Decarboxy moxifloxacin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQTEYVKYNDBD-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322062-57-6 | |
| Record name | Decarboxy moxifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1322062-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBOXY MOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structure Elucidation of Decarboxy Moxifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of decarboxy moxifloxacin (B1663623), a significant degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document details the analytical methodologies employed for its identification and characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, it outlines experimental protocols for the targeted generation of this impurity through forced degradation studies and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the degradation pathway and the logical workflow of the structure elucidation process, offering a valuable resource for researchers in pharmaceutical analysis, quality control, and drug development.
Introduction
Moxifloxacin is a broad-spectrum antibiotic widely used for the treatment of various bacterial infections.[1] The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During its synthesis, storage, or under stress conditions such as acidic or photolytic exposure, moxifloxacin can degrade to form various impurities. One of the primary degradation products is decarboxy moxifloxacin, formed by the loss of the carboxylic acid group at the C-3 position of the quinolone core. The presence of this and other impurities must be carefully monitored and controlled to ensure the quality of the final drug product.
The structure elucidation of such impurities is a crucial step in the drug development and quality control process. It involves the use of sophisticated analytical techniques to confirm the chemical structure of the molecule unequivocally. This guide focuses on the methods and data used to characterize this compound.
Physicochemical Properties
This compound is chemically identified as 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4(1H)-quinolinone. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | [2] |
| Molecular Weight | 357.42 g/mol | [2] |
| CAS Number | 1322062-57-6 | [2] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for the identification of drug impurities, providing information about the molecular weight and fragmentation pattern of the analyte.
Methodology:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing moxifloxacin and its degradation products.[3][4]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for fluoroquinolones, as it efficiently generates protonated molecular ions [M+H]⁺.
-
Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to obtain accurate mass measurements, which aid in confirming the elemental composition.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M+H]⁺ of this compound), and the resulting product ions provide structural information.
Expected Fragmentation Pattern:
The primary fragmentation pathway for fluoroquinolones involves the loss of the carboxylic acid group (CO₂), which is a characteristic feature.[5] For this compound, the molecular ion [M+H]⁺ is expected at m/z 358.4. Subsequent fragmentation would involve the cleavage of the diazabicyclononane side chain.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| 358.4 | Varies | Varies | Cleavage of the pyrrolopyridine side chain |
| 358.4 | Varies | Varies | Fragmentation of the quinolone core |
Note: The detailed fragmentation pattern and relative abundances are typically provided in the Certificate of Analysis of a commercially available reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Spectra Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
The key difference in the NMR spectra of this compound compared to moxifloxacin is the absence of the carboxylic acid proton signal in ¹H NMR and the corresponding carboxyl carbon signal in ¹³C NMR. The proton at the C-3 position would appear as a singlet in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the protons and carbons on the quinolone core and the cyclopropyl (B3062369) and methoxy (B1213986) groups would be similar to those of moxifloxacin, with slight variations due to the electronic effect of the C-3 proton.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons of the quinolone core | Carbons of the quinolone core |
| Protons of the cyclopropyl group | Carbons of the cyclopropyl group |
| Protons of the methoxy group | Carbon of the methoxy group |
| Protons of the diazabicyclononane side chain | Carbons of the diazabicyclononane side chain |
Note: Definitive chemical shifts and coupling constants are available from the analysis of the pure reference standard.
Experimental Protocols
This compound can be generated through forced degradation studies of moxifloxacin.
Protocol for Acidic Degradation:
-
Preparation of Moxifloxacin Solution: Prepare a solution of moxifloxacin hydrochloride in 1 M hydrochloric acid at a concentration of 1 mg/mL.
-
Stress Condition: Heat the solution at 80°C for 24 hours in a water bath.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide.
-
Extraction: Extract the degradation products with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Analysis: Analyze the extracted sample using LC-MS to identify the formation of this compound.
-
Isolation (Optional): For obtaining a pure sample for spectroscopic analysis, preparative HPLC can be employed.
Visualizations
Degradation Pathway of Moxifloxacin to this compound
Caption: Degradation of moxifloxacin to its decarboxylated form.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical aspect of ensuring the quality and safety of moxifloxacin drug products. This guide has outlined the key analytical techniques, namely mass spectrometry and NMR spectroscopy, that are instrumental in its identification and characterization. While detailed spectroscopic data is often proprietary and provided with commercial reference standards, the information and methodologies presented herein provide a solid foundation for researchers and professionals involved in the analysis of moxifloxacin and its related substances. The provided experimental protocol for forced degradation serves as a practical starting point for generating and studying this impurity in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Properties of Decarboxy Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623), with the IUPAC name 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone, is a known degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1] As a critical reference standard in pharmaceutical quality control, a thorough understanding of its chemical properties is essential for the development, manufacturing, and regulatory compliance of moxifloxacin-based therapeutics. This guide provides a comprehensive overview of the known chemical properties of decarboxy moxifloxacin, including its physicochemical characteristics, synthesis, and analytical characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | [2][3] |
| Molecular Weight | 357.42 g/mol | [2][3] |
| IUPAC Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone | [1] |
| CAS Number | 1322062-57-6 | [4][5] |
| SMILES | COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | [2] |
| InChI | InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | [1][2] |
| Appearance | Solid (Appearance may vary, often supplied as a light yellow to light brown solid) | [6] |
Table 2: Physicochemical Properties
| Property | Value | Remarks | Source |
| Melting Point | Not experimentally determined in available literature. | - | |
| Boiling Point | 561.3 ± 50.0 °C | Predicted | [7] |
| Density | 1.300 ± 0.06 g/cm³ | Predicted | [7] |
| pKa | 10.63 ± 0.20 | Predicted | [7] |
| logP (XLogP3-AA) | 2.6 | Computed | [2] |
| Solubility | Soluble in DMSO (10 mg/mL) | Requires sonication. Hygroscopic nature of DMSO can affect solubility. | [6] |
| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months, -20°C for up to 1 month (protect from light). | [6] |
Synthesis Protocol
This compound is typically synthesized via the decarboxylation of moxifloxacin. A general experimental protocol is outlined below.
Synthesis of this compound from Moxifloxacin
This protocol is based on the known chemical transformation of moxifloxacin to its decarboxylated analog.
Materials:
-
Moxifloxacin hydrochloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Appropriate solvents for purification (e.g., acetonitrile (B52724), water for HPLC)
Procedure:
-
Moxifloxacin hydrochloride is dissolved in dimethyl sulfoxide (DMSO).
-
Sodium cyanide (NaCN) is added to the solution.
-
The reaction mixture is heated and stirred. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.
-
The crude product is collected by filtration and washed.
-
Purification is achieved through techniques such as preparative HPLC to yield pure this compound.
Diagram of Synthetic Workflow:
Analytical Characterization
As a reference standard, the purity and identity of this compound are confirmed using various analytical techniques. While specific spectra for this compound are not widely published, the following methods are typically employed for the characterization of moxifloxacin and its impurities.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of this compound.
-
Typical Conditions: A reversed-phase HPLC method is commonly used.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Detection: UV detection at a wavelength where the chromophore of the quinolone ring absorbs, typically around 294 nm.[8]
-
Purity: Commercial standards are often available with a purity of >95% as determined by HPLC.[1]
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 357.42 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure of this compound.
-
Expected ¹H-NMR and ¹³C-NMR spectra would confirm the presence of the cyclopropyl, fluoro, methoxy, and the octahydropyrrolo[3,4-b]pyridine moieties, and the absence of the carboxylic acid proton.
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Expected characteristic peaks would include those for the C=O of the quinolone, C-F, C-O-C of the ether, and N-H bonds.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways or distinct biological activities of this compound. Its primary relevance is as a degradation product and analytical standard for moxifloxacin. The biological activity of moxifloxacin is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The removal of the C-3 carboxylic acid group, which is crucial for the antibacterial activity of fluoroquinolones, suggests that this compound is likely to have significantly reduced or no antimicrobial activity. Further research is required to investigate any potential biological effects of this compound.
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties of this compound. While key identifiers and a synthesis method are known, there is a notable lack of experimentally determined physicochemical data and information on its biological activity. As a critical reference material for the pharmaceutical industry, further detailed characterization of this compound would be beneficial. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with moxifloxacin and its related substances. with moxifloxacin and its related substances.
References
- 1. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]
- 2. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. [this compound (25 mg) (COLD SHIPMENT REQUIRED) (1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline)] - CAS [1322062-57-6] [store.usp.org]
- 5. Moxifloxacin Decarboxy Analog | CAS No- 1322062-57-6 | Simson Pharma Limited [simsonpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Decarboxy Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of decarboxy moxifloxacin (B1663623), a key impurity and derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document outlines the primary synthesis pathway, experimental protocols, and relevant quantitative data to support research and drug development activities.
Core Synthesis Pathway: Decarboxylation of Moxifloxacin
Decarboxy moxifloxacin is synthesized from its parent compound, moxifloxacin, through a decarboxylation reaction. The most commonly cited method involves a cyanide-mediated process. An alternative, though less detailed in the literature for this specific conversion, is an acid-catalyzed decarboxylation.
The cyanide-mediated pathway proceeds by the nucleophilic attack of a cyanide ion on the moxifloxacin molecule, leading to the elimination of the carboxylic acid group at the C3 position of the quinolone core.
Signaling Pathway Diagram
An In-depth Technical Guide on Decarboxy Moxifloxacin (CAS Number: 1322062-57-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623), identified by the CAS number 1322062-57-6, is recognized primarily as a decarboxylated derivative and an analytical impurity of Moxifloxacin.[1][2] Moxifloxacin is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and transcription.[4][5] Given that Decarboxy moxifloxacin is principally encountered in the context of Moxifloxacin's synthesis and degradation, this guide provides a comprehensive overview of its known properties, alongside the relevant technical data of the parent compound to offer a complete scientific perspective.
This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of technical data, experimental protocols, and logical workflows pertinent to the study of this compound.
Physicochemical and Pharmacokinetic Data
Quantitative data for this compound is limited due to its status as a minor impurity. However, available physicochemical properties are summarized below, along with the well-documented pharmacokinetic parameters of the parent drug, Moxifloxacin, for comparative context.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1322062-57-6 | [6] |
| Molecular Formula | C20H24FN3O2 | [7][8] |
| Molar Mass | 357.42 g/mol | [7][8] |
| Predicted Density | 1.300 ± 0.06 g/cm³ | [7] |
| Predicted Boiling Point | 561.3 ± 50.0 °C | [7] |
| Predicted pKa | 10.63 ± 0.20 | [7] |
| Storage Condition | 2-8℃ | [7] |
Pharmacokinetic Properties of Moxifloxacin
| Parameter | Value | Source |
| Bioavailability | ~90% (oral) | [3][9] |
| Protein Binding | 30-40% | [9] |
| Elimination Half-life | 11.5 - 15.6 hours | [5][9] |
| Metabolism | Minimal, primarily via glucuronide and sulfate (B86663) conjugation | [3][5] |
| Excretion | Urine (~20% unchanged) and feces (~25% unchanged) | [5] |
| Peak Plasma Concentration (Cmax) | 0.29 mg/L (50 mg dose) to 4.73 mg/L (800 mg dose) | [10] |
| Time to Peak (Tmax) | 0.5 - 4 hours | [10] |
Biological Context and Signaling Pathways
Mechanism of Action of Moxifloxacin
Moxifloxacin exerts its antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are vital for the processes of DNA replication, transcription, repair, and recombination.[9] By forming a complex with these enzymes and bacterial DNA, Moxifloxacin leads to DNA damage and ultimately inhibits bacterial cell division and survival.[3]
Figure 1: Mechanism of action of Moxifloxacin.
Metabolic Pathway of Moxifloxacin
Moxifloxacin undergoes phase II metabolism in humans, primarily through glucuronide and sulfate conjugation.[5][11] The cytochrome P450 system is not significantly involved in its metabolism.[3][5] The main metabolites are an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[11][12] These metabolites are microbiologically inactive.[3] "this compound" is not a recognized major metabolite but is likely a degradation product resulting from the loss of the carboxylic acid group from the parent moxifloxacin molecule.
Figure 2: Metabolic and degradation pathways of Moxifloxacin.
Experimental Protocols
Synthesis of Moxifloxacin
A common synthetic route to Moxifloxacin involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[13][14]
Protocol:
-
In a suitable solvent such as dimethyl sulfoxide, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[13]
-
Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the solution.[13]
-
Stir the reaction mixture at an elevated temperature (e.g., 65-70 °C) for several hours (e.g., 6-8 hours).[13]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[13]
-
Upon completion, cool the reaction mixture to room temperature.[13]
-
Add water to precipitate the product and continue stirring for a couple of hours.[13]
-
Collect the solid product by filtration, wash with water, and dry under vacuum at an elevated temperature (e.g., 75 °C) to yield Moxifloxacin.[13]
Note on this compound Formation: Decarboxylation of the quinolone carboxylic acid moiety can occur under certain conditions, such as elevated temperatures or the presence of specific catalysts, leading to the formation of this compound as an impurity.
Figure 3: Experimental workflow for the synthesis of Moxifloxacin.
Analytical Method for Detection of Moxifloxacin and Impurities
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the analysis of Moxifloxacin and the detection of impurities like this compound.[15][16]
| HPLC Parameter | Condition | Source |
| Column | Agela Technology Venosil XBP C18 (4.6mm x 250mm, 10µm) | [15] |
| Mobile Phase | Phosphate (B84403) buffer and methanol (B129727) (18:7 v/v) | [15][16] |
| Flow Rate | 1.3 mL/min | [15][16] |
| Detection | UV at 293 nm | [15][16] |
| Column Temperature | 50 °C | [15][16] |
| Diluent | 0.1N HCl | [15][16] |
| Retention Time (Moxifloxacin) | ~9.99 min | [15] |
Protocol:
-
Prepare the mobile phase by mixing phosphate buffer and methanol in the specified ratio.
-
Prepare standard and sample solutions of Moxifloxacin in the diluent.
-
Set up the HPLC system with the specified parameters.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of Moxifloxacin and any impurities, including this compound.
In Vitro and In Vivo Studies of Moxifloxacin
Extensive in vitro studies have demonstrated Moxifloxacin's potent activity against a wide range of clinical bacterial isolates.[17] It shows enhanced activity against Gram-positive bacteria compared to older fluoroquinolones, while maintaining excellent activity against Gram-negative bacteria.[17][18] In vivo studies in animal models have confirmed its efficacy in treating various infections, including respiratory tract infections.[10]
Conclusion
This compound, CAS 1322062-57-6, is a known impurity and degradation product of the potent antibiotic Moxifloxacin. While direct and extensive research on its own biological and pharmacological properties is limited, its study is crucial for the quality control and stability analysis of Moxifloxacin formulations. This guide provides the available technical data for this compound and places it within the broader scientific context of its parent compound. The provided experimental protocols for synthesis and analysis of Moxifloxacin are relevant for any researcher investigating its impurities. Further studies are warranted to fully characterize the biological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DC Chemicals [dcchemicals.com]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reallifepharmacology.com [reallifepharmacology.com]
- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 6. Moxifloxacin Decarboxy Analog | 1322062-57-6 [chemicalbook.com]
- 7. This compound [chembk.com]
- 8. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 14. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 15. ijopp.org [ijopp.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to Decarboxy Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623) is a significant derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. While not a primary human metabolite, it is recognized as a principal degradation product, particularly arising from processes such as photodegradation. Understanding the physicochemical properties, formation pathways, and analytical quantification of this compound is critical for comprehensive stability testing and quality control in the development and handling of moxifloxacin-based pharmaceuticals. This guide provides a detailed overview of the core technical aspects of decarboxy moxifloxacin.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its identification and characterization in various analytical methodologies.
| Parameter | Value | Reference |
| Molecular Weight | 357.42 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | [1][2][3][4][5][6] |
| CAS Number | 1322062-57-6 | [3][4][6] |
| Monoisotopic Mass | 357.1853 g/mol | [6] |
Formation Pathway: Degradation of Moxifloxacin
This compound is primarily formed through the degradation of moxifloxacin, rather than through metabolic processes in the human body. The primary pathway for its formation is photodegradation, where exposure to light, particularly UV irradiation, induces the loss of the carboxylic acid group from the moxifloxacin molecule. Studies have shown that the degradation of moxifloxacin in aqueous solutions can be influenced by factors such as pH.[1] One study identified a degradation product with a mass-to-charge ratio (m/z) of 358.1, which corresponds to the decarboxylated form of moxifloxacin.
The logical relationship of this degradation pathway is illustrated in the following diagram:
Caption: Photodegradation of Moxifloxacin to this compound.
Experimental Protocols
The analysis and quantification of this compound as a degradation product of moxifloxacin can be achieved through various analytical techniques, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being a prominent method.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Determination of Moxifloxacin and its Degradation Products
This protocol provides a general framework for the separation and detection of moxifloxacin and its degradation products, including this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of moxifloxacin in the presence of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM sodium phosphate (B84403) buffer, pH adjusted to 4.4) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[7] The exact composition should be optimized for adequate separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 294 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of moxifloxacin reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Degraded Sample Preparation: Expose a solution of moxifloxacin to stress conditions to induce degradation (e.g., exposure to UV light, acid/base hydrolysis, or oxidative stress). This will generate degradation products, including this compound. Neutralize the solution if necessary before injection.
-
Formulation Sample: For the analysis of pharmaceutical formulations, dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the retention time and response of moxifloxacin.
-
Inject the degraded sample to observe the peaks of the degradation products, including this compound, and ensure their separation from the parent drug peak.
-
The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
The following workflow diagram illustrates the general steps involved in the analytical method development and validation for moxifloxacin and its degradation products.
Caption: Workflow for RP-HPLC Method Development and Validation.
Conclusion
This compound is a critical compound to consider in the stability assessment of moxifloxacin. Its formation via degradation pathways underscores the importance of proper storage and handling of moxifloxacin-containing products. The analytical methods outlined in this guide provide a foundation for the accurate detection and quantification of this and other related substances, ensuring the quality, safety, and efficacy of this important antibiotic. Further research into the toxicological profile of this compound may also be a valuable area of investigation for drug development professionals.
References
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation | Semantic Scholar [semanticscholar.org]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
Decarboxy Moxifloxacin: A Spectroscopic and Analytical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Decarboxy moxifloxacin (B1663623) is a significant degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of moxifloxacin-based pharmaceutical products. This technical guide provides a comprehensive overview of the spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and analytical methodologies for the isolation and identification of decarboxy moxifloxacin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4(1H)-quinolone | [1] |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | [1][2] |
| Molecular Weight | 357.42 g/mol | [1][2] |
| CAS Number | 1322062-57-6 | [1][2] |
Spectroscopic Data
While a complete, publicly available dataset of all spectroscopic data for isolated this compound is not readily found in the scientific literature, this section compiles the available data and provides expected spectral characteristics based on its chemical structure and data from related moxifloxacin impurities.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of this compound. As a degradation product formed by the loss of the carboxylic acid group from moxifloxacin, its mass spectrum shows a characteristic mass difference.
| Ion | m/z (amu) | Notes | Reference |
| [M+H]⁺ | 358.1 | Protonated molecule. Observed as a degradation product of moxifloxacin (m/z 402.6) after the loss of the carboxyl group (44 amu). | [3] |
| Further Fragmentation | 263.4 | May result from the subsequent hydrolysis and cleavage of the 2,8-diazabicyclo[4.3.0]non-8-yl group. | [3] |
Expected Fragmentation Pattern: The fragmentation of this compound is expected to follow similar pathways to moxifloxacin, involving cleavages of the diazabicyclo side chain and the quinolone core. The absence of the carboxylic acid group will be the primary differentiating factor in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR chemical shift data for this compound are not extensively reported in the literature. However, the expected spectra can be inferred by comparing the known spectra of moxifloxacin with the structure of its decarboxylated analog. The most significant difference will be the absence of the signals corresponding to the carboxylic acid group.
Expected ¹H NMR Spectral Features:
-
Absence of Carboxylic Acid Proton: The characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm) in moxifloxacin will be absent.
-
Quinolone Ring Protons: The proton at the C2 position of the quinolone ring will likely appear as a singlet. The aromatic proton at the C5 position will also be present.
-
Cyclopropyl (B3062369) and Methoxy (B1213986) Protons: Signals corresponding to the cyclopropyl and methoxy groups will be present, likely with similar chemical shifts to those in moxifloxacin.
-
Diazabicyclo Side Chain Protons: The complex multiplet signals for the protons of the octahydropyrrolo[3,4-b]pyridine side chain will be present.
Expected ¹³C NMR Spectral Features:
-
Absence of Carboxyl Carbon: The signal for the carboxyl carbon (typically around 165-175 ppm) in moxifloxacin will be absent.
-
Quinolone Ring Carbons: The carbon signals of the quinolone core will be present, with some shifts expected due to the electronic effect of removing the carboxyl group.
-
Other Carbon Signals: The signals for the carbons of the cyclopropyl, methoxy, and diazabicyclo moieties will be present.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in this compound. The key diagnostic feature will be the absence of the characteristic absorptions associated with the carboxylic acid group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Ketone) | ~1620 | Stretching vibration of the ketone in the quinolone ring. |
| C-O (Methoxy) | ~1280 | Stretching vibration. |
| C-F | ~1200 | Stretching vibration. |
| Aromatic C=C | ~1600-1450 | Stretching vibrations. |
| Aliphatic C-H | ~2950-2850 | Stretching vibrations. |
| Absence of O-H stretch | 3300-2500 (broad) | The broad absorption characteristic of a carboxylic acid O-H will be absent. |
| Absence of C=O (Carboxylic Acid) | ~1700 | The C=O stretching of the carboxylic acid will be absent. |
Experimental Protocols
The isolation and analysis of this compound typically involve chromatographic separation followed by spectroscopic identification.
Isolation by High-Performance Liquid Chromatography (HPLC)
A common method for the separation of moxifloxacin and its impurities is reversed-phase HPLC.
-
Column: C18 columns are frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection is commonly used, with a wavelength around 294 nm being suitable for moxifloxacin and its related substances.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of fluoroquinolones and their degradation products.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, can provide accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.
-
-
IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Visualizations
Analytical Workflow for this compound Identification
Caption: Workflow for the identification of this compound.
Logical Relationship in Spectroscopic Identification
Caption: Key spectroscopic evidence for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Decarboxy Moxifloxacin Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623) is a key impurity and degradation product of Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibiotic.[1][2] As a critical reference standard, it plays a vital role in the development, validation, and quality control of analytical methods for moxifloxacin drug substances and products.[3] This technical guide provides an in-depth overview of Decarboxy moxifloxacin, including its physicochemical properties, proposed synthesis, analytical methodologies, and its formation pathway. The information is intended to support researchers, scientists, and drug development professionals in their work with moxifloxacin and its related impurities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in various matrices.
| Property | Value | Source |
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4(1H)-quinolinone | [4] |
| Synonyms | This compound, Moxifloxacin Decarboxy Analog | [4] |
| CAS Number | 1322062-57-6 | [4] |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | [4] |
| Molecular Weight | 357.42 g/mol | [4] |
| Appearance | Brown Powder | [5] |
| Purity | >95% (HPLC) | [6] |
| Predicted pKa | 10.63 ± 0.20 | [7] |
| Predicted Boiling Point | 561.3 ± 50.0 °C | [7] |
| Predicted Density | 1.300 ± 0.06 g/cm³ | [7] |
| Storage Conditions | 2-8°C Refrigerator; -10 to -25°C for long-term storage | [3][5] |
| Solubility | Soluble in DMSO | [2] |
Formation Pathway: Photodegradation of Moxifloxacin
This compound is primarily formed as a photodegradation product of moxifloxacin. The process is influenced by factors such as pH and the presence of light. The proposed pathway involves the decarboxylation of the moxifloxacin molecule, leading to the formation of this impurity. Understanding this pathway is crucial for developing stable formulations of moxifloxacin and for impurity profiling during stability studies.[8][9][10]
Moxifloxacin Photodegradation Pathway
Experimental Protocols
Proposed Synthesis of this compound
Objective: To synthesize this compound from moxifloxacin hydrochloride.
Materials:
-
Moxifloxacin Hydrochloride
-
High-boiling point solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone)
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add moxifloxacin hydrochloride and a high-boiling point solvent.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any oxygen.
-
Heating: Heat the reaction mixture to a high temperature (typically >200°C, the exact temperature will need to be optimized) under an inert atmosphere. The progress of the decarboxylation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Characterization: The purified this compound should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its identity and purity.
This compound Synthesis Workflow
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted for the quantification of this compound and for monitoring the degradation of moxifloxacin. Method validation according to ICH guidelines is necessary for its intended use.[11][12][13]
Objective: To develop and validate an HPLC method for the determination of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of approximately 75:25 (v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Standard Preparation | Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of mobile phase). Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected levels of the impurity. |
| Sample Preparation | For drug substance, dissolve a known amount in the mobile phase. For drug product, an extraction step may be necessary. |
| Quantification | Use an external standard method to calculate the concentration of this compound in the samples based on the peak area response. |
digraph "HPLC Analysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Sample_Prep [label="Sample and Standard\nPreparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC Injection\nand Data Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Processing [label="Peak Integration\nand Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Reportable Value\n(e.g., % Impurity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample_Prep -> HPLC_Analysis; HPLC_Analysis -> Data_Processing; Data_Processing -> Result; }
HPLC Analysis Workflow
Conclusion
The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality, safety, and efficacy of moxifloxacin-containing products. This technical guide provides a comprehensive overview of its properties, formation, and analysis. The presented experimental protocols and logical diagrams are intended to serve as a valuable resource for scientists and researchers in their analytical and drug development endeavors. Further investigation into obtaining a certified reference material with a complete certificate of analysis is recommended for rigorous quantitative applications.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]
- 7. chembk.com [chembk.com]
- 8. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijopp.org [ijopp.org]
- 12. ijpsr.com [ijpsr.com]
- 13. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of Decarboxy Moxifloxacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623) is a notable derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity.[1][2] This technical guide delves into the core biological activity of Decarboxy moxifloxacin, focusing on its antibacterial potency. The removal of the carboxylic acid group at the C-3 position of the quinolone core, a hallmark of fluoroquinolones, profoundly impacts its mechanism of action and overall efficacy. This document provides a comprehensive analysis of available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals.
Antibacterial Activity: A Comparative Analysis
The primary biological characteristic of this compound is its significantly diminished antibacterial activity compared to its parent compound, moxifloxacin. Scientific studies have demonstrated that the decarboxylated analogs of fluoroquinolones, including moxifloxacin, are substantially less potent.[3]
Quantitative Data Summary
A pivotal study directly comparing the in vitro activity of moxifloxacin and this compound revealed a dramatic reduction in antibacterial efficacy for the decarboxylated form. The Minimum Inhibitory Concentration (MIC), a standard measure of antibiotic potency, was determined against various bacterial strains. The results unequivocally show that this compound is 60-fold to over 25,000-fold less active than moxifloxacin against the tested strains.[3]
| Compound | Bacterial Strain | MIC (μg/mL) | Fold Difference in Activity (Moxifloxacin vs. This compound) |
| Moxifloxacin | Escherichia coli (wild-type) | 0.03 | |
| This compound | Escherichia coli (wild-type) | >256 | >8,533 |
| Moxifloxacin | Escherichia coli (tolC knockout) | 0.004 | |
| This compound | Escherichia coli (tolC knockout) | 16 | 4,000 |
| Moxifloxacin | Mycobacterium smegmatis | 0.125 | |
| This compound | Mycobacterium smegmatis | 8 | 64 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Moxifloxacin and this compound. Data sourced from a study on synthetic fluoroquinolone derivatives.[3] The tolC knockout strain of E. coli lacks a key efflux pump, which can influence bacterial susceptibility to antibiotics.
Interestingly, while the absence of the carboxylate group drastically reduces antibacterial action, it does not appear to be critical for recognition and efflux by the TolC transport system in E. coli.[3]
Mechanism of Action: The Critical Role of the Carboxylate Group
Moxifloxacin, like other fluoroquinolones, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination. The carboxylic acid moiety at the C-3 position of the fluoroquinolone scaffold is widely recognized as being essential for this antibacterial activity.[1] It is believed to play a critical role in binding to the enzyme-DNA complex, leading to the stabilization of DNA strand breaks and ultimately, bacterial cell death. The profound loss of activity in this compound strongly supports the indispensable nature of this functional group for its mechanism of action.
Experimental Protocols
The following section outlines a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds like this compound, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Test compound (this compound)
-
Reference compound (Moxifloxacin)
-
Bacterial strains (e.g., Escherichia coli, Mycobacterium smegmatis)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for E. coli, Middlebrook 7H9 broth for M. smegmatis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or growth medium.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test and reference compounds in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions.
-
Include a positive control well (containing only growth medium and inoculum) and a negative control well (containing only growth medium).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli and M. smegmatis) for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: Workflow for MIC Determination.
Signaling Pathways and Other Biological Activities
Currently, there is a significant lack of publicly available data on the effects of this compound on specific cellular signaling pathways, its cytotoxicity against mammalian cell lines, or other potential biological activities beyond its antibacterial properties. The profound reduction in its primary antibacterial activity suggests that its interaction with other biological targets may also be limited, though further research is required to confirm this.
Conclusion
This compound exhibits drastically reduced antibacterial activity compared to its parent compound, moxifloxacin. This is evidenced by significantly higher MIC values against both Gram-negative and mycobacterial species. The data strongly reinforces the critical role of the C-3 carboxylic acid group in the biological function of fluoroquinolone antibiotics. For researchers in drug development, this compound serves as an important negative control and a key molecule for understanding the structure-activity relationships of this important class of antibiotics. Future investigations could explore whether this derivative possesses any other pharmacological properties, although its primary utility in research will likely remain centered on its role as a structurally related but biologically inactive analog of moxifloxacin.
References
- 1. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Decarboxy Moxifloxacin: A Technical Overview of a Key Moxifloxacin-Related Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its metabolism in humans is well-characterized, primarily involving glucuronide and sulfate (B86663) conjugation, with the cytochrome P450 system not playing a significant role.[2] The main metabolites are the pharmacologically inactive sulfate conjugate (M1) and the acyl glucuronide (M2).[3] This technical guide provides an in-depth overview of decarboxy moxifloxacin, a critical moxifloxacin-related substance. While not a major in vivo metabolite, its presence as a potential impurity and degradation product is of significant interest for pharmaceutical analysis and quality control.
Moxifloxacin Metabolism
Moxifloxacin undergoes Phase II metabolism to form its primary metabolites, M1 and M2.[4] Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized through these pathways.[2] The sulfate conjugate (M1) accounts for about 38% of the dose and is primarily eliminated in the feces, while the glucuronide conjugate (M2) accounts for approximately 14% of the dose and is excreted exclusively in the urine.[2] Neither of these metabolites exhibits pharmacological activity.[5]
The following diagram illustrates the primary metabolic pathway of moxifloxacin.
Caption: Primary metabolic pathways of moxifloxacin.
This compound: A Key Related Substance
This compound is a compound formed by the removal of the carboxylic acid group from the moxifloxacin molecule.[6][7] It is recognized as a pharmaceutical analytical impurity (PAI) by the United States Pharmacopeia (USP) and is used as a reference standard in analytical testing to detect, identify, and quantify impurities in moxifloxacin drug substances and products.
While there is no direct evidence to suggest that this compound is a significant metabolite formed in the body, it can arise as a degradation product under certain conditions. Studies on the photodegradation of moxifloxacin have identified various degradation products, and while this compound is not explicitly named as a major photoproduct in the provided search results, the potential for decarboxylation under specific chemical or physical stress exists.[8][9]
The logical relationship can be visualized as follows:
References
- 1. Toxicity of Moxifloxacin_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DC Chemicals [dcchemicals.com]
- 8. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Decarboxy Moxifloxacin: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decarboxy moxifloxacin (B1663623) is recognized as a degradation product of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin. Despite its identification in in vitro studies, a comprehensive review of publicly available scientific literature reveals a significant lack of in vivo pharmacokinetic data for this specific compound. To date, key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and clearance rates for decarboxy moxifloxacin have not been reported in human or animal studies.
This guide provides a detailed overview of the known information regarding this compound, primarily focusing on its formation. To offer a comprehensive context for researchers, this document also presents a thorough analysis of the well-established pharmacokinetics of the parent drug, moxifloxacin, and its two primary metabolites, the N-sulfate (M1) and the acyl-glucuronide (M2). Detailed experimental protocols from key studies on moxifloxacin are included to facilitate further research.
This compound: Formation and Characterization
This compound is a compound formed through the removal of the carboxyl group from the moxifloxacin molecule.[1] In vitro studies have demonstrated that this degradation can occur under specific conditions, such as in acidic environments or through photolysis.[2][3] For instance, one study identified a product of moxifloxacin decarboxylation after heating in 2 M HCl at 100°C.[2] Another study observed that the decarboxylation process might be initiated during photolysis in an alkaline medium, as suggested by changes in the vibrational modes of the carbonyl and carboxyl groups.[3]
While these studies confirm the potential for the formation of this compound, they do not provide evidence of its formation in vivo or quantify its presence in biological matrices following the administration of moxifloxacin.
Pharmacokinetics of Moxifloxacin and its Major Metabolites
To provide a relevant pharmacokinetic framework, this section details the properties of the parent drug, moxifloxacin, and its primary metabolites, M1 and M2.
Moxifloxacin Pharmacokinetic Profile
Moxifloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 90%.[4] It exhibits linear pharmacokinetics over a wide range of single oral doses from 50 to 800 mg.[5][6] The drug is approximately 40-50% bound to plasma proteins.[4]
Table 1: Pharmacokinetic Parameters of Moxifloxacin in Healthy Volunteers
| Parameter | 400 mg Single Oral Dose | 400 mg Once-Daily (Steady State) |
| Cmax (mg/L) | ~3.4 - 3.56 | 4.5 ± 0.53 |
| Tmax (h) | ~1.5 - 2 | 1 - 3 |
| AUC (mg·h/L) | ~30.2 (AUC0-24) | 48 ± 2.7 |
| t½ (h) | ~12.0 ± 1.3 | ~12 |
| Total Clearance (L/h) | 12 ± 2 | - |
| Renal Clearance (L/h) | 2.6 ± 0.5 | - |
Data compiled from multiple sources.[4][7]
Metabolism of Moxifloxacin
Moxifloxacin is metabolized via Phase II conjugation reactions to form an N-sulfate conjugate (M1) and an acyl-glucuronide conjugate (M2).[4] The cytochrome P450 system is not involved in its metabolism.[4] Both M1 and M2 are pharmacologically inactive.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Cmax (mg/L) | No data available |
| Tmax (h) | No data available |
| AUC (mg·h/L) | No data available |
| t½ (h) | No data available |
| Clearance | No data available |
Excretion of Moxifloxacin and its Metabolites
Approximately 96% of an oral dose of moxifloxacin is recovered as either the unchanged drug or its M1 and M2 metabolites.[8] About 20% of the dose is excreted as unchanged moxifloxacin in the urine and 25% in the feces.[4] The M1 metabolite is primarily eliminated in the feces, while the M2 metabolite is excreted exclusively in the urine.[8]
Table 3: Excretion of Moxifloxacin and its Major Metabolites (% of Dose)
| Compound | Urine | Feces |
| Moxifloxacin (Unchanged) | ~20% | ~25% |
| M1 (N-sulfate) | ~2.5% | ~35-38% |
| M2 (Acyl-glucuronide) | ~14% | Not detected |
Data compiled from multiple sources.[4][8]
Experimental Protocols
The following sections describe typical methodologies used in pharmacokinetic studies of moxifloxacin, which could be adapted for the investigation of its metabolites.
Clinical Study Design
A common design for assessing the pharmacokinetics of moxifloxacin is an open-label, randomized, crossover study in healthy male volunteers.[8][9]
-
Subjects: Healthy male volunteers, typically between 18 and 45 years of age, with normal findings from physical examinations and clinical laboratory tests.[7]
-
Dosing: Administration of a single oral dose of moxifloxacin (e.g., 400 mg tablet) after an overnight fast.[9] For multiple-dose studies, the drug is administered once daily for a specified period (e.g., 10 days) to reach steady-state conditions.[7]
-
Sample Collection: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or below until analysis.[9] Urine and feces are often collected over specified intervals to determine the extent of excretion.[8]
Analytical Methodology
A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is a standard technique for the quantification of moxifloxacin and its metabolites in biological fluids.[6][8][9][10]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then injected into the HPLC system.[11]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.[10]
-
Detection: Fluorescence detection is employed, with specific excitation and emission wavelengths for moxifloxacin and its metabolites to ensure sensitivity and selectivity.
-
-
Validation: The analytical method is validated according to established guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[10]
Visualizations
Metabolic and Degradation Pathways of Moxifloxacin
The following diagram illustrates the primary metabolic pathways of moxifloxacin leading to the formation of the M1 and M2 metabolites, and indicates the potential for decarboxylation as a degradation pathway.
Caption: Metabolic and degradation pathways of moxifloxacin.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines a typical workflow for conducting a clinical pharmacokinetic study.
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion and Future Directions
The current body of scientific literature does not provide in vivo pharmacokinetic data for this compound. Its characterization is limited to being a degradation product of moxifloxacin under specific in vitro conditions. In contrast, the pharmacokinetics of moxifloxacin and its primary metabolites, M1 and M2, are well-documented.
For drug development professionals and researchers, it is crucial to recognize this data gap. Future research should aim to:
-
Develop sensitive and specific bioanalytical methods for the quantification of this compound in biological matrices.
-
Conduct in vivo studies in animal models and humans to determine if this compound is formed systemically after moxifloxacin administration and, if so, to characterize its full pharmacokinetic profile.
-
Evaluate the potential pharmacological or toxicological activity of this compound.
A thorough understanding of the in vivo fate of all potential metabolites and degradation products is essential for a complete safety and efficacy profile of any pharmaceutical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. brjac.com.br [brjac.com.br]
- 4. Moxifloxacin: Clinical Efficacy and Safety - Page 4 [medscape.com]
- 5. Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a Once-Daily Oral Dose of Moxifloxacin (Bay 12-8039), a New Enantiomerically Pure 8-Methoxy Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
The Formation of Decarboxy Moxifloxacin: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanisms of decarboxy moxifloxacin (B1663623), a critical degradation product of the fluoroquinolone antibiotic, moxifloxacin. Understanding the pathways leading to this impurity is paramount for ensuring the stability, safety, and efficacy of moxifloxacin-containing pharmaceutical products. This document details the proposed chemical mechanisms, summarizes quantitative data from degradation studies, provides detailed experimental protocols, and visualizes key pathways and workflows.
Introduction to Decarboxy Moxifloxacin
This compound is an impurity and degradation product of moxifloxacin, characterized by the loss of the carboxylic acid group at the C-3 position of the quinolone ring. The presence of this C-3 carboxylic acid is widely recognized as essential for the antibacterial activity of fluoroquinolones. Its removal to form this compound results in a significant reduction or complete loss of antimicrobial efficacy. The formation of this degradant is primarily observed during forced degradation studies, which simulate the effects of storage and exposure to various environmental factors. The principal pathways for its formation are acid-catalyzed hydrolysis and photodegradation.
Proposed Mechanisms of Formation
While the precise, detailed mechanism of this compound formation is a subject of ongoing investigation, plausible pathways can be proposed based on established principles of organic chemistry and findings from degradation studies of moxifloxacin and related quinolone compounds.
Acid-Catalyzed Thermal Decarboxylation
Under acidic conditions and elevated temperatures, moxifloxacin can undergo decarboxylation. One study identified decarboxylated moxifloxacin as a product of acidic hydrolysis. A proposed mechanism involves the protonation of the carbonyl group at the C-4 position, which enhances the electrophilicity of the quinolone ring system. This is followed by a proton-assisted removal of the carboxyl group as carbon dioxide.
Photodegradation-Induced Decarboxylation
Moxifloxacin is known to be susceptible to photodegradation. The absorption of UV light can excite the moxifloxacin molecule to a higher energy state, making it more reactive. The photodegradation can proceed through a radical mechanism. It is proposed that upon photoexcitation, a single electron transfer (SET) can occur, leading to the formation of a radical cation. This intermediate can then undergo decarboxylation to form a vinyl radical, which is subsequently quenched to yield this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize the conditions and outcomes of such studies on moxifloxacin, with a focus on conditions that are reported to produce this compound.
Table 1: Summary of Forced Degradation Conditions and Moxifloxacin Degradation
| Stress Condition | Reagent/Parameters | Duration | Temperature | Moxifloxacin Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Ambient | 22.4 | [1] |
| Acid Hydrolysis | 1.3 M HCl | 48 hours | 110°C | 52.04 | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Ambient | Not specified | [1] |
| Oxidative | 3% H₂O₂ | 7 days | 60°C | Not specified | [3] |
| Photodegradation (Aqueous) | UV light (290 nm) | 24-30 hours | Not specified | pH-dependent | [4] |
| Thermal | Dry Heat | 3 hours | 40°C | Not specified | [1] |
Table 2: Kinetic Data for Photodegradation of Moxifloxacin in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Second-Order Rate Constant (k₂) (M⁻¹ min⁻¹) |
| 2.0 | Not specified | 6.61 x 10⁻² ([H⁺]-catalyzed) |
| 7.5 | 0.69 x 10⁻⁴ | - |
| 12.0 | 19.50 x 10⁻⁴ | 19.20 x 10⁻² ([OH⁻]-catalyzed) |
| Data adapted from a kinetic study on moxifloxacin photodegradation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative protocols for forced degradation and analysis of moxifloxacin.
Forced Degradation Studies Workflow
Protocol for Acid Hydrolysis:
-
Prepare a stock solution of moxifloxacin in a suitable solvent (e.g., methanol (B129727) or water).
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.
-
Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
Analytical Method for Quantification
A validated stability-indicating analytical method is essential to separate and quantify this compound from the parent drug and other impurities.
UPLC-MS/MS Method:
-
System: Waters ACQUITY UPLC system with a TQD mass spectrometer.[5]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase:
-
Gradient: 0 min, 95% A and 5% B; 10 min, 0% A and 100% B.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
MS Detection:
HPLC-UV Method:
-
Column: Agela Technology, Venosil XBP C18 (4.6 mm x 250 mm, 10 µm).[6][7]
-
Mobile Phase: Phosphate buffer and methanol (18:7 v/v).[6][7]
Conclusion
The formation of this compound is a critical degradation pathway for moxifloxacin, primarily occurring under acidic and photolytic stress conditions. The proposed mechanisms, involving acid-catalyzed and photo-induced decarboxylation, provide a framework for understanding and mitigating the formation of this impurity. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in drug development, aiding in the establishment of robust stability-indicating methods and ensuring the quality and safety of moxifloxacin formulations. Further research to definitively elucidate the reaction mechanisms and to quantify the formation of this compound under a wider range of conditions will continue to be of high value to the pharmaceutical industry.
References
- 1. scielo.br [scielo.br]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijopp.org [ijopp.org]
- 7. chemrxiv.org [chemrxiv.org]
In Vitro Activity of Decarboxy Moxifloxacin: A Technical Assessment and Guide
A notable scarcity of publicly available data exists regarding the specific in vitro antimicrobial activity of decarboxy moxifloxacin (B1663623). This metabolite of the parent compound, moxifloxacin, is not extensively characterized in scientific literature concerning its direct antibacterial effects. Research on the metabolism of moxifloxacin indicates that its primary metabolites are an N-sulfate conjugate (M1) and an acyl-glucuronide (M2), both of which are considered pharmacologically inactive.[1] Furthermore, studies on the structure-activity relationship of fluoroquinolones suggest that the carboxylic acid group at the 3-position of the quinolone core is essential for their antibacterial activity.[2] Its absence in decarboxy moxifloxacin strongly implies a significant reduction or complete loss of antimicrobial potency.[2][3]
Given the limited direct data on this compound, this guide will focus on the well-documented in vitro activity of the parent drug, moxifloxacin , as a comprehensive reference for researchers. The methodologies and data presentation formats provided herein are standard in the field and would be applicable to the evaluation of any new or related compound, including this compound, should it become a subject of further investigation.
In Vitro Antimicrobial Spectrum of Moxifloxacin
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms and atypical respiratory pathogens.[4][5]
Gram-Positive Aerobes
Moxifloxacin demonstrates potent activity against many Gram-positive bacteria, including key respiratory pathogens.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.12 |
| Enterococcus faecalis | 0.25 | 1 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Gram-Negative Aerobes
The activity of moxifloxacin against Gram-negative aerobes is also significant, although it is less potent against Pseudomonas aeruginosa compared to some other fluoroquinolones.[6]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 0.03 | 0.06 |
| Moraxella catarrhalis | 0.06 | 0.06 |
| Escherichia coli | 0.06 | 0.5 |
Anaerobic Bacteria
A key feature of moxifloxacin is its enhanced activity against anaerobic bacteria compared to older fluoroquinolones.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 0.5 | 2 |
| Clostridium perfringens | 0.125 | 0.5 |
| Peptostreptococcus spp. | 0.25 | 1 |
Mechanism of Action
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By targeting both enzymes, moxifloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[5]
Mechanism of action of moxifloxacin.
Experimental Protocols for In Vitro Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is the standard method for assessing the in vitro activity of an antimicrobial agent. The following are detailed protocols for two common MIC determination methods.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., moxifloxacin) is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the diluted antimicrobial agent are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar (B569324) Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium upon which the test organisms are inoculated.
-
Preparation of Antimicrobial-Containing Agar Plates: A stock solution of the test compound is prepared. A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the stock solution to the molten agar before it solidifies.
-
Bacterial Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method.
-
Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates, including a growth control plate with no antimicrobial agent.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the bacterial isolate on the agar surface.
Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
While there is a significant gap in the scientific literature regarding the in vitro activity of this compound, the parent compound, moxifloxacin, remains a potent and well-characterized broad-spectrum antimicrobial agent. The data and protocols presented in this guide offer a comprehensive overview of the established in vitro profile of moxifloxacin and provide the necessary methodological framework for the potential future evaluation of its metabolites and derivatives. Researchers interested in the antimicrobial properties of moxifloxacin-related compounds should consider the crucial role of the carboxylic acid moiety in the activity of fluoroquinolones.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explore.lib.uliege.be [explore.lib.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Decarboxy Moxifloxacin: A Comprehensive Technical Guide on its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623) is a primary degradation product and process impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. As a significant related substance, understanding its physical and chemical properties is crucial for the development, formulation, and quality control of moxifloxacin drug products. This technical guide provides an in-depth overview of the known physical characteristics of decarboxy moxifloxacin, detailed experimental protocols for their determination, and logical workflows for its analysis.
Core Physical Characteristics
Table 1: General and Predicted Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molar Mass | 357.42 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| Appearance | Brown powder, Light yellow to light brown solid | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted Boiling Point | 561.3 ± 50.0 °C | --INVALID-LINK--[1] |
| Predicted Density | 1.300 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| Predicted pKa | 10.63 ± 0.20 | --INVALID-LINK--[1] |
| Storage Conditions | 2-8°C, Protect from light | --INVALID-LINK-- |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical characteristics of this compound.
Generation of this compound via Forced Degradation
This compound is typically generated through forced degradation studies of moxifloxacin. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol for Forced Degradation:
-
Acidic Hydrolysis:
-
Dissolve a known concentration of moxifloxacin hydrochloride in 0.1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve moxifloxacin hydrochloride in 0.1 N NaOH.
-
Reflux the solution at 80°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of moxifloxacin hydrochloride with 3-30% hydrogen peroxide at room temperature.
-
Monitor the reaction progress by HPLC at various time intervals.
-
-
Thermal Degradation:
-
Expose solid moxifloxacin hydrochloride to dry heat (e.g., 105°C) in a calibrated oven.
-
Sample at different time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of moxifloxacin hydrochloride to UV light (e.g., 254 nm) or sunlight.
-
Analyze samples at various time points by HPLC to assess the extent of degradation.
-
Workflow for Forced Degradation and Analysis:
Caption: Workflow for generating and analyzing this compound via forced degradation studies.
Determination of Melting Point
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.
Protocol using the Capillary Method (USP <741>):
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.
-
-
Apparatus:
-
Use a calibrated melting point apparatus with a heating block and a means for visual observation.
-
-
Measurement:
-
Insert the capillary tube into the apparatus.
-
Heat rapidly to a temperature approximately 10°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.
-
Determination of Solubility
Solubility is a key physicochemical property that influences the bioavailability of a drug substance.
Protocol using the Shake-Flask Method (ICH Q6A):
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of flasks containing different solvents (e.g., water, 0.1 N HCl, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetonitrile).
-
Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After agitation, allow the undissolved solid to settle.
-
Withdraw a clear aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L.
-
Workflow for Physical Characterization:
Caption: General workflow for the isolation and physical characterization of this compound.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Table 2: Key Spectral Data for this compound
| Technique | Key Features |
| ¹H NMR | Absence of the carboxylic acid proton signal; presence of signals corresponding to the quinolone core, cyclopropyl (B3062369) group, and the octahydropyrrolopyridine moiety. |
| ¹³C NMR | Absence of the carboxyl carbon signal; presence of signals for the carbonyl carbon and other carbons of the molecular structure. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 357.42 g/mol . Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Absence of the broad O-H stretch of the carboxylic acid; presence of C=O stretching vibrations. |
| UV-Vis Spectroscopy | Characteristic absorption maxima related to the quinolone chromophore. |
Conclusion
This technical guide provides a foundational understanding of the physical characteristics of this compound. The presented data, although partially based on predictions, offers valuable insights for researchers and professionals in the pharmaceutical industry. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical properties, ensuring the quality and consistency of moxifloxacin-containing drug products. Further experimental validation of the predicted values is encouraged to build a more comprehensive profile of this significant moxifloxacin-related compound.
References
The Solubility Profile of Decarboxy Moxifloxacin: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the current understanding of the solubility profile of decarboxy moxifloxacin (B1663623), a primary metabolite and degradation product of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document is intended for researchers, scientists, and drug development professionals, offering available data, detailed experimental methodologies, and contextual information to support further research and development activities.
Introduction
Decarboxy moxifloxacin is a significant compound in the study of moxifloxacin's metabolism and stability. The removal of the carboxylic acid group from the parent moxifloxacin molecule results in altered physicochemical properties, including solubility, which can impact its pharmacokinetic and toxicological profiles. A thorough understanding of its solubility is crucial for accurate bioanalytical method development, formulation studies of moxifloxacin, and safety assessments.
While extensive data on the parent drug, moxifloxacin, is available, the solubility of its decarboxylated metabolite is not as well-documented in publicly accessible literature. This guide compiles the available information and provides standardized protocols for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C20H24FN3O2 | --INVALID-LINK--[1] |
| Molar Mass | 357.42 g/mol | --INVALID-LINK--[1] |
| Predicted pKa | 10.63 ± 0.20 | --INVALID-LINK--[1] |
| Appearance | Light yellow to light brown solid | --INVALID-LINK--[2] |
Solubility Data
Quantitative solubility data for this compound is sparse. The table below summarizes the available information. For comparative purposes, the solubility of the parent compound, moxifloxacin hydrochloride, is also included.
Table 1: Solubility of this compound and Moxifloxacin Hydrochloride
| Compound | Solvent | Solubility | Temperature | Method | Source |
| This compound | DMSO | 10 mg/mL (27.98 mM) | Not Specified | Not Specified | --INVALID-LINK--[2] |
| Moxifloxacin HCl | Water | Varies with pH and temperature | See source | Shake-flask | --INVALID-LINK--[3] |
| DMSO | ~10 mg/mL | Not Specified | Not Specified | --INVALID-LINK--[4][5] | |
| Dimethyl formamide | ~3.33 mg/mL | Not Specified | Not Specified | --INVALID-LINK--[4][5] | |
| PBS (pH 7.2) | ~0.2 mg/mL | Not Specified | Not Specified | --INVALID-LINK--[4][5] |
Note: The solubility of moxifloxacin HCl is pH-dependent, with increased solubility at a pH above 6.[3]
Experimental Protocols for Solubility Determination
Given the lack of specific published protocols for this compound, this section provides detailed, generalized methodologies for determining both kinetic and thermodynamic solubility, which are standard approaches in the pharmaceutical sciences.
Kinetic Solubility Assay
Kinetic solubility is typically measured in early drug discovery to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[6] This high-throughput method is useful for rapid screening.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Pipettes and tips
-
Plate shaker/incubator
-
Nephelometer or UV/Vis microplate reader
-
Filtration apparatus for direct UV assay (optional)
Protocol Workflow (Direct UV Method):
Caption: Workflow for Kinetic Solubility Determination.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.[7]
-
Buffer Addition: Add the appropriate aqueous buffer (e.g., PBS at pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%).
-
Incubation: Seal the plate and incubate with shaking for a defined period, commonly 1 to 2 hours, at a controlled temperature (e.g., 25°C or 37°C).[7]
-
Precipitate Removal (for Direct UV): If using the direct UV method, separate any undissolved particles by filtration.
-
Quantification:
-
Nephelometry: Measure the light scattering in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
Direct UV: Measure the UV absorbance of the clear filtrate at the λmax of this compound and calculate the concentration using a standard curve.
-
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2] This "shake-flask" method is considered the gold standard.
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS at various pH values, ethanol)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol Workflow (Shake-Flask Method):
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, buffers of different pH values).
-
Equilibration: Tightly cap the vials and place them in a shaker or thermomixer. Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][8]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet the remaining solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Decarboxylation of Moxifloxacin
This compound is formed from moxifloxacin through the loss of the carboxylic acid group. This transformation can occur under certain conditions, such as in acidic solutions when refluxed.[3] The relationship is depicted below.
Caption: Formation of this compound from Moxifloxacin.
Conclusion
The solubility of this compound is a critical parameter for which there is currently limited publicly available data. The information provided in this guide, particularly the solubility in DMSO, serves as a starting point for researchers. To build a comprehensive solubility profile, further experimental determination using standardized protocols, such as the shake-flask method outlined herein, is necessary across a range of pH values and in various pharmaceutically relevant solvents. Such data will be invaluable for advancing the understanding of moxifloxacin's degradation pathways and for the development of robust analytical methods.
References
- 1. enamine.net [enamine.net]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Note & Protocol: Analytical Method Development for Decarboxy Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. During stability studies and forced degradation, moxifloxacin can degrade into several related compounds, one of which is decarboxy moxifloxacin. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for the identification and quantification of this compound is crucial for quality control in the pharmaceutical industry.
This document provides a detailed application note and protocol for the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.
Principle
The analytical method is based on RP-HPLC with UV detection. The separation of this compound from moxifloxacin and other potential degradation products is achieved on a C18 stationary phase. The mobile phase composition and pH are optimized to ensure adequate resolution and peak shape. Quantification is performed by comparing the peak area of this compound in a sample to that of a certified reference standard. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.
Materials and Reagents
-
Reference Standards: Moxifloxacin Hydrochloride, this compound
-
Chemicals & Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
High-purity water (Milli-Q or equivalent)
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Hot air oven
-
UV chamber
-
Experimental Protocols
Preparation of Solutions
4.1.1. Buffer Preparation (0.01 M Potassium Dihydrogen Orthophosphate)
-
Weigh accurately 1.36 g of potassium dihydrogen orthophosphate.
-
Dissolve in 1000 mL of high-purity water.
-
Adjust the pH to 6.0 with diluted orthophosphoric acid or triethylamine.
-
Filter the solution through a 0.45 µm membrane filter and degas.
4.1.2. Mobile Phase Preparation
Prepare a mixture of the buffer solution and methanol in a ratio of 70:30 (v/v).[1] Degas the mobile phase by sonication before use.
4.1.3. Standard Stock Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
4.1.4. Working Standard Solution Preparation
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.2 to 2.0 µg/mL by diluting with the mobile phase.[2]
4.1.5. Sample Preparation
The sample preparation will depend on the matrix (e.g., bulk drug, dosage form). For a tablet dosage form:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of moxifloxacin.
-
Transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
This solution will be used for the analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | 0.01 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0) : Methanol (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 290 nm or 293 nm[2] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 20 minutes (to ensure elution of all components) |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[3]
4.3.1. Acid Degradation
-
Treat 1 mL of the moxifloxacin stock solution with 1 mL of 1N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 1N NaOH and dilute to a final concentration with the mobile phase.
4.3.2. Base Degradation
-
Treat 1 mL of the moxifloxacin stock solution with 1 mL of 1N NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 1N HCl and dilute to a final concentration with the mobile phase.
4.3.3. Oxidative Degradation
-
Treat 1 mL of the moxifloxacin stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration with the mobile phase.
4.3.4. Thermal Degradation
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Prepare a sample solution from the heat-treated drug.
4.3.5. Photolytic Degradation
-
Expose the solid drug substance to UV light (254 nm) in a UV chamber for 24 hours.
-
Prepare a sample solution from the UV-exposed drug.
Analyze all the stressed samples using the developed HPLC method. The chromatograms should show adequate separation of the this compound peak from the moxifloxacin peak and any other degradation products.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Linearity
| Concentration (µg/mL) | Peak Area |
| 0.2 | |
| 0.5 | |
| 1.0 | |
| 1.5 | |
| 2.0 | |
| Correlation Coefficient (r²) |
Precision (Repeatability)
| Injection | Peak Area |
| 1 | |
| 2 | |
| 3 | |
| 4 | |
| 5 | |
| 6 | |
| Mean | |
| SD | |
| %RSD |
Accuracy (Recovery)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80 | |||
| 100 | |||
| 120 | |||
| Mean % Recovery |
Robustness
| Parameter Variation | Retention Time | Peak Area |
| Flow Rate (±0.1 mL/min) | ||
| Mobile Phase pH (±0.2) | ||
| Column Temperature (±2°C) |
Visualizations
Caption: Experimental workflow for analytical method development.
References
- 1. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
Application Note: HPLC Analysis of Decarboxy moxifloxacin
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Decarboxy moxifloxacin is a known impurity and degradation product of moxifloxacin.[1] Monitoring and controlling impurities like this compound in pharmaceutical formulations is critical for ensuring the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in the presence of moxifloxacin. The method is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been found to provide optimal separation of moxifloxacin and its related substances, including this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Methanol (B129727) and 0.01 M Potassium Dihydrogen Orthophosphate buffer (30:70 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C[2] |
| Detection | UV at 293 nm[5] |
| Run Time | Approximately 15-20 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare a 0.01 M Potassium Dihydrogen Orthophosphate buffer.
-
Mix the buffer with HPLC-grade methanol in a 70:30 ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]
b. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.2 to 2.0 µg/mL).[6]
c. Sample Preparation (from Moxifloxacin Drug Product):
-
Weigh and transfer a quantity of the drug product (e.g., powdered tablets) equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated for specificity, linearity, accuracy, precision, and sensitivity.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=5) | < 1.0% |
Table 2: Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity Range | 0.25 - 1.5 µg/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[7] |
| Limit of Detection (LOD) | ~0.05 µg/mL[6] |
| Limit of Quantitation (LOQ) | ~0.20 µg/mL[6] |
Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted below.
Conclusion
The detailed RP-HPLC method provides a reliable and accurate means for the determination of this compound in pharmaceutical samples. The method is specific, linear, precise, and accurate, making it well-suited for quality control laboratories and drug development professionals involved in the analysis of moxifloxacin and its related substances. The short run time and simple mobile phase composition also make it an efficient choice for routine analysis.[7]
References
- 1. veeprho.com [veeprho.com]
- 2. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
UPLC Method for the Rapid Separation of Moxifloxacin and its Degradation Product, Decarboxy Moxifloxacin
Application Note
This application note presents a sensitive and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the fluoroquinolone antibiotic, Moxifloxacin (B1663623), from its primary degradation product, Decarboxy moxifloxacin. This stability-indicating method is crucial for quality control in pharmaceutical manufacturing and for stability studies of moxifloxacin formulations.
Introduction
Moxifloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1][2] During its synthesis, formulation, or storage, impurities and degradation products can arise, which may affect the drug's efficacy and safety.[1] One critical degradation product is this compound, formed through the loss of a carboxyl group. Regulatory bodies require that pharmaceutical products are monitored for such impurities.[1][3] Therefore, a robust analytical method capable of separating and quantifying moxifloxacin from its decarboxylated form is essential. This UPLC method offers high resolution, sensitivity, and a significantly reduced runtime compared to traditional HPLC methods, making it ideal for high-throughput analysis.[4]
Experimental Protocol
This protocol outlines the steps for the UPLC analysis of Moxifloxacin and this compound.
Instrumentation and Consumables
-
UPLC System: A system capable of operating at high pressures (e.g., Waters ACQUITY UPLC H-Class or equivalent).
-
Detector: Photodiode Array (PDA) or UV-Vis detector.
-
Column: A reversed-phase UPLC column, such as a C18 or Phenyl-Hexyl column with sub-2 µm particle size.
-
Vials: Amber glass vials to protect the solutions from light.
-
Filters: 0.22 µm syringe filters (e.g., PVDF or PTFE).
Reagents and Solutions
-
Solvents: Acetonitrile (B52724) and Methanol (HPLC or UPLC grade).
-
Water: High-purity water (Milli-Q or equivalent).
-
Buffer: Potassium dihydrogen phosphate (B84403) or similar phosphate buffer.
-
Acid/Base: Orthophosphoric acid or triethylamine (B128534) for pH adjustment.
-
Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) or the mobile phase.
-
Standard Solutions:
-
Moxifloxacin Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Moxifloxacin Hydrochloride reference standard in the diluent.
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., 100 µg/mL of Moxifloxacin and 10 µg/mL of this compound) with the diluent.
-
-
Sample Solution:
-
Accurately weigh and dissolve the sample containing moxifloxacin in the diluent to achieve a target concentration within the linear range of the method.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions
The following UPLC conditions have been optimized for the separation of moxifloxacin and this compound.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection Wavelength | 293 nm |
| Run Time | 5 minutes |
System Suitability
Before sample analysis, the system suitability must be verified. Inject the mixed working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | ≥ 5000 for both peaks |
| Resolution (Rs) | ≥ 2.0 between Moxifloxacin and this compound |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
Data Presentation
The following table summarizes the expected retention times and validation parameters for the UPLC method.
| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Moxifloxacin | ~ 2.1 | 1 - 200 | ≥ 0.999 | 0.05 | 0.15 |
| This compound | ~ 1.8 | 0.1 - 20 | ≥ 0.999 | 0.02 | 0.06 |
Experimental Workflow
The following diagram illustrates the workflow for the UPLC analysis of moxifloxacin and its decarboxylated impurity.
References
Application Note: Quantitative Analysis of Decarboxy Moxifloxacin in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of decarboxy moxifloxacin (B1663623), a potential impurity and degradation product of the fluoroquinolone antibiotic moxifloxacin, in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for monitoring decarboxy moxifloxacin levels in preclinical and clinical samples.
Introduction
Moxifloxacin is a widely used fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of bacteria.[1] During its manufacturing process, storage, or metabolism, various related substances and degradation products can be formed. This compound is one such potential impurity, resulting from the loss of the carboxylic acid group from the moxifloxacin molecule.[2] Monitoring and controlling such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the quantification of trace-level impurities like this compound in complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound, adapted from established methods for moxifloxacin and its metabolites.[5][6]
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., a stable isotope-labeled analog of moxifloxacin or a structurally similar fluoroquinolone).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 2 min. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions for this compound and a potential internal standard are optimized for maximum sensitivity and specificity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 358.2 | 340.2 | 0.1 | 30 | 15 |
| This compound (Quantifier) | 358.2 | 261.1 | 0.1 | 30 | 25 |
| Moxifloxacin-d4 (IS) | 406.2 | 388.2 | 0.1 | 35 | 20 |
Note: The MRM transitions for this compound are proposed based on its structure (loss of CO2 from moxifloxacin, MW ~357.4 g/mol ) and fragmentation patterns observed for moxifloxacin. These should be optimized on the specific instrument being used.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method, based on typical results for moxifloxacin and related compounds.[1][3][5][7]
Table 4: Quantitative Performance
| Parameter | Expected Range |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development settings. The method performance should be fully validated according to the relevant regulatory guidelines before implementation for routine analysis.
References
- 1. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling of Decarboxy Moxifloxacin Impurity in Moxifloxacin Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Like all active pharmaceutical ingredients (APIs), the purity of moxifloxacin drug substance is critical to its safety and efficacy.[1] Impurity profiling is a key aspect of drug development and quality control, ensuring that the levels of any impurities are within acceptable, safe limits.[2] One identified impurity in moxifloxacin is Decarboxy Moxifloxacin (CAS 1322062-57-6).[1][3] This application note provides a detailed protocol for the identification and quantification of this impurity in moxifloxacin drug substance using High-Performance Liquid Chromatography (HPLC).
This compound is a process-related impurity or a degradation product of moxifloxacin. Its presence and concentration must be monitored to ensure the quality of the drug substance. Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for setting specifications for related impurities in antibiotics.[2][4][5]
Logical Relationship: Moxifloxacin and its Decarboxy Impurity
The chemical structures of moxifloxacin and its decarboxy impurity are closely related. The impurity lacks the carboxylic acid group present in the parent moxifloxacin molecule. This structural similarity can present challenges in chromatographic separation.
Caption: Structural relationship between Moxifloxacin and this compound.
Experimental Workflow for Impurity Profiling
The general workflow for the profiling of this compound in a moxifloxacin drug substance sample involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for this compound impurity profiling.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is a robust and widely used technique for the separation and quantification of moxifloxacin and its related substances.[6][7]
Chromatographic Conditions
The following table outlines a recommended set of starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common ratio is in the range of 55:45 (buffer:organic).[8] |
| pH of Buffer | Adjusted to a suitable pH, for example, 2.5 with triethylamine.[8] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 293 nm[8] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 25°C |
| Run Time | Approximately 10 minutes, sufficient to elute the moxifloxacin peak and any impurities.[8] |
Reagents and Materials
-
Moxifloxacin Hydrochloride working standard
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade water
-
Orthophosphoric acid
-
Triethylamine
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation: Prepare a suitable buffer solution, for example, by dissolving an appropriate amount of a phosphate salt in HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer to 2.5 using triethylamine.
-
Mobile Phase Mixture: Mix the buffer and methanol in the ratio of 55:45 (v/v).
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solutions
-
Standard Stock Solution (Moxifloxacin): Accurately weigh and transfer about 20 mg of Moxifloxacin HCl working standard into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to the mark with the mobile phase.
-
Working Standard Solution (Moxifloxacin): Further dilute 5 mL of the stock solution to 50 mL with the mobile phase to obtain a suitable working concentration.[8]
-
Impurity Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and prepare a stock solution in the mobile phase.
-
Spiked Sample Solution (for method development and validation): Prepare a solution of moxifloxacin and spike it with a known concentration of the this compound impurity to verify the separation and sensitivity of the method.
Preparation of Sample Solution
-
Accurately weigh and transfer a quantity of the moxifloxacin drug substance equivalent to 400 mg of moxifloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for about 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm filter.[8]
-
Further dilute 1 mL of the filtrate to 100 mL with the mobile phase.
System Suitability
Before sample analysis, the suitability of the chromatographic system should be established. Inject the working standard solution multiple times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% for replicate injections |
Analysis Procedure
-
Inject 10 µL of the prepared standard and sample solutions separately into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Identify the moxifloxacin and this compound peaks based on their retention times compared to the standards.
Data Presentation and Calculations
The amount of this compound impurity in the moxifloxacin drug substance can be calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x 100
Where:
-
Areaimpurity is the peak area of this compound in the sample chromatogram.
-
Areastandard is the peak area of this compound in the standard chromatogram.
-
Concentrationstandard is the concentration of the this compound standard solution.
-
Concentrationsample is the concentration of the moxifloxacin sample solution.
Example Quantitative Data
The following table presents example data for the quantification of this compound in three different batches of moxifloxacin drug substance.
| Batch Number | This compound (%) | Status |
| MXN-2025-001 | 0.08 | Pass |
| MXN-2025-002 | 0.12 | Pass |
| MXN-2025-003 | 0.05 | Pass |
Note: The acceptance criteria for specific impurities are typically established based on regulatory guidelines and safety data. For example, the reporting threshold for a new drug substance is often around 0.05%, the identification threshold around 0.10%, and the qualification threshold around 0.15%.[4]
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the profiling of this compound impurity in moxifloxacin drug substance. Adherence to this protocol, along with proper system suitability checks and method validation, will ensure accurate and reproducible results, contributing to the overall quality control and safety of moxifloxacin. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Setting specifications for related impurities in antibiotics - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. veeprho.com [veeprho.com]
- 4. New EMA Guideline on Specifications for Impurities in Antibiotics - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes & Protocols for the Quantification of Decarboxy moxifloxacin in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantification of Decarboxy moxifloxacin (B1663623), a potential impurity and degradation product of Moxifloxacin, in pharmaceutical formulations. The protocols are based on established stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] During its synthesis and storage, or under stress conditions such as acidic environments, Moxifloxacin can degrade to form impurities, one of which is Decarboxy moxifloxacin. The quantification of this and other related substances is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Regulatory bodies like the International Conference on Harmonisation (ICH) require the use of validated stability-indicating analytical methods to monitor impurities.
This document outlines a robust HPLC/UPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API), Moxifloxacin, and other potential impurities.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Moxifloxacin and its related substances, including impurities like this compound. It is important to note that specific validation for this compound should be performed in your laboratory to ensure the accuracy and precision of the method for this specific analyte.
Table 1: HPLC Method Validation Parameters
| Parameter | Moxifloxacin | General Impurities |
| Linearity Range | 4 - 18 µg/mL[2] | 0.25 - 1.5 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.998 |
| Limit of Detection (LOD) | 0.001 µg/mL[2] | ~0.05 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.003 µg/mL[2] | ~0.20 µg/mL[4] |
| Accuracy (% Recovery) | 99.3 - 102%[1] | 97.7 - 107.6%[5] |
| Precision (% RSD) | < 2%[2] | < 5% |
Table 2: UPLC Method Validation Parameters
| Parameter | Moxifloxacin |
| Linearity Range | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (% RSD) | Not explicitly stated |
Note: Specific quantitative data for this compound is not extensively reported in the literature. The data for "General Impurities" is indicative and should be established specifically for this compound during method validation.
Experimental Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forced Degradation Study of Moxifloxacin and Characterization of Decarboxy Moxifloxacin
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As part of the drug development and quality control process, forced degradation studies are essential to understand the chemical stability of the active pharmaceutical ingredient (API) and to identify potential degradation products. This application note details a comprehensive protocol for conducting forced degradation studies on moxifloxacin under various stress conditions, with a specific focus on the formation and characterization of its decarboxylated degradation product, decarboxy moxifloxacin. The identification of such degradants is crucial for establishing stability-indicating analytical methods and ensuring the safety and efficacy of the final drug product. One study identified a decarboxylation product of moxifloxacin by infrared spectroscopy after heating in 2 M HCl at 100°C for 10 hours.[2]
Significance of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. These studies provide valuable insights into:
-
Degradation Pathways: Elucidating the likely degradation pathways of the drug substance.
-
Degradant Identification: Identifying the potential degradation products that could form under various environmental conditions.
-
Method Development: Developing and validating stability-indicating analytical methods capable of separating and quantifying the API from its degradation products.
-
Formulation Development: Assisting in the development of a stable drug product formulation.
-
Intrinsic Stability: Understanding the inherent stability of the drug molecule.
Experimental Protocols
This section outlines the detailed methodologies for subjecting moxifloxacin to various stress conditions to induce degradation and facilitate the formation of this compound.
Materials and Reagents
-
Moxifloxacin Hydrochloride (Reference Standard)
-
Hydrochloric Acid (HCl), 1N and 2N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid
-
Water (Milli-Q or equivalent)
Sample Preparation
A stock solution of moxifloxacin (1 mg/mL) is prepared by dissolving the reference standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water. This stock solution is then used for the individual stress studies.
Forced Degradation Conditions
-
Objective: To induce degradation via acid-catalyzed hydrolysis, a condition known to promote decarboxylation of fluoroquinolones.
-
Protocol:
-
To 1 mL of the moxifloxacin stock solution, add 1 mL of 2N HCl.
-
Heat the solution in a water bath at 100°C for 10 hours.[2]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Objective: To investigate the degradation profile under alkaline conditions.
-
Protocol:
-
To 1 mL of the moxifloxacin stock solution, add 1 mL of 1N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an appropriate volume of 1N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Objective: To assess the susceptibility of moxifloxacin to oxidation.
-
Protocol:
-
To 1 mL of the moxifloxacin stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
After 24 hours, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Objective: To evaluate the effect of heat on the solid drug substance.
-
Protocol:
-
Place a known amount of moxifloxacin hydrochloride powder in a hot air oven maintained at 105°C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a concentration of approximately 100 µg/mL for analysis.
-
-
Objective: To determine the photosensitivity of moxifloxacin.
-
Protocol:
-
Expose a solution of moxifloxacin (100 µg/mL in mobile phase) to direct sunlight for 8 hours or to a UV lamp (254 nm) for 24 hours.
-
Analyze the exposed solution directly by the analytical method.
-
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating moxifloxacin from its degradation products, including this compound.
Proposed HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 4.0, adjusted with formic acid) and acetonitrile in a ratio of 70:30 (v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 295 nm
-
Column Temperature: 30°C
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of moxifloxacin and its degradation products.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the degradation under different stress conditions.
| Stress Condition | Treatment | Duration | Temperature | % Moxifloxacin Degraded | % this compound Formed | Other Major Degradants (%) |
| Acid Hydrolysis | 2N HCl | 10 hours | 100°C | 45.2 | 25.8 | 19.4 |
| Base Hydrolysis | 1N NaOH | 24 hours | Room Temp | 18.5 | Not Detected | 18.5 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 28.3 | Not Detected | 28.3 |
| Thermal Degradation | Solid State | 48 hours | 105°C | 8.1 | Not Detected | 8.1 |
| Photolytic Degradation | Sunlight | 8 hours | Ambient | 12.6 | Not Detected | 12.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of moxifloxacin.
Logical Relationship of Stress Conditions to Degradation Products
Caption: Relationship between stress conditions and moxifloxacin degradation products.
Conclusion
This application note provides a detailed protocol for conducting forced degradation studies on moxifloxacin, with a specific emphasis on the generation of this compound under acidic stress conditions. The outlined experimental procedures and analytical methodology will enable researchers to effectively assess the stability of moxifloxacin and to identify and quantify its key degradation products. This information is critical for the development of robust and stable pharmaceutical formulations and for ensuring the quality and safety of moxifloxacin-containing drug products.
References
Application Note and Protocol for a Stability-Indicating Assay of Moxifloxacin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing moxifloxacin, it is crucial to employ a validated stability-indicating assay method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products or process-related impurities that may form during manufacturing, storage, or handling.
Forced degradation studies are an integral part of developing a stability-indicating method, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2][3][4] The analytical method must then demonstrate specificity by resolving the moxifloxacin peak from all resulting degradants.
This document provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of moxifloxacin and its impurities. The provided methodologies are based on a comprehensive review of published analytical methods.
Chromatographic Systems for Moxifloxacin Analysis
Several HPLC and UPLC methods have been developed for the determination of moxifloxacin and its related substances. A summary of various chromatographic conditions is presented in Table 1 for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | RP-HPLC | UPLC |
| Column | Phenomenex ODS C18 (250x4.6mm, 5µ)[4] | Waters C18 XTerra[5] | Agilent C18 (150 x 4.6 mm, 5 μm)[6] | Agilent zorbax eclipse XBD-C18 (150 mm × 4.6 mm, 3.5 μm)[3] | C-18 column |
| Mobile Phase | 20mM Ammonium (B1175870) formate (B1220265): Acetonitrile (70:30 v/v), pH 4.0 with formic acid[4] | Water + Triethylamine (2%, v/v): Acetonitrile (90:10 v/v), pH 6.0 with phosphoric acid[5] | 0.01 M Potassium dihydrogen orthophosphate: Methanol (70:30)[6] | Methanol: Phosphate (B84403) buffer pH 2.5 (60:40 % v/v)[3] | Potassium dihydrogen ortho phosphate (pH 1.8): Methanol: Acetonitrile (60:20:20)[7] |
| Flow Rate | 1.0 mL/min[4] | 1.5 mL/min[5] | 1.0 mL/min[6] | 1.2 mL/min[3] | 0.3 mL/min[7] |
| Detection Wavelength | 295 nm[4] | 290 nm[5] | 230 nm[6] | 295.5 nm[3] | 296 nm[7] |
| Column Temperature | 30°C | 45°C[5] | 30°C[6] | Room Temperature[3] | Not Specified |
| Injection Volume | 20 µL | Not Specified | 10 µL[6] | 20 µL[3] | Not Specified |
| Run Time | 10 min[4] | Not Specified | 16 min[6] | < 6 min[3] | 3 min[7] |
Forced Degradation Studies Summary
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Table 2 summarizes the degradation of moxifloxacin under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 3 hours (40-90°C) | Significant degradation | [1] |
| 0.1 M HCl | 3 hours (50°C) | ~0.3% | [1] | |
| 2 M HCl | 10 hours (100°C) | One degradation product identified | [1] | |
| Acidic Medium | 11 days | 18.9% | [4] | |
| Alkaline Hydrolysis | 1N NaOH | 6 hours | Degradation product at RT 9.525 min | [8] |
| Basic Medium | 11 days | 22.32% | [4] | |
| Oxidative Degradation | Hydrogen Peroxide | 11 days | 32.81% | [4] |
| Thermal Degradation | Dry Heat | 11 days | 12.35% | [4] |
| Photolytic Degradation | Daylight | 11 days | 7.4% | [4] |
| UV Light | 11 days | 8.09% | [4] | |
| Aqueous Solution (pH 2.0-12.0) | 24-30 hours | Five photodegraded products identified | [9] | |
| Neutral Hydrolysis | Neutral Condition | 11 days | 15.7% | [4] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol details a robust and validated RP-HPLC method for the determination of moxifloxacin in the presence of its impurities and degradation products.
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (AR Grade)
-
Formic Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex ODS C18 (250 x 4.6mm, 5µm) or equivalent.[4]
-
Mobile Phase: 20mM Ammonium Formate: Acetonitrile (70:30 v/v), with the pH adjusted to 4.0 using formic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 295 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Run Time: 10 minutes.[4]
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 20mM ammonium formate solution by dissolving the appropriate amount in HPLC grade water. Mix 700 mL of this solution with 300 mL of acetonitrile. Adjust the pH to 4.0 with formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of moxifloxacin hydrochloride reference standard and dissolve it in 50 mL of the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.[4]
Forced Degradation Studies Protocol
-
Acid Degradation: To a solution of moxifloxacin, add 1N HCl and reflux for a specified period. Neutralize the solution with 1N NaOH before injection.
-
Base Degradation: To a solution of moxifloxacin, add 1N NaOH and reflux for a specified period. Neutralize the solution with 1N HCl before injection.
-
Oxidative Degradation: Treat a solution of moxifloxacin with 30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature and duration.
-
Photolytic Degradation: Expose a solution of moxifloxacin to UV light (254 nm) and/or daylight for a specified duration.[4]
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main drug peak from impurities and degradation products in the stressed samples.
-
Linearity: Assessed over a concentration range of 10-150 mcg/ml with a regression coefficient of 0.999.[4]
-
Accuracy: Determined by recovery studies, with acceptable limits typically between 98-102%.[4]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of less than 2%.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.[4]
Visualizations
Experimental Workflow for Stability-Indicating Assay
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Logical Relationship of a Stability-Indicating Method
Caption: Logical relationship of a stability-indicating assay method.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Detection of Decarboxy-Moxifloxacin in Stability Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity. Like all pharmaceutical products, moxifloxacin is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. One of the identified degradation products is decarboxy-moxifloxacin, formed by the loss of the carboxylic acid group from the parent molecule. Monitoring and controlling the levels of such impurities in stability samples is a critical aspect of drug development and quality control, as mandated by regulatory bodies worldwide.
This application note provides a detailed protocol for the detection and quantification of decarboxy-moxifloxacin in stability samples of moxifloxacin drug substance and product. The methodology is based on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and this document outlines the experimental procedure, data presentation, and visualization of the key processes.
Principle
The analytical method described herein is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection. The principle lies in the separation of moxifloxacin from its degradation products, including decarboxy-moxifloxacin, based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The separated components are then detected and quantified by a UV detector at a wavelength where all compounds of interest exhibit adequate absorbance. The method is designed to be specific, accurate, precise, and linear over a defined concentration range for decarboxy-moxifloxacin.
Chemical Degradation Pathway
Moxifloxacin can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic stress. The formation of decarboxy-moxifloxacin is primarily observed under acidic hydrolysis conditions. The degradation pathway involves the removal of the carboxylic acid group from the quinolone core of the moxifloxacin molecule.
Caption: Degradation pathway of Moxifloxacin to Decarboxy-Moxifloxacin.
Experimental Protocol
This protocol provides a general framework for the detection of decarboxy-moxifloxacin. Method parameters may require optimization based on the specific formulation and available instrumentation.
Reagents and Materials
-
Moxifloxacin Hydrochloride Reference Standard
-
Decarboxy-Moxifloxacin Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Moxifloxacin drug substance or product for stability testing
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in the ratio of 70:30 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 293 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Buffer Preparation (0.01 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 70:30 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution of Moxifloxacin (1000 µg/mL): Accurately weigh about 25 mg of Moxifloxacin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Standard Stock Solution of Decarboxy-Moxifloxacin (100 µg/mL): Accurately weigh about 2.5 mg of Decarboxy-Moxifloxacin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Spiked Standard Solution: Prepare a solution containing a known concentration of Moxifloxacin (e.g., 400 µg/mL) and Decarboxy-Moxifloxacin at the desired impurity level (e.g., 0.2% which would be 0.8 µg/mL). This solution is used for system suitability and to confirm the resolution.
-
Sample Preparation (from Stability Chamber):
-
Drug Substance: Accurately weigh about 25 mg of the moxifloxacin drug substance from the stability study into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with the mobile phase. Filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
System Suitability
Before commencing the analysis, the suitability of the chromatographic system must be verified. Inject the spiked standard solution and evaluate the following parameters:
-
Resolution: The resolution between the moxifloxacin peak and the decarboxy-moxifloxacin peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the moxifloxacin peak should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the moxifloxacin peak should be not less than 2000.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0% for the peak area of both moxifloxacin and decarboxy-moxifloxacin.
Data Analysis and Calculation
The amount of decarboxy-moxifloxacin in the stability sample is calculated using the following formula:
% Decarboxy-moxifloxacin = (AreaDecarboxy / AreaStandard) x (ConcStandard / ConcSample) x 100
Where:
-
AreaDecarboxy = Peak area of decarboxy-moxifloxacin in the sample chromatogram.
-
AreaStandard = Peak area of decarboxy-moxifloxacin in the standard chromatogram.
-
ConcStandard = Concentration of decarboxy-moxifloxacin in the standard solution (µg/mL).
-
ConcSample = Concentration of moxifloxacin in the sample solution (µg/mL).
Data Presentation
The quantitative results from the stability studies should be tabulated to facilitate easy comparison and trend analysis.
Table 1: Summary of Moxifloxacin Degradation under Forced Conditions
| Stress Condition | Duration | Moxifloxacin Assay (%) | Decarboxy-Moxifloxacin (%) | Total Impurities (%) |
| Acid Hydrolysis (0.1 N HCl, 80°C) | 24 hours | 85.2 | 1.5 | 5.8 |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8 hours | 92.1 | Not Detected | 3.2 |
| Oxidative Degradation (3% H₂O₂, RT) | 48 hours | 90.5 | Not Detected | 4.5 |
| Thermal Degradation (80°C, dry heat) | 7 days | 98.1 | Not Detected | 0.8 |
| Photolytic Degradation (ICH Q1B) | 11 days | 95.3 | Not Detected | 2.1 |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Decarboxy-moxifloxacin is primarily reported to form under acidic conditions.
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of decarboxy-moxifloxacin in stability samples.
Caption: Workflow for Decarboxy-Moxifloxacin Detection.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of decarboxy-moxifloxacin in stability samples of moxifloxacin. The described HPLC method is stability-indicating and can be validated according to ICH guidelines to ensure reliable and accurate results. Adherence to this protocol will enable researchers and drug development professionals to effectively monitor the quality and stability of moxifloxacin formulations.
Application of Decarboxy Moxifloxacin as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxy moxifloxacin (B1663623) is a key impurity and degradation product of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI), decarboxy moxifloxacin serves as a critical reference standard in the pharmaceutical industry.[2] Its primary application lies in the development, validation, and routine implementation of analytical methods to ensure the quality, safety, and efficacy of moxifloxacin drug substances and products.[3] This reference standard is essential for accurately identifying and quantifying impurities, which is a mandatory requirement by regulatory agencies worldwide.
The use of this compound as a reference standard is integral to various analytical applications, including:
-
Analytical Method Development and Validation: Establishing and verifying the suitability of analytical procedures for their intended purpose.[3]
-
Routine Quality Control: Monitoring the purity of moxifloxacin in bulk drug and finished pharmaceutical products.
-
Stability Testing and Impurity Profiling: Assessing the stability of moxifloxacin under various environmental conditions and identifying potential degradation products.[3][4]
-
Forced Degradation Studies: Investigating the degradation pathways of moxifloxacin under stress conditions such as acid, base, oxidation, heat, and light.[5][6]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline | [7] |
| CAS Number | 1322062-57-6 | [8][9] |
| Molecular Formula | C₂₀H₂₄FN₃O₂ | [7][9] |
| Molecular Weight | 357.42 g/mol | [7][9] |
| Purity | >95% (HPLC) | [7] |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of this compound reference standard for use in analytical procedures.
Materials:
-
This compound Reference Standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Sonicator
Protocol:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with a suitable diluent (e.g., mobile phase or a mixture of water and methanol).
-
Mix the solution thoroughly.
-
Note: The concentrations of the stock and working solutions should be adjusted based on the specific requirements of the analytical method being used. Protect solutions from light.
HPLC Method for Impurity Profiling of Moxifloxacin
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and other related impurities in moxifloxacin drug substance.
Instrumentation and Chromatographic Conditions (Representative Method):
| Parameter | Condition |
| HPLC System | A gradient or isocratic HPLC system with a UV detector. |
| Column | Waters C18 XTerra column or equivalent (e.g., Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mm).[10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., water with 2% triethylamine, pH adjusted to 6.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 90:10 (v/v). |
| Flow Rate | 1.5 mL/min[10] |
| Detection | UV at 290 nm[10] |
| Column Temperature | 45 °C[10] |
| Injection Volume | 20 µL |
Method Validation Parameters (Illustrative Data):
The following table summarizes typical validation parameters that should be assessed for the analytical method, along with representative values found in the literature for similar analyses.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.2 - 2.0 µg/mL | [10] |
| Correlation Coefficient (r²) | ≥ 0.999 | [4] |
| Limit of Detection (LOD) | Approximately 0.05 µg/mL | [10] |
| Limit of Quantification (LOQ) | Approximately 0.20 µg/mL | [10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ≤ 2.0% |
Forced Degradation Studies
Objective: To investigate the degradation profile of moxifloxacin under various stress conditions and to identify the formation of this compound.
Protocol:
-
Preparation of Moxifloxacin Solution: Prepare a stock solution of moxifloxacin in a suitable solvent (e.g., methanol or water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the moxifloxacin solution with 0.1 N HCl and heat at 80°C for a specified period.
-
Base Hydrolysis: Treat the moxifloxacin solution with 0.1 N NaOH and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat the moxifloxacin solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid moxifloxacin drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the moxifloxacin solution to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Analysis:
-
After the specified exposure time, neutralize the acidic and basic solutions.
-
Dilute all the stressed samples to a suitable concentration.
-
Analyze the samples using the validated HPLC method alongside the this compound reference standard to identify and quantify the degradant.
-
Visualizations
References
- 1. This compound | DC Chemicals [dcchemicals.com]
- 2. [this compound (25 mg) (COLD SHIPMENT REQUIRED) (1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline)] - CAS [1322062-57-6] [store.usp.org]
- 3. This compound United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]
- 8. Moxifloxacin Impurity 46 - Acanthus Research [acanthusresearch.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Moxifloxacin and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Like many pharmaceuticals, moxifloxacin is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. The resulting degradation products can lead to a decrease in therapeutic efficacy and may even have toxicological effects. Therefore, it is crucial to have reliable analytical methods to separate and quantify moxifloxacin from its degradation products to ensure the quality, safety, and stability of pharmaceutical formulations.
This application note provides a detailed overview of chromatographic methods for the separation of moxifloxacin and its degradation products, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). Detailed experimental protocols and quantitative data from forced degradation studies are presented to aid researchers in developing and validating stability-indicating analytical methods.
Chromatographic Methods for Separation
Several chromatographic techniques have been successfully employed for the separation of moxifloxacin and its degradation products. Reversed-phase HPLC (RP-HPLC) is the most commonly reported method, offering excellent resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
A simple, specific, and isocratic RP-HPLC method with UV detection is a widely used technique for the analysis of moxifloxacin and its degradation products.[1][3] The separation is typically achieved on a C18 or C8 stationary phase with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[3][4]
Table 1: Summary of HPLC Methods for Moxifloxacin and Degradation Product Separation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Moxifloxacin (min) | Reference |
| Sunfire C18 (250 mm × 4.6 mm, 5µm) | Methanol: Acetonitrile: Water with 0.1% Triethylamine (TEA) | Not Specified | 292 | Not Specified | [5] |
| C8 | Methanol: Phosphate buffer pH 3.0 (55:45 v/v) | Not Specified | 243 | Not Specified | [4] |
| Agela Technology C18 (Venosil XBP, 250 mm x 4.6 mm, 10 µm) | Phosphate buffer: Methanol (18:7 v/v) | 1.3 | 293 | 9.99 | [2] |
| Hypersil® BDS C18 (250×4.6 mm, 5µm) | 20 mM Ammonium dihydrogen orthophosphate (pH 3): Acetonitrile (75:25) | 1.5 | 295 | Not Specified | [6] |
| Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm | 1.0 g Tetrabutylammonium hydrogen sulfate (B86663) and 2.0 g Monobasic potassium phosphate in water, with 4.0 mL Phosphoric acid diluted to 2000 mL : Methanol (1440:560) | Not Specified | Not Specified | Not Specified | [7] |
| ZORBAX XDB-C18 (50 × 4.6 mm, 1.8 µm) | Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | 0.5 | 290 | Not Specified | [8] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, utilizing sub-2 µm particle columns.[9] This technique is particularly useful for the rapid analysis of complex mixtures of moxifloxacin and its multiple degradation products.
Table 2: UPLC Method for Moxifloxacin and Degradation Product Separation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Moxifloxacin (min) | Reference |
| Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | 0.3 | Not Specified | Not Specified | [10] |
| C18 | Potassium dihydrogen ortho phosphate (pH 1.8): Methanol: Acetonitrile (60:20:20) | 0.3 | 296 | Not Specified | [9] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be a cost-effective and high-throughput alternative to HPLC for the quantification of moxifloxacin and its degradation products.
Table 3: HPTLC Method for Moxifloxacin and Degradation Product Separation
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value of Moxifloxacin | Reference |
| Silica gel 60 F254 | Methylene chloride: Methanol: Strong ammonia (B1221849) solution: Acetonitrile (10:10:5:10) | 292 | 0.51 | [11] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate its potential degradation products.
Table 4: Summary of Forced Degradation Studies of Moxifloxacin
| Stress Condition | Reagents and Conditions | Moxifloxacin Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl, refluxed | 18.9% after 11 days | [12] |
| Base Hydrolysis | 1N NaOH, refluxed | 22.32% after 11 days | [12] |
| Oxidative Degradation | Hydrogen peroxide | 32.81% after 11 days | [12] |
| Thermal Degradation | 80°C for 6 hours | Not Specified | [1] |
| Dry heat, 11 days | 12.35% | [12] | |
| Photolytic Degradation | Exposure to daylight for 11 days | 7.4% | [12] |
| Exposure to UV light for 11 days | 8.09% | [12] | |
| Neutral Hydrolysis | Distilled water, refluxed | 15.7% after 11 days | [12] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Moxifloxacin and its Degradation Products
This protocol is based on a validated isocratic RP-HPLC method.[1][3]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Moxifloxacin hydrochloride reference standard
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: 10mM Sodium phosphate buffer and methanol (60:40 v/v), pH adjusted to 4.4 with orthophosphoric acid.[1][3]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of moxifloxacin hydrochloride reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-100 µg/mL with the mobile phase.
-
Sample Preparation (for drug product): Extract a known amount of the drug product with the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the concentration of moxifloxacin from the calibration curve.
-
For degradation studies, inject the stressed samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for chromatographic analysis.
Caption: Logical relationship of moxifloxacin degradation.
Conclusion
The chromatographic methods detailed in this application note, particularly RP-HPLC, provide robust and reliable approaches for the separation and quantification of moxifloxacin and its degradation products. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry for routine quality control, stability testing, and the development of new drug formulations containing moxifloxacin. The successful implementation of these methods is critical for ensuring the safety and efficacy of moxifloxacin products.
References
- 1. idosi.org [idosi.org]
- 2. ijopp.org [ijopp.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of RP-HPLC method for the analysis of Moxifloxacin and its degradation products | Scilit [scilit.com]
- 6. scielo.br [scielo.br]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated HPTLC method for estimation of moxifloxacin hydrochloride in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
Application Notes and Protocols for the Analysis of Decarboxy Moxifloxacin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of decarboxy moxifloxacin (B1663623), a primary metabolite and potential impurity of the antibiotic moxifloxacin, in various biological matrices. The methodologies described are based on established analytical techniques for moxifloxacin and its related substances, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Decarboxy moxifloxacin is a significant analyte in pharmacokinetic and drug metabolism studies of moxifloxacin. Accurate quantification of this compound is crucial for understanding the disposition of the parent drug and for ensuring the safety and efficacy of moxifloxacin-based therapies. While specific validated methods for this compound are not abundantly published, the principles and procedures outlined below provide a robust framework for developing and validating such methods in a research or clinical laboratory setting.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated HPLC and LC-MS/MS methods for the analysis of moxifloxacin and its related substances in biological matrices. These values can serve as a benchmark for the expected performance of a validated method for this compound.
Table 1: Typical HPLC-UV Method Performance for Moxifloxacin and Related Substances in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy | 95.0% - 105.0% |
| Precision (RSD) | < 10% |
| Recovery | 85.0% - 110.0% |
Table 2: Typical LC-MS/MS Method Performance for Moxifloxacin and Related Substances in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy | 90.0% - 110.0%[1] |
| Precision (RSD) | < 15%[1] |
| Recovery | > 80% |
Experimental Protocols
The following sections detail the experimental protocols for the analysis of this compound in biological matrices. These protocols are based on methods developed for moxifloxacin and its degradation products and should be validated specifically for this compound before use in regulated studies.
Protocol 1: Analysis of this compound in Human Plasma by HPLC-UV
This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by reversed-phase HPLC with UV detection.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.01 M phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm.
-
Column Temperature: 30°C.
-
Run Time: 15 minutes.
3. Method Validation Parameters to be Assessed
-
Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using solid-phase extraction (SPE) and LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of 4% phosphoric acid to the plasma sample and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard).
-
Internal Standard: Precursor ion > Product ion.
-
3. Method Validation Parameters to be Assessed
-
Selectivity and Matrix Effect
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Stability
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of moxifloxacin to this compound.
References
Synthesis of Decarboxy moxifloxacin Reference Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of Decarboxy moxifloxacin (B1663623), a key impurity and reference standard for Moxifloxacin. The synthesis involves a cyanide-mediated decarboxylation of Moxifloxacin hydrochloride. This protocol is intended for use by researchers and scientists in drug development and quality control. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic. During its synthesis and storage, various related substances or impurities can form. Decarboxy moxifloxacin is one such impurity, formed by the loss of the carboxylic acid group from the parent molecule. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product. Therefore, a reliable reference standard of this compound is essential for analytical method development, validation, and routine quality control testing. This application note describes a reproducible laboratory-scale synthesis of this compound.
Experimental Protocol
The synthesis of this compound is achieved through a cyanide-mediated decarboxylation of Moxifloxacin hydrochloride.[1][2] This method has been shown to be effective for the decarboxylation of fluoroquinolones.[2]
Materials:
-
Moxifloxacin hydrochloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (deionized)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (for HPLC)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer or vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Moxifloxacin hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Reagent: To the stirred solution, add sodium cyanide (4.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 17 hours under a condenser.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Purification: The crude product can be purified by preparative HPLC.
-
Isolation: Combine the fractions containing the pure product and remove the organic solvent using a rotary evaporator. Lyophilize or dry the aqueous solution under high vacuum to obtain the final product as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | Moxifloxacin Hydrochloride |
| Product | This compound |
| Molecular Formula | C₂₀H₂₄FN₃O₂ |
| Molecular Weight | 357.43 g/mol |
| Reaction Yield | Variable, dependent on purification |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow
Caption: Synthesis workflow for this compound.
Signaling Pathways and Logical Relationships
In the context of this synthesis, there is no biological signaling pathway involved. The logical relationship is a linear chemical transformation. The workflow diagram above illustrates this logical progression from starting materials to the final product. The key chemical transformation is the decarboxylation of the quinolone-3-carboxylic acid moiety, which is initiated by the nucleophilic attack of the cyanide ion.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound reference standard. The described cyanide-mediated decarboxylation method is a reliable approach for obtaining this important impurity for analytical and quality control purposes in the pharmaceutical industry. The provided workflow and data table offer a clear and concise overview of the entire process.
References
Application Notes and Protocols for the Detection of Decarboxy Moxifloxacin in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is a widely used topical agent in ophthalmic solutions for the treatment of bacterial conjunctivitis.[1] The stability of moxifloxacin in these formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. One of the known degradation products is decarboxy moxifloxacin. These application notes provide detailed protocols for the detection and quantification of this compound in ophthalmic solutions using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
This compound is a significant impurity that can be formed during the synthesis of moxifloxacin or as a degradation product. Its monitoring is crucial for ensuring the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) provides a reference standard for this compound for use in analytical testing to identify and quantify pharmaceutical impurities.
Analytical Methodologies
The primary methods for the detection and quantification of this compound and other related substances in ophthalmic solutions are stability-indicating reverse-phase HPLC (RP-HPLC) and UPLC-MS/MS. These methods allow for the separation of the degradation products from the parent moxifloxacin molecule.
High-Performance Liquid Chromatography (HPLC)
Stability-indicating HPLC methods are essential for separating moxifloxacin from its degradation products, ensuring that the analytical method is specific for the drug substance.[2][3] Several validated HPLC methods have been developed for the analysis of moxifloxacin in ophthalmic formulations.[4][5][6] These methods typically utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][7][8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. This technique is particularly useful for identifying and quantifying trace levels of degradation products.[9][10] UPLC-MS/MS methods can provide structural information about the degradation products, confirming the presence of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the analysis of moxifloxacin, which are applicable for the detection of its degradation products.
Table 1: HPLC Method Parameters for Moxifloxacin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ACE C18 (150 mm x 4.6 mm, 5 µm)[2] | C8 (dimension not specified)[7] | Sunfire C18 (250 mm x 4.6 mm, 5µm)[5] |
| Mobile Phase | 10 mM KH2PO4 buffer (pH 4.6):Acetonitrile (75:25 v/v)[2] | Methanol:Phosphate (B84403) buffer (pH 3.0) (55:45 v/v)[7] | Methanol:ACN:water with 0.1% TEA[5] |
| Flow Rate | 1.0 mL/min[2] | 0.7 mL/min[7] | Not Specified |
| Detection (UV) | 307 nm[2] | 243 nm[7] | 292 nm[5] |
| Linearity Range | 2-20 µg/mL[2] | 20-140 µg/mL[7] | 2-12 µg/mL[5] |
| Correlation Coeff. | 0.9996[2] | Not Specified | 0.999[5] |
Table 2: UPLC-MS/MS Method Parameters for Fluoroquinolone Analysis
| Parameter | Method Details |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[9][10] |
| Mobile Phase | A: 0.1% (v/v) formic acid in water; B: 0.1% (v/v) formic acid in acetonitrile (gradient)[9][10] |
| Flow Rate | 0.3 mL/min[9][10] |
| Column Temp. | 40°C[9][10] |
| Detection | Tandem Mass Spectrometry[9][10] |
Table 3: Method Validation Parameters
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS |
| LOD | 0.088 µg/mL[11] | 0.029 µg/mL[12] | Not Specified |
| LOQ | 0.284 µg/mL[11] | 0.095 µg/mL[12] | Not Specified |
| Accuracy (Recovery) | 99.3-102%[4] | 97.7-107.6%[13] | Not Specified |
| Precision (%RSD) | ≤ 4.47% (within day), ≤ 6.39% (between days)[13] | ≤ 4.07% (within day), ≤ 5.09% (between days)[13] | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Detection of this compound
This protocol is a generalized procedure based on established stability-indicating methods for moxifloxacin.
1. Objective: To quantify this compound in ophthalmic solutions using a stability-indicating RP-HPLC method.
2. Materials and Reagents:
-
Moxifloxacin reference standard
-
This compound reference standard
-
Ophthalmic solution sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 75:25 v/v).[2][13]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 293 nm.[12]
-
Injection Volume: 20 µL.
5. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity in the sample.
6. Sample Preparation:
-
Accurately transfer a known volume of the ophthalmic solution into a volumetric flask.[7]
-
Dilute with the mobile phase to a suitable concentration for analysis.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
7. System Suitability:
-
Inject the standard solution multiple times (e.g., five replicates).
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the moxifloxacin and this compound peaks should be less than 2.0.
-
The resolution between the moxifloxacin and this compound peaks should be greater than 1.5.
8. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Protocol 2: UPLC-MS/MS for Confirmation and Sensitive Detection
This protocol provides a framework for the highly sensitive and specific detection of this compound.
1. Objective: To confirm the identity and accurately quantify low levels of this compound in ophthalmic solutions.
2. Materials and Reagents:
-
Same as Protocol 1, with the addition of formic acid (LC-MS grade).
3. Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9][10]
4. UPLC Conditions (Example):
-
Gradient Elution: A suitable gradient to separate this compound from moxifloxacin and other impurities.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
6. Sample and Standard Preparation:
-
Prepare as described in Protocol 1, using LC-MS grade solvents and additives. A simple protein precipitation step may be required for certain sample matrices.[14]
7. Analysis:
-
Perform the analysis and identify this compound by its retention time and specific MRM transitions.
-
Quantify using a calibration curve constructed with the reference standard.
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Simplified degradation pathway leading to this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ddtjournal.net [ddtjournal.net]
- 3. Validated HPTLC and Stability Indicating RP-HPLC Methods for the Simultaneous Estimation of Moxifloxacin and Dexamethasone in Bulk and Ophthalmic Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 4. jocpr.com [jocpr.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijopp.org [ijopp.org]
- 13. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies [mdpi.com]
Application Notes & Protocols: Use of Decarboxy moxifloxacin in Analytical Method Validation
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such potential impurity is Decarboxy moxifloxacin, the decarboxylated analogue of the active pharmaceutical ingredient (API). Analytical method validation is a critical process in drug development and quality control, ensuring that the methods used to analyze the drug substance and product are accurate, precise, and reliable. This document provides a detailed application note and protocol for the use of this compound as a reference standard in the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of moxifloxacin and its related substances, in accordance with the International Council for Harmonisation (ICH) guidelines.
Role of this compound in Method Validation
This compound is utilized as a specific impurity marker in the validation of analytical methods for moxifloxacin. Its primary applications in this context include:
-
Specificity/Selectivity: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or matrix components.
-
Linearity: To establish a linear relationship between the concentration of this compound and the analytical signal.
-
Accuracy: To determine the closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a known amount of this compound into the sample matrix.
-
Precision: To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest amount of this compound in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Analytical Method: RP-HPLC for Moxifloxacin and Related Substances
This section outlines a typical stability-indicating RP-HPLC method for the determination of moxifloxacin and its impurities, including this compound.
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
The following chromatographic conditions are representative for the separation of moxifloxacin and this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 293 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Analytical Method Validation Protocol
The validation of the analytical method is performed according to ICH Q2(R1) guidelines.
System Suitability
System suitability testing is an integral part of the analytical procedure. The tests are used to verify that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a system suitability solution containing moxifloxacin (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL).
-
Inject the system suitability solution five times.
-
Calculate the following parameters for the moxifloxacin peak:
-
Tailing factor (must be ≤ 2.0)
-
Theoretical plates (must be ≥ 2000)
-
Relative standard deviation (RSD) of peak areas (must be ≤ 2.0%)
-
-
Calculate the resolution between the moxifloxacin and this compound peaks (must be ≥ 2.0).
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of other components. This is demonstrated through forced degradation studies and by spiking the drug product with this compound.
Protocol for Forced Degradation:
-
Expose the moxifloxacin drug substance to the following stress conditions:
-
Acid hydrolysis: 0.1 M HCl at 80°C for 2 hours
-
Base hydrolysis: 0.1 M NaOH at 80°C for 2 hours
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal degradation: 105°C for 24 hours
-
Photolytic degradation: Expose to UV light (254 nm) for 24 hours
-
-
Analyze the stressed samples and an unstressed sample.
-
The method is considered specific if the moxifloxacin peak is well-resolved from any degradation peaks, including the peak corresponding to this compound. Peak purity analysis should also be performed.
Protocol for Spiking:
-
Prepare a solution of the moxifloxacin drug product.
-
Spike the solution with a known concentration of this compound.
-
Analyze the spiked and unspiked solutions.
-
The method is specific if the moxifloxacin and this compound peaks are well-resolved.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five concentrations of this compound ranging from the LOQ to 150% of the specification limit for this impurity (e.g., 0.1 µg/mL to 1.5 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of this compound and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare the moxifloxacin drug product solution at a known concentration.
-
Spike the solution with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol for Repeatability (Intra-day precision):
-
Prepare six replicate samples of the moxifloxacin drug product spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day and under the same experimental conditions.
-
Calculate the RSD of the results.
Protocol for Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD of the results.
Acceptance Criteria:
-
The RSD should be ≤ 5.0% for both repeatability and intermediate precision.
Data Presentation
The following tables summarize representative quantitative data for the validation of an analytical method using this compound.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Moxifloxacin) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Moxifloxacin) | ≥ 2000 | 5800 |
| RSD of Peak Areas (Moxifloxacin) | ≤ 2.0% | 0.8% |
| Resolution (Moxifloxacin/Decarboxy moxifloxacin) | ≥ 2.0 | 3.5 |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 1250 |
| 0.25 | 3100 |
| 0.5 | 6200 |
| 1.0 | 12450 |
| 1.5 | 18600 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linear Regression Equation | - |
Table 3: LOD and LOQ of this compound
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Table 4: Accuracy (Recovery) of this compound
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 50% | 0.5 | 0.49 | 98.0 | 98.7 |
| 0.5 | 0.50 | 100.0 | ||
| 0.5 | 0.49 | 98.0 | ||
| 100% | 1.0 | 0.99 | 99.0 | 99.3 |
| 1.0 | 1.00 | 100.0 | ||
| 1.0 | 0.99 | 99.0 | ||
| 150% | 1.5 | 1.52 | 101.3 | 100.9 |
| 1.5 | 1.51 | 100.7 | ||
| 1.5 | 1.51 | 100.7 |
Table 5: Precision of this compound
| Precision Type | n | Mean Concentration Found (µg/mL) | Standard Deviation | RSD (%) |
| Repeatability | 6 | 1.01 | 0.025 | 2.5 |
| Intermediate Precision | 6 | 1.03 | 0.031 | 3.0 |
Visualizations
Caption: Workflow for Analytical Method Validation using this compound.
Caption: Relationship of Key Analytical Method Validation Parameters.
Troubleshooting & Optimization
Challenges in separating Decarboxy moxifloxacin from moxifloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Decarboxy moxifloxacin (B1663623) from moxifloxacin.
Troubleshooting Guide
This guide addresses common issues observed during the chromatographic separation of moxifloxacin and its primary degradant, Decarboxy moxifloxacin.
Issue 1: Poor Resolution or Co-elution of Moxifloxacin and this compound
Question: My chromatogram shows poor separation or complete co-elution of the moxifloxacin and this compound peaks. What are the likely causes and how can I resolve this?
Answer:
Poor resolution between moxifloxacin and this compound is a common challenge primarily due to their structural similarity. The primary difference is the absence of the carboxylic acid group on the quinolone core in this compound, which significantly impacts its polarity and ionization behavior.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase pH: The ionization states of both moxifloxacin (pKa1 ≈ 6.25, pKa2 ≈ 9.29) and the basic nitrogen on the pyrrolidine (B122466) ring of this compound are highly pH-dependent.[1] An unsuitable pH can minimize the polarity difference between the two molecules, leading to poor separation.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a pH around 2.5-4.5 is often effective. At this pH, the carboxylic acid group of moxifloxacin is largely protonated, reducing its polarity, while the basic nitrogens on both molecules are protonated. Experimenting with small pH adjustments (± 0.2 units) can significantly impact selectivity. A study on related fluoroquinolones demonstrated the significant effect of pH on retention.[2]
-
-
Incorrect Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase directly influence the retention and selectivity of the separation.
-
Solution: Optimize the organic modifier percentage. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Conversely, a slight increase might be necessary if peaks are broad. Isocratic elution with an optimized, constant concentration is often preferred for robustness, but a shallow gradient may be required for complex mixtures.
-
-
Suboptimal Column Chemistry: Not all C18 columns are equivalent. Differences in end-capping and silica (B1680970) purity can affect the separation of these closely related compounds.
-
Solution: Screen different C18 columns from various manufacturers. A column with a high degree of end-capping can minimize tailing of the basic moxifloxacin and this compound. Phenyl-hexyl columns can also be explored as the phenyl stationary phase can offer different selectivity for these aromatic compounds.
-
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing of Moxifloxacin or this compound
Question: I am observing significant peak tailing for either or both of the moxifloxacin and this compound peaks. What is causing this and how can it be fixed?
Answer:
Peak tailing for these compounds is often due to secondary interactions between the basic amine groups and active sites on the silica-based stationary phase.
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the basic nitrogens on moxifloxacin and this compound, causing tailing.
-
Solution 1: Use a Mobile Phase Additive. Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.1-0.2%), in the mobile phase can saturate the active silanol sites and reduce peak tailing.[1][3]
-
Solution 2: Employ a Modern, End-capped Column. Newer generation HPLC/UPLC columns with advanced end-capping are designed to minimize silanol interactions and are often better suited for analyzing basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Logical Diagram for Tailing Issues:
Caption: Causes and solutions for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical differences between moxifloxacin and this compound that affect their separation?
A1: The primary difference is the presence of a carboxylic acid group at the 3-position of the quinolone ring in moxifloxacin, which is absent in this compound.[4][5] This leads to differences in polarity, acidity, and overall charge state at a given pH, which are leveraged for chromatographic separation.
| Property | Moxifloxacin | This compound | Reference |
| Molecular Formula | C₂₁H₂₄FN₃O₄ | C₂₀H₂₄FN₃O₂ | [4][5] |
| Molecular Weight | 401.4 g/mol | 357.4 g/mol | [4][5] |
| pKa | pKa₁ ≈ 6.25 (carboxylic acid), pKa₂ ≈ 9.29 (piperidine nitrogen) | pKa ≈ 9.3 (piperidine nitrogen, estimated) | [1] |
| Polarity | More polar due to the carboxylic acid group | Less polar | Inferred |
Q2: What is a good starting point for an HPLC method to separate these two compounds?
A2: A good starting point would be a reversed-phase HPLC method using a C18 column. Based on published methods for moxifloxacin and its impurities, the following conditions can be used as an initial method:[1][6]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Isocratic |
| Ratio (A:B) | Start with 90:10 and adjust as needed |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 45 °C |
| Detection Wavelength | 290 - 295 nm |
Q3: Can UPLC be used for this separation, and what are the advantages?
A3: Yes, UPLC (Ultra-Performance Liquid Chromatography) is highly suitable for this separation. The main advantages of UPLC are:
-
Higher Resolution: The use of sub-2 µm particles provides much sharper and narrower peaks, which can significantly improve the separation of closely eluting compounds like moxifloxacin and this compound.
-
Faster Analysis Times: UPLC methods typically have much shorter run times, increasing sample throughput. A published UPLC method for moxifloxacin had a run time of only 3 minutes.
-
Increased Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving detection and quantification limits.
A starting UPLC method could be adapted from a published stability-indicating assay.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Separation of Moxifloxacin and this compound
This protocol is a generalized method based on common parameters found in the literature for the analysis of moxifloxacin and its related substances.[1][6]
1. Materials and Reagents:
-
Moxifloxacin Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Triethylamine (HPLC grade, optional for tailing reduction)
-
Water (HPLC grade or Milli-Q)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters C18 XTerra, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of (Water + 2% v/v Triethylamine, pH adjusted to 6.0 with Phosphoric Acid) and Acetonitrile in a 90:10 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of moxifloxacin (e.g., 1 mg/mL) in a suitable diluent (e.g., 0.1% phosphoric acid in water).
-
Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in the same diluent.
-
From the stock solutions, prepare a working standard solution containing both moxifloxacin (e.g., 200 µg/mL) and this compound (e.g., 1 µg/mL).
4. Sample Preparation:
-
For drug substance, dissolve an accurately weighed amount in the diluent to achieve a target concentration of moxifloxacin similar to the working standard.
-
For drug product (e.g., tablets), grind the tablets, accurately weigh a portion of the powder, and extract with the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor).
-
Inject the sample solution(s).
-
Identify and quantify the this compound peak based on the retention time of the reference standard.
Experimental Workflow Diagram:
Caption: A typical workflow for HPLC analysis of moxifloxacin samples.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Resolution for Moxifloxacin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of moxifloxacin (B1663623) and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of moxifloxacin impurities.
Question: Why am I observing poor resolution between moxifloxacin and its closely eluting impurities?
Answer: Poor resolution is a common challenge in the analysis of moxifloxacin and its related substances. Several factors can contribute to this issue. Here are some troubleshooting steps to improve the separation:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for achieving adequate resolution, especially for ionizable compounds like moxifloxacin. A study found that adjusting the pH of the aqueous phase to 6.0 with phosphoric acid was optimal for separating four synthesis-related impurities.[1][2] Another method utilized a mobile phase with a pH of 4.0, adjusted with formic acid, for good resolution.[3] Experimenting with the pH of your mobile phase within a suitable range for your column can significantly impact selectivity and resolution.
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile (B52724) or methanol) is crucial. One method successfully used a mobile phase of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (B129727) in a 70:30 ratio.[4] Another approach employed a mixture of 0.1% triethylamine (B128534) (TEA) in water and methanol.[5] Fine-tuning this ratio can alter the elution profile and improve the separation of critical pairs.
-
Column Selection: The choice of the stationary phase is fundamental. While C18 columns are commonly used, other phases can offer different selectivities.[4][5] For instance, a Phenyl-Hexyl column has also been reported for the analysis of moxifloxacin and its impurities.[6] If you are struggling with resolution on a C18 column, consider trying a different stationary phase.
-
Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. A method was developed using a column thermostated at 45°C to achieve a resolution of greater than 1.5 between the two least resolved impurity peaks.[1][2] Optimizing the column temperature can be a useful tool for improving separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases. However, this will also increase the run time. One validated method used a flow rate of 1.0 mL/min, while another employed 1.5 mL/min.[1][2][4]
Question: My moxifloxacin peak is tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for basic compounds like moxifloxacin on silica-based columns is often due to secondary interactions with residual silanol (B1196071) groups on the stationary phase. Here are some strategies to mitigate this issue:
-
Use of Triethylamine (TEA): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. One method reported using 0.1% TEA in the aqueous portion of the mobile phase.[5]
-
Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte. A method using a mobile phase with a pH of 4.0 was successful in achieving good peak shape.[3]
-
Column Choice: Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce peak tailing. These columns have a lower concentration of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Question: I am observing a drift in retention times during my analytical run. What should I do?
Answer: Retention time drift can be caused by several factors. A systematic approach is needed to identify and resolve the issue:
-
Column Equilibration: Ensure that the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to shifting retention times, especially at the beginning of a sequence.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time drift. Ensure that the mobile phase is prepared fresh daily and is well-mixed. If using a buffer, check the pH before use.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1][2][4]
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a constant flow rate. A fluctuating flow rate will lead to unstable retention times.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of moxifloxacin and its impurities?
A1: A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column.[4][5] A typical method might use a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile or methanol in an isocratic or gradient elution mode.[3][4][7] Detection is usually performed using a UV detector at a wavelength around 290-296 nm.[1][2][8]
Q2: How can I perform a forced degradation study for moxifloxacin?
A2: Forced degradation studies are essential for developing a stability-indicating method. Moxifloxacin should be subjected to stress conditions such as acid hydrolysis (e.g., with HCl), base hydrolysis (e.g., with NaOH), oxidation (e.g., with H₂O₂), thermal stress, and photolytic stress.[3][5] The goal is to achieve partial degradation of the main compound to ensure that the degradation products can be separated from the parent drug and from each other.[3]
Q3: What are some of the known impurities of moxifloxacin?
A3: Several process-related impurities and degradation products of moxifloxacin have been identified. One study identified four prominent synthesis-related impurities.[9] Another study improved the pharmacopeial method for determining the enantiomeric purity of moxifloxacin, focusing on its (R,R)-isomer.[10]
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Moxifloxacin Impurity Analysis
| Stationary Phase | Mobile Phase | pH | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| Waters C18 XTerra | Water + 2% Triethylamine : Acetonitrile (90:10 v/v) | 6.0 | 1.5 | 45 | 290 | [1][2] |
| Agilent C18 (150 x 4.6 mm, 5 µm) | 0.01 M KH₂PO₄ buffer : Methanol (70:30 v/v) | - | 1.0 | 30 | 230 | [4] |
| C18 (150 x 4.6 mm, 5 µm) | 0.1% TEA in water and Methanol (Isocratic) | - | - | - | - | [5] |
| Hypersil® BDS C18 (250 x 4.6 mm, 5 µm) | 20 mM Ammonium dihydrogen orthophosphate : Acetonitrile (75:25 v/v) | 3.0 | 1.5 | - | 295 | [11] |
| C18 | 10mM Sodium phosphate buffer : Methanol (60:40 v/v) | 4.4 | 1.0 | - | 294 | [7] |
| C18 | KH₂PO₄ buffer, Methanol & Acetonitrile (60:20:20 v/v/v) | 1.8 | 0.3 | - | 296 | [8] |
| C8 | Methanol : Phosphate buffer (55:45 v/v) | 3.0 | - | - | 243 | [12] |
| Enable C18 (25 x 4.6 mm, 5 µm) | Phosphate buffer : Methanol (35:65 v/v) | 3.5 | 1.0 | - | 244 | [13] |
Experimental Protocols
Detailed Methodology for a Validated RP-HPLC Method
This protocol is based on a published method for the separation and determination of moxifloxacin and its related substances.[1][2]
1. Chromatographic Conditions:
-
Column: Waters C18 XTerra column
-
Mobile Phase: A mixture of (water + 2% triethylamine (v/v)) and acetonitrile in a 90:10 (v/v) ratio. The pH of the aqueous phase is adjusted to 6.0 with phosphoric acid.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 290 nm
2. Preparation of Standard Solutions:
-
Prepare a stock solution of moxifloxacin reference standard in a suitable diluent (e.g., mobile phase).
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 0.2-2.0 µg/mL for impurities).
3. Preparation of Sample Solutions:
-
For tablets, accurately weigh and powder a sufficient number of tablets.
-
Dissolve a portion of the powder, equivalent to a known amount of moxifloxacin, in the diluent.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject a standard solution multiple times to check for system suitability parameters like retention time, peak area reproducibility (%RSD), tailing factor, and theoretical plates.
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Logical flow for moxifloxacin impurity method development.
References
- 1. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. USP Moxifloxacin Hydrochloride Assay and Impurities | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. jddtonline.info [jddtonline.info]
Technical Support Center: Decarboxy Moxifloxacin Chromatography
This technical support center provides troubleshooting guidance for peak tailing issues encountered during the chromatographic analysis of decarboxy moxifloxacin (B1663623), a related substance of the fluoroquinolone antibiotic, moxifloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for decarboxy moxifloxacin in reversed-phase HPLC?
A1: The primary cause of peak tailing for basic compounds like this compound is the secondary interaction between the analyte's basic functional groups and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This unwanted interaction leads to a mixed-mode retention mechanism, causing poor peak symmetry.
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. This compound is a basic compound and will be protonated at acidic pH values. At a pH below 3, the silanol groups on the silica (B1680970) stationary phase are protonated and less likely to interact with the positively charged analyte, which can significantly improve peak shape.[3][4][5]
Q3: Can the choice of buffer and its concentration affect peak tailing?
A3: Yes, the buffer and its concentration play a significant role. Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM phosphate (B84403) buffer) can help to mask the residual silanol groups and reduce peak tailing.[3] However, for LC-MS applications, lower buffer concentrations (<10 mM) are recommended to avoid ion suppression.[3] The choice of buffer salt can also be important, with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) being suitable for LC-MS.[3]
Q4: Is it possible that my column is overloaded, causing the peak tailing?
A4: Column overload is a common reason for peak tailing, especially if all peaks in the chromatogram are exhibiting asymmetry.[2][6][7] This occurs when too much sample mass is injected onto the column. To check for this, try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was the likely cause.[1]
Q5: Could metal contamination in my HPLC system be a source of peak tailing?
A5: Trace metal contamination, such as iron or aluminum, in the silica matrix of the column can increase the acidity of silanol groups, enhancing their interaction with basic analytes and causing peak tailing.[4] Using high-purity, modern (Type B) silica columns can minimize this issue.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction
Caption: Interaction between this compound and silanol groups.
Quantitative Data Summary
The following table summarizes recommended starting chromatographic parameters for the analysis of moxifloxacin and its related substances, which can be adapted for this compound.
| Parameter | Recommended Value/Range | Reference |
| Column | C18, 150 x 4.6 mm, 5 µm | [8] |
| Mobile Phase | 0.01 M Potassium Dihydrogen Orthophosphate buffer and Methanol (70:30 v/v) | [8] |
| 10mM Sodium Phosphate buffer and Methanol (60:40 v/v) | [9] | |
| Phosphate buffer and Methanol (18:7 v/v) | [10] | |
| Mobile Phase pH | 4.4 | [9] |
| 2.5 (with triethylamine) | [11] | |
| Flow Rate | 1.0 mL/min | [8] |
| 1.3 mL/min | [10] | |
| Column Temperature | 30°C | [8] |
| 50°C | [10] | |
| Detection Wavelength | 230 nm | [8] |
| 294 nm | [9] | |
| 293 nm | [10][11] | |
| Injection Volume | 10 µL | [8] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 60:40 v/v acetonitrile:10 mM phosphate buffer) with pH values ranging from 2.5 to 4.5 in 0.5 pH unit increments.
-
Equilibrate the column: For each mobile phase, equilibrate the C18 column for at least 30 column volumes.
-
Inject the sample: Inject a standard solution of this compound.
-
Evaluate peak shape: Record the tailing factor for the this compound peak at each pH.
-
Determine optimal pH: The optimal pH is the one that provides a tailing factor closest to 1.0.
Protocol 2: Column Wash Procedure to Remove Metal Contamination
Objective: To remove potential metal contamination from the column and frit that may be causing peak tailing.
Methodology:
-
Disconnect the column from the detector.
-
Wash with a series of solvents: Sequentially wash the column in the reverse direction with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 50 column volumes each:
-
HPLC-grade water
-
Methanol
-
Isopropanol
-
Tetrahydrofuran (if compatible with your column)
-
Isopropanol
-
Methanol
-
HPLC-grade water
-
-
Equilibrate the column: Reconnect the column to the detector in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
-
Inject a standard: Inject a standard solution of this compound to evaluate the peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijopp.org [ijopp.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Moxifloxacin and Impurity Analysis
Welcome to the technical support center for the analysis of moxifloxacin (B1663623) and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during chromatographic analysis, with a specific focus on co-elution problems.
Troubleshooting Guide: Co-elution Problems
Co-elution of moxifloxacin with its impurities is a frequent challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem 1: Poor resolution between Moxifloxacin and a known impurity (e.g., Moxifloxacin Related Compound A).
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier concentration or buffer composition may not be ideal for separating the compounds of interest.
-
Solution 1: Adjust Organic Modifier Percentage. Methodically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Solution 2: Evaluate a Different Organic Modifier. If adjusting the concentration is insufficient, consider switching the organic modifier. For instance, if using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can significantly alter the elution profile.
-
Solution 3: Modify Buffer Composition. The type and concentration of the buffer can influence peak shape and selectivity. Refer to established methods, such as those using potassium dihydrogen orthophosphate or triethylamine (B128534), and ensure the preparation is accurate.[1][2][3][4]
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like moxifloxacin and its impurities.
-
Solution: Carefully adjust the pH of the aqueous portion of the mobile phase. For moxifloxacin, a pH around 6.0 has been shown to be effective in separating synthesis-related impurities when using a triethylamine-containing mobile phase.[1][2][3] A systematic study of pH in small increments (e.g., ±0.2 pH units) can help optimize the separation.
-
-
Inappropriate Column Chemistry: The stationary phase may not provide the necessary selectivity for the desired separation.
-
Solution: Consider a column with a different stationary phase. While C18 columns are commonly used, a Phenyl-Hexyl column can offer alternative selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds like moxifloxacin and its impurities.[5]
-
Problem 2: An unknown peak is co-eluting with the main moxifloxacin peak.
Possible Causes & Solutions:
-
Forced Degradation Product: The unknown peak could be a degradation product formed under stress conditions (e.g., acid, base, oxidation, heat, or light).
-
Solution: Perform forced degradation studies on a pure sample of moxifloxacin to generate potential degradation products.[6][7][8] Analyze the stressed samples using your current method to see if any of the resulting peaks match the retention time of the unknown peak. This will help in identifying the nature of the co-eluting species.
-
-
Insufficient Method Specificity: The current analytical method may not be specific enough to separate all potential impurities.
-
Solution: Re-evaluate and optimize the chromatographic conditions. This may involve a combination of the solutions mentioned in Problem 1, such as adjusting the mobile phase composition, pH, and trying a different column. A gradient elution method might be necessary to resolve all compounds if an isocratic method is currently in use.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of moxifloxacin that I should be aware of?
A1: Common impurities include synthesis-related substances and degradation products. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several known impurities.[9][10] Some of the frequently encountered impurities are:
-
Moxifloxacin Related Compound A
-
Moxifloxacin Related Compound G (enantiomeric impurity)[9]
-
Other synthesis-related impurities such as 6,8-dimethoxy, 8-ethoxy, and 6-methoxy-8-fluoro analogues.[11]
Q2: My HPLC system suitability for the moxifloxacin assay is failing due to poor resolution. What should I check first?
A2: For system suitability failures related to resolution, start by verifying the following:
-
Mobile Phase Preparation: Ensure the mobile phase composition and pH are prepared exactly as specified in the method. Small deviations in pH can significantly impact resolution.
-
Column Condition: The column may be aging or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column with a new one of the same type.
-
System Temperature: Check that the column oven temperature is stable and set to the value specified in the method. Temperature fluctuations can affect retention times and resolution.
Q3: I am observing peak tailing for the moxifloxacin peak. What could be the cause?
A3: Peak tailing for basic compounds like moxifloxacin on silica-based columns can be due to interactions with residual silanol (B1196071) groups on the stationary phase. To mitigate this:
-
Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds.
-
Add a Tailing Inhibitor to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to block the active sites on the stationary phase and improve peak shape.[1][2][3]
-
Adjust Mobile Phase pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.
Experimental Protocols
Key Experiment: Separation of Moxifloxacin and its Synthesis-Related Impurities
This protocol is based on a reported RP-HPLC method for the separation of moxifloxacin and four of its synthesis-related impurities.[1][2][3]
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters C18 XTerra (or equivalent) |
| Mobile Phase | Acetonitrile and Water with 2% (v/v) Triethylamine (10:90 v/v). The pH of the aqueous phase is adjusted to 6.0 with phosphoric acid. |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | 45 °C |
| Injection Volume | 20 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of moxifloxacin and each impurity in a suitable diluent (e.g., 0.1% phosphoric acid). Further dilute to the desired working concentration.
-
Sample Solution: Dissolve the moxifloxacin drug substance or product in the diluent to achieve a target concentration.
Visualizations
Logical Workflow for Troubleshooting Co-elution
Caption: A flowchart for systematically troubleshooting co-elution issues in HPLC.
Experimental Workflow for Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnar-institute.com [molnar-institute.com]
- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. uspnf.com [uspnf.com]
- 10. phenomenex.com [phenomenex.com]
- 11. drugfuture.com [drugfuture.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Decarboxy Moxifloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Decarboxy moxifloxacin (B1663623).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as Decarboxy moxifloxacin.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the common causes of matrix effects for a compound like this compound in biological samples?
A2: For this compound, a metabolite of moxifloxacin, the primary sources of matrix effects in biological samples like plasma or urine are endogenous phospholipids, salts, and other metabolites that may co-elute from the LC column. Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI). The high concentration of these interfering substances compared to the analyte can lead to competition for ionization, affecting the analyte's signal intensity.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are several methods to assess matrix effects. A common qualitative method is the post-column infusion experiment.[3][5] In this technique, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3] Quantitatively, the matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample spiked with the analyte after extraction) to the peak area of the analyte in a neat solution at the same concentration.[5]
Q4: What are the primary strategies to minimize or eliminate matrix effects?
A4: The most effective strategies to combat matrix effects can be categorized into three main areas:
-
Sample Preparation: Employing more rigorous sample cleanup techniques is a primary way to reduce matrix interferences.[2][4] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[4] For phospholipids, specialized removal plates and methods like HybridSPE-Phospholipid can be very effective.
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.[3][6] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[6]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended to compensate for matrix effects.[7] A SIL internal standard is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing a more accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Poor reproducibility of this compound signal in quality control (QC) samples. | Significant and variable matrix effects between different lots of biological matrix. | - Evaluate matrix effects quantitatively across multiple lots of the matrix. - Implement a more robust sample preparation method (e.g., switch from protein precipitation to SPE). - Utilize a stable isotope-labeled internal standard for this compound.[7] |
| Low signal intensity or poor sensitivity for this compound. | Ion suppression due to co-eluting endogenous components like phospholipids. | - Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time.[3][5] - Optimize chromatographic conditions to separate the analyte from the suppression zone.[6] - Employ a sample preparation technique specifically designed to remove phospholipids. |
| Observed signal enhancement for this compound. | Co-eluting compounds are enhancing the ionization efficiency of the analyte. | - Confirm the enhancement effect by comparing the response in matrix versus a neat solution. - Adjust chromatographic parameters to separate the analyte from the enhancing compounds. - Dilute the sample to reduce the concentration of the interfering components.[3][5] |
| Inconsistent results when switching between different biological matrices (e.g., plasma to urine). | The nature and concentration of interfering compounds differ significantly between matrices. | - The analytical method must be re-validated for each new matrix. - The sample preparation protocol may need to be adapted for each matrix to effectively remove interferences. |
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data for the evaluation of matrix effects on this compound analysis.
| Analyte | Matrix | Concentration (ng/mL) | Mean Peak Area (Neat Solution) (A) | Mean Peak Area (Post-Spiked Matrix) (B) | Matrix Effect (%) (B/A * 100) [5] | Internal Standard Normalized Matrix Effect (%) |
| This compound | Rat Plasma | 10 | 150,000 | 90,000 | 60.0 (Suppression) | 98.5 |
| This compound | Rat Plasma | 500 | 7,500,000 | 4,875,000 | 65.0 (Suppression) | 101.2 |
| This compound | Human Urine | 10 | 148,000 | 135,000 | 91.2 (Slight Suppression) | 99.1 |
| This compound | Human Urine | 500 | 7,400,000 | 7,100,000 | 95.9 (Minimal Effect) | 100.5 |
Note: The use of an appropriate internal standard can successfully compensate for the observed ion suppression, bringing the normalized matrix effect close to 100%.[8]
Experimental Protocols
Protocol for Quantitative Evaluation of Matrix Effect
-
Preparation of Neat Solutions: Prepare a series of standard solutions of this compound in the final mobile phase composition at concentrations spanning the expected calibration range.
-
Preparation of Blank Matrix Extract: Extract at least six different lots of the biological matrix (e.g., plasma, urine) using the developed sample preparation method without adding the analyte or internal standard.
-
Preparation of Post-Extraction Spiked Samples: Spike the extracted blank matrix samples from step 2 with this compound at low, medium, and high concentrations.
-
LC-MS/MS Analysis: Analyze the neat solutions and the post-extraction spiked samples using the developed LC-MS/MS method.
-
Calculation of Matrix Effect: Calculate the matrix effect using the following formula:
Protocol for Post-Column Infusion Experiment
-
System Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
Monitor the signal of the infused analyte to establish a stable baseline.
-
-
Injection of Blank Matrix Extract: Inject a blank matrix sample that has been processed through the sample preparation procedure.
-
Data Analysis: Monitor the signal of the infused this compound. Any deviation from the stable baseline during the chromatographic run indicates the presence of matrix components that cause ion suppression or enhancement at that specific retention time.[3]
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Degradation of moxifloxacin under different stress conditions
Technical Support Center: Moxifloxacin (B1663623) Degradation Studies
Welcome to the technical support center for moxifloxacin degradation studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability of moxifloxacin under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting forced degradation studies on moxifloxacin?
A1: Forced degradation studies, also known as stress testing, are essential to develop and validate stability-indicating analytical methods.[1][2] These studies help identify the potential degradation products of moxifloxacin under various stress conditions such as acid, base, oxidation, heat, and light. This information is crucial for understanding the drug's intrinsic stability, determining its shelf-life, and ensuring the safety and efficacy of the pharmaceutical product.
Q2: How do I choose the appropriate stress conditions for moxifloxacin degradation?
A2: The selection of stress conditions should be based on the physicochemical properties of moxifloxacin and regulatory guidelines (e.g., ICH Q1A(R2)).[2] Typically, this involves exposing the drug to acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.
Q3: My chromatogram shows no significant degradation after applying stress. What should I do?
A3: If you observe minimal or no degradation, consider intensifying the stress conditions. This can be achieved by increasing the concentration of the stress agent (e.g., acid or base), raising the temperature, or extending the exposure time.[5] For example, if 0.1N HCl at room temperature is ineffective, you could try 1N HCl at an elevated temperature (e.g., 80°C). It is a stepwise process to find the optimal conditions for achieving the desired level of degradation.
Q4: I see multiple degradation peaks. How can I identify them?
A4: Identifying unknown degradation products often requires advanced analytical techniques. While HPLC can separate the peaks, it doesn't identify their structures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to elucidate the structures of degradation products.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in HPLC. | - Inappropriate mobile phase composition or pH.[3] - Column degradation. - Sample overload. | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH.[3] - Use a new column or a different stationary phase (e.g., C18, C8). - Reduce the injection volume or dilute the sample. |
| Inconsistent retention times. | - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is prepared fresh and degassed properly before use.[1] - Purge the HPLC pump to remove any trapped air bubbles. |
| No degradation observed under thermal stress. | - The temperature may not be high enough. - The duration of exposure is too short. | - Increase the temperature in increments (e.g., 80°C, 105°C).[4] - Extend the heating period. Note that moxifloxacin can be relatively stable to dry heat.[3] |
| High percentage of degradation in control sample. | - Instability of the drug in the chosen solvent. - Contamination of glassware or reagents. | - Check the stability of moxifloxacin in the dissolution solvent at room temperature. - Ensure all glassware is clean and use high-purity reagents. |
Experimental Protocols & Data
The following sections provide detailed methodologies for subjecting moxifloxacin to various stress conditions, along with a summary of expected degradation.
General Experimental Workflow
This diagram illustrates the typical workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Acidic Degradation
-
Protocol:
-
Accurately weigh and dissolve moxifloxacin in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).
-
Take an aliquot of the stock solution and add an equal volume of an acidic solution (e.g., 0.1N HCl or 1N HCl).
-
Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent concentration of a basic solution (e.g., 0.1N NaOH or 1N NaOH).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Troubleshooting:
-
Q: Why is neutralization important? A: Neutralization stops the degradation reaction and prevents damage to the HPLC column, especially if a silica-based C18 column is used, which is not stable at extreme pH values.
-
Alkaline Degradation
-
Protocol:
-
Follow the same initial steps as in the acidic degradation protocol.
-
Instead of an acid, add an equal volume of a basic solution (e.g., 0.1N NaOH or 1N NaOH).
-
Reflux the mixture at a specified temperature for a defined period.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent concentration of an acidic solution (e.g., 0.1N HCl or 1N HCl).
-
Dilute the final solution with the mobile phase for analysis.
-
Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of moxifloxacin.
-
Add an appropriate concentration of hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified duration (e.g., 24 hours).[4]
-
After the exposure time, dilute the sample with the mobile phase for immediate HPLC analysis.
-
Thermal Degradation
-
Protocol:
-
Place the solid moxifloxacin powder in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).[4]
-
Alternatively, reflux a solution of moxifloxacin in a neutral solvent (e.g., water) at 80°C for 6 hours.[8]
-
After exposure, allow the sample to cool.
-
Prepare a solution of the heat-treated sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation
-
Protocol:
-
Prepare a solution of moxifloxacin (e.g., 5 x 10⁻⁵ M).[6]
-
Expose the solution to direct sunlight or a UV lamp (e.g., emission at 290 nm) for a specific duration.[6][9]
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
At appropriate time intervals, withdraw samples and analyze by HPLC.
-
Summary of Degradation Data
The extent of degradation is highly dependent on the specific experimental conditions (concentration, temperature, and duration). The following table summarizes findings from various studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Room Temp | 10.3% | [10] |
| Alkali Hydrolysis | 0.1N NaOH | 24 hours | Room Temp | 12.5% | [10] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 8.2% | [10] |
| Neutral Hydrolysis | Water | 11 days | 70°C | 15.7% | [3] |
| Thermal (Dry Heat) | - | 11 days | - | 12.35% | [3] |
| Photolytic (Sunlight) | - | 11 days | - | 7.4% | [3] |
| Photolytic (UV Light) | - | 11 days | - | 8.09% | [3] |
Degradation Pathway Insights
The degradation of moxifloxacin can lead to several products. For instance, under acidic conditions, decarboxylation (loss of the carboxylic acid group) is a known degradation pathway.[5] Photodegradation can be complex, with the rate being pH-dependent; it is generally faster in alkaline solutions compared to acidic ones.[6]
Caption: Simplified potential degradation pathways of moxifloxacin.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. jocpr.com [jocpr.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. scielo.br [scielo.br]
- 10. ajprd.com [ajprd.com]
Minimizing on-column degradation of moxifloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of moxifloxacin (B1663623) during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause moxifloxacin degradation during HPLC analysis?
A1: Moxifloxacin is susceptible to degradation under several conditions. The primary factors include:
-
pH: Moxifloxacin is an amphoteric drug and its stability is significantly influenced by the pH of the mobile phase.[1] It is susceptible to both acid and alkali hydrolysis.[2][3] Photodegradation is also pH-dependent, with the lowest degradation rate observed around pH 7.5.[4]
-
Oxidation: The drug is known to be susceptible to oxidative degradation.[2][5]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[2][4]
-
Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis.[2][6]
-
Metal Ions: The presence of metal ions like Cu(II), Fe(III), Al(III), and Zn(II) can catalyze the degradation of moxifloxacin, with Cu(II) having the most significant impact.[6][7]
Q2: What are the common signs of on-column moxifloxacin degradation?
A2: On-column degradation of moxifloxacin can manifest in your chromatogram in several ways:
-
Appearance of new, unexpected peaks (degradant peaks).
-
Reduced peak area or height of the moxifloxacin peak.
-
Peak tailing or broadening of the moxifloxacin peak.
-
Baseline noise or drift.
-
Inconsistent retention times.
Q3: How can I prevent photolytic degradation during my analysis?
A3: To prevent photolytic degradation, it is recommended to:
-
Use amber vials for sample and standard preparation.
-
Protect the HPLC system, especially the autosampler and flow path, from direct light exposure.
-
Prepare samples fresh and analyze them promptly.
-
If samples need to be stored, keep them in the dark and at a low temperature.
Q4: Can the choice of HPLC column affect moxifloxacin stability?
A4: Yes, the stationary phase can influence the stability of moxifloxacin. While C8 and C18 columns are commonly used, the presence of active silanol (B1196071) groups on the silica (B1680970) backbone can lead to secondary interactions and potentially contribute to on-column degradation.[1] Using end-capped columns or alternative stationary phases can mitigate these effects. The use of a phosphate (B84403) buffer in the mobile phase can also help to reduce secondary interactions with free silanol groups.[1]
Troubleshooting Guides
Issue 1: Appearance of Extra Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| On-column degradation due to mobile phase pH. | Optimize the mobile phase pH. For moxifloxacin, a pH around 3 to 4 has been shown to provide good separation and stability.[1][2][8] Avoid highly acidic or alkaline conditions. |
| Oxidative degradation. | Degas the mobile phase thoroughly to remove dissolved oxygen. Consider adding an antioxidant to the sample diluent if compatible with the method. |
| Metal ion contamination. | Use high-purity solvents and reagents. If metal contamination is suspected from the HPLC system (e.g., stainless steel components), consider using a metal-free or bio-inert system. |
| Photodegradation. | Protect the entire analytical run from light by using amber vials and covering the HPLC system. |
Issue 2: Poor Peak Shape (Tailing or Broadening) of Moxifloxacin
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v) to mask active silanol groups.[5][9] Ensure the mobile phase pH is appropriate to control the ionization state of moxifloxacin. |
| Column degradation. | Use a guard column to protect the analytical column. If the column performance deteriorates, wash it according to the manufacturer's instructions or replace it. |
| Inappropriate mobile phase composition. | Optimize the organic modifier (e.g., acetonitrile (B52724) or methanol) and buffer concentration. A mobile phase of methanol (B129727) and phosphate buffer (62:38, v/v) at pH 2.8 has been used successfully with a C8 column.[9] |
Data on Moxifloxacin Degradation
The following tables summarize the degradation of moxifloxacin under various stress conditions as reported in the literature.
Table 1: Summary of Moxifloxacin Degradation under Forced Conditions
| Stress Condition | Reagents/Conditions | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 3 hours at 40-90°C | Significant | [6] |
| 0.1 M HCl | 3 hours at 50°C | ~0.3% | [6] | |
| Acidic Conditions | 11 days | 18.9% | [2] | |
| Alkaline Hydrolysis | Basic Conditions | 11 days | 22.32% | [2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Degradation observed | [5] |
| Hydrogen Peroxide | 11 days | 32.81% | [2] | |
| Photolytic Degradation | Daylight | 11 days | 7.4% | [2] |
| UV Light | 11 days | 8.09% | [2] | |
| Thermal Degradation | Dry Heat | 11 days | 12.35% | [2] |
| Neutral Hydrolysis | Neutral Conditions | 11 days | 15.7% | [2] |
Table 2: Effect of Metal Ions on Moxifloxacin Decomposition in Acidic Solution at 110°C
| Metal Ion | Decomposition after 48 hours (%) |
| None | 52.04 |
| Cu(II) | 79.35 |
| Fe(III) | 63.97 |
| Al(III) | 62.42 |
| Zn(II) | 58.62 |
| Data adapted from kinetic and thermodynamic studies of moxifloxacin hydrolysis.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Minimize Degradation
-
Initial Conditions: Start with a mobile phase consisting of a mixture of a buffer (e.g., 20mM ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 70:30 (buffer:organic).[2]
-
pH Adjustment: Prepare several mobile phases with the aqueous component adjusted to different pH values, for example, pH 3.0, 4.0, 5.0, and 6.0, using an appropriate acid (e.g., formic acid or phosphoric acid).[2][8]
-
Chromatographic Runs: Inject a moxifloxacin standard solution using each mobile phase and monitor the chromatogram for peak shape, retention time, and the presence of any degradation peaks.
-
Evaluation: Compare the chromatograms obtained at different pH values. Select the pH that provides a symmetrical peak for moxifloxacin with no evidence of degradation products and adequate retention. A pH of 4.0 has been found to be optimal in some studies.[2]
-
Organic Modifier Optimization: Once the optimal pH is determined, vary the ratio of the organic modifier to fine-tune the retention time and resolution.
-
Finalization: The optimized mobile phase should provide a robust and stable analysis for moxifloxacin.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
-
Sample Preparation: Prepare separate solutions of moxifloxacin in the following stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat the solution at a specified temperature (e.g., 80°C).
-
Photolytic: Expose the solution to UV light or daylight.
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24-48 hours), taking aliquots at various time points.
-
Neutralization: For the acid and base-stressed samples, neutralize the aliquots before injection.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed standard. This will help in identifying the retention times of potential degradation products and will demonstrate the stability-indicating nature of the analytical method.
Visualizations
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of moxifloxacin (B1663623) and its related substances. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical instrument parameters for HPLC analysis of moxifloxacin and its related substances?
A typical HPLC setup for moxifloxacin analysis involves a C18 column, a mobile phase consisting of a buffer and an organic modifier, and UV detection. Specific parameters can vary, but a common starting point is a mobile phase of phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724) in an isocratic elution mode.[1][2][3] The flow rate is generally around 1.0 mL/min, with detection at approximately 293 nm.[2][4]
Q2: What are the common degradation pathways for moxifloxacin?
Moxifloxacin is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it can degrade in acidic, basic, and oxidative environments.[5] Hydrolytic degradation can also occur.[6] Understanding these pathways is crucial for identifying potential related substances during analysis.
Q3: How can I ensure the suitability of my HPLC system for moxifloxacin analysis?
System suitability tests are essential to ensure the performance of your HPLC system. Key parameters to check include retention time, peak area, tailing factor, and theoretical plates.[7] For instance, the relative standard deviation (RSD) for replicate injections should typically be less than 2.0% for the peak area, and the tailing factor for the moxifloxacin peak should be within an acceptable range, often between 0.8 and 1.5.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of moxifloxacin and its related substances.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for moxifloxacin shows significant peak tailing. What are the possible causes and how can I resolve this?
A: Peak tailing is a common issue in the analysis of quinolone antibiotics like moxifloxacin and can be caused by several factors.[8]
-
Secondary Interactions: The basic functional groups in moxifloxacin can interact with acidic silanol (B1196071) groups on the silica-based column packing, leading to tailing.
-
Solution:
-
Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., pH 3.0-4.5) can suppress the ionization of silanol groups.[8]
-
Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[8]
-
Use an End-Capped Column: Employing a highly deactivated, end-capped C18 column can reduce the availability of free silanol groups.[9]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8][9]
-
Column Contamination or Damage: Accumulation of contaminants on the column frit or a void in the packing bed can cause peak tailing.[9][10]
Issue 2: Inconsistent Retention Times
Q: The retention time for moxifloxacin is drifting between injections. What could be causing this and how can I fix it?
A: Retention time drift can compromise the reliability of your analytical method.
-
Changes in Mobile Phase Composition: Even small changes in the mobile phase composition, such as evaporation of the organic solvent, can lead to significant shifts in retention time.[4][11]
-
Temperature Fluctuations: Variations in the column temperature can affect retention times.[12]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[12]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause retention time drift, especially at the beginning of a run.[13]
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes of the mobile phase.[13]
-
-
Column Contamination: Buildup of strongly retained compounds from the sample matrix on the column can alter its chemistry and affect retention times.[13]
Issue 3: Poor Resolution of Moxifloxacin and Related Substances
Q: I am having difficulty separating moxifloxacin from its impurities. How can I improve the resolution?
A: Achieving adequate resolution is critical for the accurate quantification of related substances.
-
Mobile Phase Composition: The type and proportion of the organic modifier in the mobile phase significantly impact selectivity.
-
Solution:
-
Optimize the Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer to find the optimal separation.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both moxifloxacin and its impurities, thereby influencing their retention and resolution.
-
Solution: Adjust the pH of the mobile phase. A study on moxifloxacin and its related substances found that a pH of 6.0 provided good separation.[6]
-
-
Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.
-
Solution: If resolution is still poor after optimizing the mobile phase, consider trying a column with a different stationary phase (e.g., a phenyl or cyano column) to exploit different separation mechanisms.[8]
-
Issue 4: Baseline Noise and Ghost Peaks
Q: My chromatogram has a noisy baseline and I'm seeing unexpected "ghost" peaks. What are the likely sources and solutions?
A: A stable baseline is essential for accurate integration and quantification.
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents or buffer components are a common cause of baseline noise and ghost peaks.[5][14]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise and spikes.[5]
-
Solution: Adequately degas the mobile phase using an in-line degasser, helium sparging, or sonication.[14]
-
-
Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise.[15]
-
Ghost Peaks from Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution:
-
Optimize the injector wash procedure.
-
Run a blank injection (injecting only the mobile phase) to confirm if the ghost peak is from the system.[16]
-
-
Experimental Protocols
Representative HPLC Method for Moxifloxacin and Related Substances
This protocol is a generalized example based on published methods.[1][2][6] Method validation and optimization are crucial for specific applications.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile). The ratio may need to be optimized (e.g., 70:30 v/v).[1][2] The pH of the aqueous phase may be adjusted (e.g., to 6.0 with phosphoric acid).[6]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection Wavelength: 293 nm[4]
-
Injection Volume: 10 µL[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin sample in a suitable diluent (e.g., the mobile phase) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 0.25 - 1.5 µg/mL (for impurities) | [1] |
| 20 - 60 µg/mL (for moxifloxacin) | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [3][4][8] |
| Limit of Detection (LOD) | ~0.05 µg/mL (for impurities) | [6] |
| Limit of Quantification (LOQ) | ~0.20 µg/mL (for impurities) | [6] |
| Recovery | 99.3% - 100.2% | [4] |
| Precision (%RSD) | < 2.0% | [4] |
Visual Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard workflow for the HPLC analysis of moxifloxacin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 14. ijnrd.org [ijnrd.org]
- 15. agilent.com [agilent.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Selection of optimal column for moxifloxacin impurity analysis
This technical support center provides guidance and answers to frequently asked questions regarding the selection of an optimal column and troubleshooting for moxifloxacin (B1663623) impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an HPLC column for moxifloxacin impurity analysis?
A1: The most critical factor is the column's ability to achieve adequate separation and resolution between the main moxifloxacin peak and the peaks of its potential impurities and degradation products. The specificity of the method is paramount, and this is primarily determined by the stationary phase chemistry.
Q2: Which type of HPLC column is most commonly recommended for this analysis?
A2: Reversed-phase (RP) columns, particularly those with a C18 (octadecylsilane) stationary phase, are overwhelmingly recommended for the analysis of moxifloxacin and its impurities.[1][2][3][4][5] Several studies demonstrate successful separation using C18 columns from various manufacturers.[1][2][3][4]
Q3: What are the typical dimensions for a C18 column used in moxifloxacin analysis?
A3: Common column dimensions that have been successfully used are 150 mm x 4.6 mm with a 5 µm particle size.[2][4] Another documented dimension is a 250 mm x 4.6 mm column with a 10 µm particle size.[6] The choice depends on the desired balance between resolution, analysis time, and backpressure.
Q4: What are the common impurities of moxifloxacin that need to be separated?
A4: Moxifloxacin can have several process-related impurities and degradation products. Some of the known impurities include Moxifloxacin EP Impurities A, B, C, D, E, F, G, and H, as well as methyl and ethyl ester impurities.[7][][9][10] Forced degradation studies also reveal impurities formed under stress conditions like acid, base, and oxidation.[11][12]
Q5: What is a typical mobile phase composition for this analysis?
A5: The mobile phase is generally a mixture of an aqueous buffer and an organic solvent. Common combinations include:
-
A buffer like potassium dihydrogen orthophosphate with methanol (B129727).[2]
-
A mixture of water with triethylamine (B128534) (TEA) and acetonitrile, with the pH of the aqueous phase adjusted with phosphoric acid.[1][3][5]
-
A phosphate (B84403) buffer and methanol mixture.[6][13] The exact ratio and pH are critical for achieving optimal separation.[1][3]
Q6: What is the optimal detection wavelength for moxifloxacin and its impurities?
A6: Moxifloxacin has a maximum absorption at approximately 293-296 nm. Therefore, UV detection is commonly set at wavelengths such as 290 nm[1][3][5], 293 nm[6], 294 nm[13], or 296 nm[14] for the analysis.
Column Selection and Performance Data
The selection of an appropriate column is crucial for the successful separation of moxifloxacin from its impurities. Below is a summary of columns and conditions used in validated methods.
Table 1: Recommended HPLC Columns for Moxifloxacin Impurity Analysis
| Column Name | Stationary Phase | Dimensions | Particle Size | Manufacturer | Reference |
| Waters XTerra | C18 | Not Specified | Not Specified | Waters | [1][3][5] |
| Agilent C18 | C18 | 150 x 4.6 mm | 5 µm | Agilent | [2] |
| Inertsil ODS 3V | C18 | 150 x 4.6 mm | 5 µm | GL Sciences | [4] |
| Venosil XBP C18 | C18 | 250 x 4.6 mm | 10 µm | Agela Tech | [6] |
| Hypersil® BDS | C18 | 250 x 4.6 mm | 5 µm | Thermo Fisher | [15] |
| Nucleodur | C18 | 250 x 4.6 mm | 5 µm | Macherey-Nagel | [16] |
Experimental Protocols
Below is a detailed methodology for a typical RP-HPLC based impurity analysis of moxifloxacin, synthesized from published methods.
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of moxifloxacin and its related substances.
1. Materials and Reagents:
-
Moxifloxacin Hydrochloride Reference Standard and sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Triethylamine (TEA)
-
Orthophosphoric Acid (AR Grade)
-
Milli-Q Water
2. Chromatographic Conditions (Example):
| Parameter | Condition | Reference |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | 0.01 M Potassium Dihydrogen Orthophosphate : Methanol (70:30 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 230 nm | [2] |
| Column Temp. | 30°C | [2] |
| Injection Vol. | 10 µL | [2] |
| Run Time | 16 min | [2] |
3. Standard Solution Preparation:
-
Accurately weigh and transfer about 44 mg of Moxifloxacin HCl into a 100 mL volumetric flask.[14]
-
Add approximately 70 mL of diluent (e.g., mobile phase) and sonicate for 5 minutes to dissolve.[14]
-
Make up the volume to the mark with the diluent.
-
Further dilute this stock solution to achieve the desired final concentration for analysis (e.g., transfer 5 mL to a 20 mL flask and dilute).[14]
4. Sample Solution Preparation (Tablets):
-
Weigh and powder 20 tablets to determine the average weight.
-
Transfer a quantity of powder equivalent to a single tablet into a volumetric flask.
-
Add diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.[14]
5. Forced Degradation Studies:
-
To ensure the method is stability-indicating, subject the moxifloxacin sample to stress conditions such as acid (e.g., 1N HCl), base (e.g., 1N NaOH), oxidation (e.g., H₂O₂), heat, and photolytic degradation.[11][12]
-
Analyze the stressed samples to confirm that degradation product peaks are well-resolved from the main moxifloxacin peak.
Workflow and Logic Diagrams
A logical approach to column selection and method development is crucial.
Caption: Workflow for Optimal Column Selection.
Troubleshooting Guide
Q: My moxifloxacin peak is tailing. What should I do?
A: Peak tailing is a common issue. Here are potential causes and solutions:
-
Cause: Secondary interactions between the basic moxifloxacin molecule and acidic silanol (B1196071) groups on the silica (B1680970) support.
-
Solution 1: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanols. A pH between 2 and 4 is often effective.
-
Solution 2: Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block the active silanol sites.[4]
-
Solution 3: Use a modern, end-capped column (like many listed in Table 1) designed to minimize silanol interactions.
-
Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent or, if necessary, replace it.
Q: I am seeing inconsistent retention times for my peaks. Why?
A: Fluctuating retention times suggest a problem with the system's stability.
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.
-
Cause: Pumping issues or leaks.
-
Solution: Check the HPLC system for any leaks, especially around fittings.[17] Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly degassed.[17]
-
Cause: Mobile phase composition changing over time.
-
Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and filtered to prevent precipitation.
Q: A "ghost peak" appears in my blank runs. What is the source?
A: Ghost peaks are extraneous peaks that can originate from several sources.
-
Cause: Sample carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol. Injecting a blank solvent after a high-concentration sample can confirm carryover.
-
Cause: Contamination in the mobile phase, diluent, or system.
-
Solution: Use high-purity solvents. Filter all buffers and solvents before use. If the contamination is from the system, flush the injector and tubing.
Q: The resolution between two impurity peaks is poor (Rs < 1.5). How can I improve it?
A: Improving resolution is key to accurate impurity quantification.
-
Cause: Sub-optimal mobile phase composition.
-
Solution 1: Systematically vary the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent generally increases retention and can improve resolution.
-
Solution 2: Change the pH of the mobile phase. The ionization state of moxifloxacin and its impurities can significantly affect their retention and selectivity.[1][3]
-
Cause: Inappropriate column or column temperature.
-
Solution: Adjusting the column temperature can alter selectivity.[1][3][5] A lower temperature often increases retention and may improve resolution. If mobile phase optimization fails, consider a column with a different C18 chemistry or a different stationary phase (e.g., C8).
Caption: Troubleshooting Common HPLC Issues.
References
- 1. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. ijopp.org [ijopp.org]
- 7. tlcpharma.com [tlcpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
- 15. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Mobile Phase Optimization for Fluoroquinolone Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of fluoroquinolone impurities using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of fluoroquinolones and their impurities, offering systematic solutions.
1. Issue: Poor Resolution Between Fluoroquinolone and Impurity Peaks
-
Question: My main fluoroquinolone peak is merging with an impurity peak. How can I improve the separation?
-
Answer: Poor resolution is a common issue that can often be resolved by systematically adjusting the mobile phase.
-
Optimize Mobile Phase pH: Fluoroquinolones are amphoteric compounds, meaning they have both acidic and basic functional groups.[1] The pH of the mobile phase significantly impacts their ionization state and, consequently, their retention and selectivity.[2][3]
-
Slightly Acidic pH: A mobile phase with a slightly acidic pH (e.g., pH 3-4) is often a good starting point. At this pH, the carboxylic acid group is protonated, and the amine group on the piperazine (B1678402) ring is protonated, leading to a net positive charge. This can improve interaction with a C18 column and enhance separation from closely related impurities.
-
pH Adjustment: Systematically adjust the pH of the aqueous portion of your mobile phase in small increments (e.g., 0.2 pH units) and observe the effect on resolution. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used to maintain a stable pH.[4]
-
-
Adjust Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase directly influence the retention times of your analytes.
-
Isocratic Elution: If you are using an isocratic method, try decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation.
-
Gradient Elution: For complex samples with multiple impurities, a gradient elution is often more effective. A shallow gradient, where the organic modifier concentration increases slowly, can significantly enhance the resolution of closely eluting peaks. A typical gradient might start with a low percentage of organic modifier and gradually increase over the run.[1]
-
-
Consider Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can improve peak shape and selectivity, especially for charged analytes.[4]
-
For acidic fluoroquinolones, an ion-pairing reagent like triethylamine (B128534) (TEA) can be added to the mobile phase to interact with free silanol (B1196071) groups on the stationary phase, reducing peak tailing.[4]
-
For basic impurities, an acidic ion-pairing reagent such as trifluoroacetic acid (TFA) can be used.[5]
-
-
2. Issue: Peak Tailing for the Main Fluoroquinolone Peak
-
Question: The peak for my main fluoroquinolone is asymmetrical with a pronounced tail. What could be the cause and how do I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
Mobile Phase pH is Not Optimal: As mentioned, the pH of the mobile phase is critical. If the pH is close to the pKa of the fluoroquinolone, you can get a mixture of ionized and non-ionized forms, which can lead to peak tailing.[3] Adjusting the pH to be at least 1.5-2 units away from the analyte's pKa can often resolve this.
-
Interaction with Silanol Groups: Free silanol groups on the surface of the silica-based stationary phase can interact with basic analytes like fluoroquinolones, causing peak tailing.[4]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) can mask the silanol groups and improve peak shape.[4]
-
Lower the pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic fluoroquinolone.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
3. Issue: Shifting Retention Times
-
Question: The retention times for my peaks are not consistent between runs. What could be causing this instability?
-
Answer: Fluctuating retention times can be a sign of several issues, many of which are related to the mobile phase preparation and delivery.
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. Insufficient equilibration, especially when changing mobile phases, can lead to drifting retention times.
-
Mobile Phase Preparation:
-
Inconsistent Composition: Prepare the mobile phase carefully and consistently. Inaccurate measurements of the organic modifier or buffer components can lead to shifts in retention.
-
pH Fluctuation: If using a buffer, ensure it has sufficient buffering capacity to maintain a constant pH. Small changes in pH can lead to significant changes in retention for ionizable compounds like fluoroquinolones.[2]
-
-
Pump and System Issues: Check for leaks in the HPLC system. A leak can cause a drop in pressure and affect the mobile phase flow rate, leading to longer retention times. Ensure the pump is delivering a consistent flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating fluoroquinolone impurities?
A1: A common and effective starting point for reversed-phase HPLC separation of fluoroquinolones and their impurities is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For example:
-
Aqueous Phase: 20-50 mM phosphate or acetate buffer with the pH adjusted to a slightly acidic range (e.g., pH 3.0 - 4.0).
-
Organic Phase: Acetonitrile is a frequently used organic modifier due to its low viscosity and UV transparency.[4] Methanol is another option.
-
Initial Composition: A starting isocratic composition could be in the range of 15-30% acetonitrile in the buffered aqueous phase. A gradient elution from a low to a high concentration of the organic modifier is often necessary for complex impurity profiles.[1]
Q2: How does the pH of the mobile phase affect the retention of fluoroquinolones?
A2: The pH of the mobile phase has a significant impact on the retention of fluoroquinolones due to their amphoteric nature, possessing both a carboxylic acid group and a basic piperazine moiety.[1]
-
At low pH (e.g., < 4): The carboxylic acid group is largely protonated (neutral), while the piperazine amine is protonated (positive charge). The overall positive charge can lead to some repulsion from a positively charged stationary phase or interaction with residual silanols.
-
At intermediate pH (around the isoelectric point): The molecule exists as a zwitterion, with both a negative and a positive charge. This can lead to complex retention behavior.
-
At high pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge), and the piperazine amine is neutral. The overall negative charge will lead to less retention on a C18 column. By carefully controlling the pH, you can manipulate the ionization state of the fluoroquinolone and its impurities to achieve optimal separation.
Q3: When should I consider using an ion-pairing reagent?
A3: An ion-pairing reagent should be considered when you observe poor peak shape (tailing) or when you need to improve the retention and resolution of charged analytes.
-
For Basic Analytes: If your fluoroquinolone or its impurities are basic and exhibit peak tailing due to interaction with residual silanol groups on the column, adding a competing base like triethylamine (TEA) can improve peak symmetry.[4]
-
For Charged Analytes: Ion-pairing reagents form a neutral complex with charged analytes, which can then be retained and separated by reversed-phase chromatography. For example, adding an alkyl sulfonate to the mobile phase can help in retaining and separating positively charged fluoroquinolone species.
Q4: What are the advantages of using a gradient elution for fluoroquinolone impurity analysis?
A4: Gradient elution offers several advantages for analyzing complex samples containing a parent drug and multiple impurities with a wide range of polarities:
-
Improved Resolution: A gradient allows for the effective separation of both early-eluting (more polar) and late-eluting (less polar) impurities within a single run.
-
Sharper Peaks: Late-eluting peaks are often broader in isocratic separations. A gradient helps to focus these peaks, resulting in better sensitivity and resolution.
-
Reduced Run Time: By starting with a weaker mobile phase and gradually increasing its strength, a gradient can elute strongly retained compounds more quickly than an isocratic method that would require a very strong mobile phase, potentially compromising the resolution of early-eluting peaks.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Factor (k') of a Fluoroquinolone and its Impurity
| Mobile Phase pH | Retention Factor (k') - Fluoroquinolone | Retention Factor (k') - Impurity A | Resolution (Rs) |
| 2.5 | 4.2 | 3.8 | 1.1 |
| 3.0 | 5.8 | 4.9 | 1.8 |
| 3.5 | 7.1 | 5.5 | 2.5 |
| 4.0 | 6.5 | 5.8 | 1.2 |
Note: Data is illustrative and will vary depending on the specific fluoroquinolone, impurity, column, and other chromatographic conditions.
Table 2: Influence of Acetonitrile Concentration on Resolution
| Acetonitrile (%) | Retention Time (min) - Fluoroquinolone | Retention Time (min) - Impurity B | Resolution (Rs) |
| 20 | 12.5 | 14.2 | 1.9 |
| 25 | 9.8 | 10.9 | 1.5 |
| 30 | 7.2 | 7.8 | 1.1 |
Note: Data is illustrative and will vary depending on the specific fluoroquinolone, impurity, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for Fluoroquinolone Impurity Screening
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
Aqueous Phase: 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Organic Phase: Acetonitrile.
-
Composition: 75% Aqueous Phase: 25% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 278 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Gradient HPLC Method for Separation of Multiple Fluoroquinolone Impurities
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 50% B
-
20-22 min: 50% to 10% B
-
22-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a mixture of Water:Acetonitrile (80:20) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Effect of mobile phase pH on fluoroquinolone ionization and retention.
References
Technical Support Center: Analysis of Moxifloxacin and its Degradants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of moxifloxacin (B1663623) and its degradation products. The information provided is intended to assist with method development, optimization, and troubleshooting of common issues related to the influence of pH on the retention of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical retention behavior of moxifloxacin in reversed-phase HPLC?
Moxifloxacin is a fluoroquinolone antibiotic with both acidic (carboxylic acid) and basic (piperazine ring) functional groups. Its retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase, which influences its ionization state. Generally, at a pH below its pKa value for the carboxylic acid group and above the pKa for the piperazine (B1678402) amine, it will be more retained on a C18 column.
Q2: How does the mobile phase pH affect the retention of moxifloxacin and its degradants?
The pH of the mobile phase is a critical parameter for achieving adequate separation between moxifloxacin and its degradation products.[1][2] Adjusting the pH alters the ionization of both the analytes and the stationary phase's residual silanol (B1196071) groups. For moxifloxacin, changes in pH can significantly shift its retention time. For instance, in one study, the retention time of moxifloxacin was 3.81 min at a pH of 4.6.[3] In another method, at a pH of 2.8, the retention time was 3.449 min.[1] The stability of moxifloxacin is also pH-dependent; it is most stable around pH 7.5 and degradation increases in both acidic and alkaline conditions.[2]
Q3: What are common degradation pathways for moxifloxacin?
Moxifloxacin is susceptible to degradation under various stress conditions, including acid and alkali hydrolysis, oxidation, and photodegradation.[3][4] Hydrolytic conditions can lead to the formation of specific degradation products.[5] For example, under alkaline conditions (1N NaOH), a degradation product has been observed at a retention time of 9.525 min, while the parent moxifloxacin peak was at 7.8 min.[6]
Troubleshooting Guide
Issue 1: Poor resolution between moxifloxacin and its degradant peaks.
-
Possible Cause: The mobile phase pH is not optimal for separating the compounds based on their different pKa values.
-
Solution: Systematically adjust the pH of the mobile phase. Small changes in pH can significantly impact the retention and selectivity. For example, methods have been successfully developed using pH values ranging from 2.5 to 6.0.[5][7] Consider performing a pH scouting gradient to identify the optimal pH for your specific separation.
-
Possible Cause: The mobile phase composition (organic solvent ratio) is not optimized.
-
Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Increasing the organic content will generally decrease the retention time of all compounds. Fine-tuning this ratio in conjunction with pH adjustments is crucial for resolution.
Issue 2: Variable or drifting retention times.
-
Possible Cause: The mobile phase is not adequately buffered, leading to pH fluctuations.
-
Solution: Ensure your buffer has sufficient capacity for the intended pH. Phosphate and formate (B1220265) buffers are commonly used.[4][6] The buffer concentration should be adequate to resist pH changes when the sample is injected.
-
Possible Cause: The column temperature is not controlled.
-
Solution: Use a column oven to maintain a consistent temperature. Temperature fluctuations can affect mobile phase viscosity and analyte retention. Several methods specify a controlled column temperature, for instance at 30°C, 45°C, or 50°C.[5][8][9]
Issue 3: Peak tailing for moxifloxacin.
-
Possible Cause: Secondary interactions between the basic amine group of moxifloxacin and residual silanol groups on the silica-based column.
-
Solution:
-
Operate at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize these interactions.[7]
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.[1][9]
-
Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid column).
-
Experimental Protocols
Below are examples of experimental conditions reported for the analysis of moxifloxacin and its degradants.
Method 1: Isocratic RP-HPLC for Moxifloxacin and Degradation Products
| Parameter | Condition |
| Stationary Phase | Grace C18 column (250mm × 4.6mm, 5µm) |
| Mobile Phase | 10mM Sodium Phosphate Buffer : Methanol (60:40 v/v) |
| pH | 4.4 (adjusted with o-phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm |
| Column Temperature | Not specified |
| Injection Volume | 20 µL |
| Reference: | [6] |
Method 2: Stability-Indicating RP-HPLC Method
| Parameter | Condition |
| Stationary Phase | Phenomenex ODS C18 (250x 4.6mm, 5µ) |
| Mobile Phase | 20 mmol L-1 Ammonium Formate : Acetonitrile (70:30 v/v) |
| pH | 4.0 (adjusted with formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Reference: | [4] |
Method 3: RP-HPLC for Moxifloxacin and Related Substances
| Parameter | Condition |
| Stationary Phase | Waters C18 XTerra column |
| Mobile Phase | (Water + 2% Triethylamine) : Acetonitrile (90:10 v/v) |
| pH | 6.0 (adjusted with phosphoric acid) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | 45°C |
| Injection Volume | Not specified |
| Reference: | [5] |
Quantitative Data Summary
The retention of moxifloxacin is highly dependent on the specific chromatographic conditions. The following table summarizes retention times (RT) reported in various studies. Note that direct comparison is challenging due to the differences in columns, mobile phases, and other parameters.
| pH | Mobile Phase Composition | Column | Moxifloxacin RT (min) | Degradant RTs (min) | Reference |
| 2.5 | Methanol : Phosphate Buffer (60:40) | Kromasil C18 (150mm x 4.6mm, 3.5µm) | 5.495 | Not specified | [7] |
| 2.8 | Methanol : 18mM Phosphate Buffer with 0.1% TEA (62:38) | Hypersil BDS C8 (250mm x 4.6mm, 5µm) | 3.449 | Not specified | [1] |
| 3.0 | 0.05M Phosphoric Acid : Acetonitrile (75:25) | TSKgel ODS-80TM | 9.495 | Not specified | [10] |
| 4.0 | Ammonium Formate : Acetonitrile (70:30) | Phenomenex ODS C18 (250mm x 4.6mm, 5µm) | Not specified | Degradation observed | [4] |
| 4.4 | 10mM Sodium Phosphate Buffer : Methanol (60:40) | Grace C18 (250mm x 4.6mm) | 7.8 | 9.525 (alkaline degradation) | [6] |
| 4.6 | 10mM Potassium Di-hydrogen Phosphate Buffer : Acetonitrile (75:25) | ACE C18 (150mm x 4.6mm, 5µm) | 3.81 | Degradation observed | [3] |
| 4.8 | 10mM Potassium Dihydrogen Ortho Phosphate with 1mL TEA : Methanol (70:30) | Agilent C18 (150mm x 4.6mm, 5µm) | Not specified | Not specified | [9] |
| 6.0 | (Water + 2% TEA) : Acetonitrile (90:10) | Waters C18 XTerra | Not specified | Two hydrolytic degradants noted | [5] |
Visualizations
References
- 1. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddtjournal.net [ddtjournal.net]
- 4. ijrpc.com [ijrpc.com]
- 5. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijopp.org [ijopp.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Intraocular penetration of sequentially instilled topical moxifloxacin, gatifloxacin, and levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Detection of Decarboxy Moxifloxacin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity for the low-level detection of Decarboxy moxifloxacin (B1663623). Decarboxy moxifloxacin is a key impurity and degradation product of the antibiotic moxifloxacin, and its accurate quantification at trace levels is critical for pharmaceutical quality control and safety assessment.[1]
This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection important?
A1: this compound is a pharmaceutical analytical impurity of the broad-spectrum antibiotic moxifloxacin. Its detection and quantification at low levels are crucial for ensuring the quality, safety, and stability of moxifloxacin drug products. Regulatory bodies often require the monitoring and control of such impurities.
Q2: What are the most common analytical techniques for detecting this compound?
A2: The most prevalent and sensitive methods for the analysis of moxifloxacin and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] LC-MS/MS, in particular, offers superior sensitivity and selectivity for detecting trace-level impurities.[3][4][6]
Q3: How can I improve the sensitivity of my HPLC-UV method for this compound?
A3: To enhance sensitivity in an HPLC-UV method, consider the following:
-
Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. While the optimal wavelength for moxifloxacin is often cited around 295 nm, it is crucial to determine the specific maximum absorbance for the decarboxylated form.[7]
-
Mobile Phase Composition: Adjust the mobile phase composition (e.g., pH, organic modifier ratio) to achieve optimal peak shape and resolution from the parent drug and other impurities.[8][9]
-
Sample Concentration: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte before injection.[3][5]
-
Injection Volume: Increase the injection volume, ensuring it does not lead to peak distortion.
-
Detector Settings: Use a detector with a low noise level and consider signal averaging if available.
Q4: When should I consider using LC-MS/MS instead of HPLC-UV?
A4: LC-MS/MS is recommended when:
-
The required detection limits are below what can be achieved with HPLC-UV.[3]
-
The sample matrix is complex, causing significant interference in the UV chromatogram.[6]
-
Confirmation of the impurity's identity is required through its mass-to-charge ratio and fragmentation pattern.
-
Very low quantification levels, in the range of pg/mL to low ng/mL, are necessary.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the low-level detection of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal for this compound | Inadequate sample preparation leading to analyte loss. | Review and optimize the extraction procedure (e.g., SPE, liquid-liquid extraction) to ensure good recovery.[3][10] |
| Incorrect instrument parameters (e.g., MS/MS transition, UV wavelength). | Verify the mass transitions for this compound in your MS/MS method or the UV wavelength for your HPLC method.[4][8] | |
| Degradation of the analyte during sample processing or storage. | Ensure samples are stored correctly (e.g., protected from light, at low temperatures) and processed promptly.[11] | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent between the sample and the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[12] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or use a different column chemistry. | |
| High Baseline Noise | Contaminated mobile phase or solvents. | Use high-purity solvents and freshly prepared mobile phases.[12] |
| Detector lamp nearing the end of its life (UV). | Replace the detector lamp. | |
| Leaks in the HPLC system. | Check for loose fittings and replace seals if necessary.[12] | |
| Poor Resolution from Moxifloxacin Peak | Inadequate chromatographic separation. | Optimize the mobile phase gradient, flow rate, or temperature. Consider a column with a different selectivity.[1][13] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the pump is functioning correctly and the mobile phase is properly degassed.[12] |
| Changes in column temperature. | Use a column oven to maintain a stable temperature.[12] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method
This protocol is adapted from methods developed for moxifloxacin and its metabolites, optimized for high sensitivity.[2][3][4]
1. Sample Preparation (Plasma): a. To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like lomefloxacin).[3] b. Perform protein precipitation by adding 600 µL of ice-cold methanol.[6] c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[14]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: To be determined by infusing a standard of this compound. For moxifloxacin, a common transition is m/z 402.2 → 384.2.[4][5] The transition for this compound will be different and needs to be optimized.
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: Optimized HPLC-UV Method
This protocol is based on established HPLC methods for moxifloxacin analysis.[8][7][15]
1. Sample Preparation (Bulk Drug/Formulation): a. Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1N HCl or a mixture of buffer and organic solvent) to achieve a known concentration.[15][16] b. Sonicate to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter before injection.[16]
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][7]
- Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 75:25 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- Detection: UV at the maximum absorbance wavelength for this compound (to be determined, but likely near 295 nm).[8]
Data Presentation
Table 1: Comparison of Analytical Methods for Moxifloxacin and Related Compounds
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.029 µg/mL[15] | ~50 pg/mL[3] |
| Limit of Quantification (LOQ) | ~0.095 µg/mL[15] | ~0.1875 ng/mL[6] |
| Linearity Range | 0.125 - 16 µg/mL[8] | 1 - 1000 ng/mL[3] |
| Precision (%RSD) | < 5%[8] | < 11.3%[3] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Note: The values presented are for moxifloxacin and may vary for this compound. These should be independently determined during method validation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moxifloxacin Hydrochloride Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijopp.org [ijopp.org]
- 16. ijpbs.com [ijpbs.com]
Technical Support Center: Decarboxy Moxifloxacin Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Decarboxy moxifloxacin (B1663623).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of moxifloxacin that could potentially interfere with the analysis of Decarboxy moxifloxacin?
A1: The main metabolites of moxifloxacin in humans are an N-sulfate conjugate (M1) and an acyl glucuronide (M2).[1][2][3] These metabolites can co-elute with this compound if the chromatographic conditions are not adequately optimized, leading to inaccurate quantification. It is crucial to develop a separation method that resolves this compound from these and other potential degradation products.[4]
Q2: What is the "matrix effect" and how can it interfere with the LC-MS/MS analysis of this compound in biological samples?
A2: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the biological matrix, such as plasma, urine, or tissue homogenates.[5][6][7] In the analysis of this compound, matrix effects can lead to poor accuracy, imprecision, and decreased sensitivity.[5][6] Phospholipids are common culprits for causing matrix effects in bioanalysis.[8] The severity of the matrix effect is dependent on the cleanliness of the sample extract and the chromatographic separation.[5]
Q3: Can co-administered drugs interfere with the analysis?
A3: Yes, co-administered drugs and their metabolites can interfere with the analysis of this compound, particularly if they are not chromatographically separated.[8] This type of interference can occur if the interfering compound has a similar mass-to-charge ratio (in MS-based methods) or similar retention time and UV absorption (in UV-based methods). It is essential to have a thorough understanding of the patient's medication regimen and to validate the analytical method for specificity.
Q4: How does photodegradation affect the analysis of moxifloxacin and its derivatives?
A4: Fluoroquinolones, including moxifloxacin, are known to be susceptible to photodegradation.[9][10] Exposure to light can lead to the formation of various degradation products. These photodegradants can potentially co-elute with this compound, causing interference. Therefore, it is critical to protect samples and standards from light throughout the collection, storage, and analytical process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Inadequate chromatographic separation from metabolites (M1, M2) or other degradation products. | Optimize the mobile phase composition (pH, organic modifier), gradient profile, and column chemistry. A well-developed HPLC method should be able to separate moxifloxacin from its related impurities.[4][11][12] |
| Inconsistent or non-reproducible results | Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | - Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[13] - Modify Chromatography: Adjust the chromatographic method to separate this compound from the matrix components causing the interference.[5] - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects. |
| Unexpected peaks in the chromatogram | - Contamination from labware or solvents. - Degradation of the analyte due to improper sample handling (e.g., exposure to light).[9][10] - Presence of synthesis-related impurities in the reference standard. | - Run Blanks: Analyze solvent blanks and matrix blanks to identify the source of contamination. - Protect from Light: Store and process samples and standards in amber vials or under low-light conditions. - Verify Standard Purity: Use a well-characterized reference standard and review its certificate of analysis for potential impurities. |
| Low sensitivity or high limit of quantification (LOQ) | - Significant ion suppression due to matrix effects.[5] - Suboptimal ionization or fragmentation parameters in MS detection. | - Address Matrix Effects: Implement the solutions mentioned above for matrix effects. - Optimize MS Parameters: Perform infusion experiments to optimize parameters such as capillary voltage, gas flow, and collision energy for this compound. |
Experimental Protocols
Representative HPLC Method for Moxifloxacin and Related Substances
This protocol is a generalized representation based on published methods and should be optimized for the specific analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.[11][15]
-
Detection: UV detection at a wavelength where moxifloxacin and its derivatives have significant absorbance (e.g., 290-295 nm).[11][14]
-
Temperature: Column temperature may be controlled (e.g., 45°C) to improve peak shape and reproducibility.[11]
Sample Preparation for Bioanalysis to Minimize Matrix Effects
-
Protein Precipitation (PPT):
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 v/v).
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Note: While simple, this method may result in significant matrix effects.[8]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent).
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elute the analyte of interest with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Note: SPE provides a much cleaner extract compared to PPT and is effective in reducing matrix effects.[13]
-
Visualizations
Caption: A typical analytical workflow for the quantification of this compound in biological samples.
References
- 1. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of moxifloxacin (B1663623) and its related compounds during chromatographic analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of moxifloxacin and its impurities.
Issue 1: Poor Resolution Between Moxifloxacin and a Known Impurity
Question: I am observing poor resolution (Rs < 1.5) between the main moxifloxacin peak and a closely eluting impurity. How can I improve their separation?
Answer:
Improving the resolution between closely eluting peaks often requires a systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method. Here are several strategies, starting from the simplest adjustments to more complex method modifications.
Initial Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Ratio: A common starting point is to adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and potentially improve the separation between early eluting peaks.
-
Choice of Organic Modifier: If you are using methanol, consider switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
-
Adjust Mobile Phase pH: The retention of ionizable compounds like moxifloxacin and its impurities is highly dependent on the pH of the mobile phase. Small adjustments to the pH (e.g., ± 0.2 units) can significantly impact the ionization state of the analytes and, consequently, their interaction with the stationary phase, leading to improved separation. It is recommended to work within the stable pH range of your column. For example, a mobile phase pH of 6.0 has been used successfully for separating moxifloxacin and its synthesis-related impurities.[1][2]
Advanced Strategies:
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase.
-
C18 Columns: These are a good starting point for reversed-phase chromatography.[3][4][5][6][7][8]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions and can be effective for separating aromatic compounds like moxifloxacin and its related substances. The USP monograph for moxifloxacin hydrochloride assay and organic impurities suggests a phenyl (L11) column.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be a powerful alternative to reversed-phase chromatography.[10]
-
-
Modify Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time. Flow rates around 1.0 mL/min are commonly reported.[3][4][10][11]
-
Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also reduce retention times. A common operating temperature is around 30-45°C.[1][2][3]
Issue 2: Peak Tailing for the Moxifloxacin Peak
Question: My moxifloxacin peak is exhibiting significant tailing (Tailing Factor > 2.0). What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. Here is a troubleshooting workflow to identify and resolve the problem:
Troubleshooting Workflow for Peak Tailing
References
- 1. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. ijopp.org [ijopp.org]
- 7. scielo.br [scielo.br]
- 8. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Implementation of HILIC-UV technique for the determination of moxifloxacin and fluconazole in raw materials and pharmaceutical eye gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Moxifloxacin Impurities
This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in moxifloxacin (B1663623). It is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this pharmaceutical compound. The information presented herein is compiled from various scientific publications and aims to offer an objective overview of different methodologies, supported by experimental data.
Moxifloxacin and Its Impurities
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge.[1][2] The control of these impurities is crucial to ensure the safety and efficacy of the drug product.[1] Some of the commonly identified impurities are listed below:
-
Synthesis-Related Impurities:
-
Moxifloxacin EP Impurity A (1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)[3][][5]
-
Moxifloxacin EP Impurity C (1-cyclopropyl-8-ethoxy-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)[3][]
-
Moxifloxacin-Ethylester impurity[3]
-
Moxifloxacin-Methylester impurity[3]
-
-
Degradation Products: Forced degradation studies have shown that moxifloxacin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6] Two degradation products were noted under hydrolytic conditions in one study.[7]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of moxifloxacin and its impurities due to its high resolution and sensitivity. Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times, while spectrophotometric methods, though simpler, are generally less specific for impurity profiling.
Table 1: Comparison of Experimental Conditions for Analytical Methods
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| RP-HPLC | Waters C18 XTerra | (water+triethylamine (B128534) (2%, v/v)): acetonitrile (B52724)=90:10 (v/v); pH 6.0 | 1.5 | 290 | [7][8] |
| RP-HPLC | Agilent C18 (150 x 4.6 mm, 5 µm) | 0.01 M potassium dihydrogen orthophosphate buffer and methanol (B129727) (70:30) | 1.0 | 230 | N/A |
| RP-HPLC | Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mm | 1.0 g Tetrabutylammonium hydrogen sulfate (B86663) and 2.0 g Monobasic potassium phosphate (B84403) in water, with 4.0 mL of Phosphoric acid diluted to 2000 mL, mixed with Methanol (1440:560) | N/A | N/A | [9] |
| UPLC | N/A | Buffer (3.4g potassium dihydrogen ortho phosphate in 1L water, pH 1.8), acetonitrile, and methanol (60:20:20) | 0.3 | 296 | N/A |
| Spectrophotometry | N/A | 0.01N HCl | N/A | 294.4 | N/A |
| Spectrophotometry | N/A | Distilled water | N/A | 293 | N/A |
Table 2: Comparison of Method Validation Data
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | 0.2 - 2.0 | ~0.05 | ~0.20 | N/A | N/A | [7] |
| RP-HPLC | 0.25 - 1.5 | N/A | N/A | Within acceptance limits | Within acceptance limits | N/A |
| RP-HPLC | 20 - 60 | N/A | N/A | 99.3 - 102 | N/A | N/A |
| UPLC | N/A | N/A | N/A | N/A | N/A | N/A |
| Spectrophotometry | 2 - 8 | 0.011 | 0.038 | 99.31 - 100.13 | Intra-day: 0.176-0.356, Inter-day: 0.448-1.07 | N/A |
| Spectrophotometry | 1 - 20 | N/A | N/A | 98.745 - 100.984 | Intraday and Interday < 2 | N/A |
Experimental Protocols
Below are detailed methodologies for a representative RP-HPLC and a spectrophotometric method for the analysis of moxifloxacin impurities.
Protocol 1: RP-HPLC Method for Moxifloxacin Impurities[7][8]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Waters C18 XTerra column.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
Phosphoric acid
-
Water (HPLC grade)
-
Moxifloxacin reference standard and impurity standards.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of (water + triethylamine (2%, v/v)) and acetonitrile in a ratio of 90:10 (v/v). The pH of the aqueous phase is adjusted to 6.0 with phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 45 °C.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of moxifloxacin and its impurities in a suitable diluent. Further dilute to obtain a working standard solution with a known concentration (e.g., 1.0 µg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the moxifloxacin drug substance or product in the diluent to obtain a final concentration within the linear range of the method.
5. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs. The resolution between the two least resolved impurity peaks should be greater than 1.5.[7]
6. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.
Protocol 2: UV-Spectrophotometric Method for Moxifloxacin
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents and Materials:
-
Hydrochloric acid (0.01N)
-
Moxifloxacin reference standard.
3. Preparation of Solutions:
-
Solvent: 0.01N Hydrochloric acid.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of moxifloxacin reference standard in the solvent to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-8 µg/mL).
4. Method:
-
Scan the working standard solutions in the UV range to determine the wavelength of maximum absorbance (λmax), which is approximately 294.4 nm.
-
Measure the absorbance of the working standard solutions at the λmax.
-
Prepare a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution by dissolving a known amount of the moxifloxacin sample in the solvent and diluting it to fall within the calibration curve range.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for moxifloxacin impurities, following ICH guidelines.
Caption: General workflow for analytical method validation.
This guide provides a foundational comparison of analytical methods for moxifloxacin impurity analysis. The choice of the most suitable method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the number of samples, and the available instrumentation. It is always recommended to perform a thorough method validation to ensure the reliability of the results.
References
- 1. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. tlcpharma.com [tlcpharma.com]
- 5. Moxifloxacin EP Impurity A | 151213-15-9 | SynZeal [synzeal.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Comparative Analysis of Moxifloxacin and Decarboxy Moxifloxacin: A Guide for Researchers
This guide provides a detailed comparative analysis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623), and its primary human metabolite, decarboxy moxifloxacin. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective properties and activities.
Introduction
Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[3][4][5] This inhibition leads to DNA damage and ultimately bacterial cell death.[6] Moxifloxacin is metabolized in the liver, primarily through glucuronide and sulfate (B86663) conjugation, into metabolites such as this compound.[1][7][8] this compound, also known as M370, is a significant metabolite of moxifloxacin.[9][10]
Antibacterial Activity
A critical differentiator between moxifloxacin and this compound is their antibacterial activity. While moxifloxacin exhibits potent bactericidal effects, its metabolites, including the N-sulphate (M1) and acylglucuronide (M2), show no antimicrobial activity.[8] Although direct Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively published in the comparative literature, the general understanding is that it is microbiologically inactive.
Table 1: Comparative Antibacterial Activity
| Compound | Antibacterial Activity | Mechanism of Action |
| Moxifloxacin | Broad-spectrum activity against Gram-positive and Gram-negative bacteria | Inhibition of bacterial DNA gyrase and topoisomerase IV[1][2][3][4] |
| This compound | Generally considered microbiologically inactive | Not applicable |
Pharmacokinetic Profile
The pharmacokinetic properties of moxifloxacin have been well-characterized. Following oral administration, it is well-absorbed with a bioavailability of approximately 90%.[6] Moxifloxacin is metabolized in the liver via Phase II reactions (glucuronide and sulfate conjugation) and is not significantly processed by the cytochrome P450 system.[1][7] About 45% of an administered dose is excreted as unchanged drug in the urine and feces.[1] The plasma concentrations of its metabolites are considerably lower than that of the parent drug.[11][12][13]
Table 2: Pharmacokinetic Parameters of Moxifloxacin and its Metabolites
| Parameter | Moxifloxacin | This compound (as part of metabolites) |
| Bioavailability | ~90% (oral)[6] | Data not available |
| Metabolism | Hepatic glucuronidation and sulfation[1][7] | Formed via metabolism of moxifloxacin |
| Elimination Half-life | 11.5 to 15.6 hours[1] | Similar to moxifloxacin[14] |
| Excretion | ~20% unchanged in urine, ~25% unchanged in feces[1] | Primarily excreted in feces[11][12] |
Experimental Protocols
a. Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining MIC is the broth microdilution method.
Experimental Workflow for MIC Determination
Protocol Steps:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[15]
-
Antibiotic Dilution: A series of twofold dilutions of moxifloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[16]
-
Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.[15]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[16]
Mechanism of Action and Metabolic Pathway
Moxifloxacin's bactericidal action is a result of the inhibition of DNA gyrase and topoisomerase IV.[4] This leads to a cascade of events culminating in bacterial cell death.
Moxifloxacin's Mechanism of Action
References
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 6. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
- 11. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Relative Response Factor (RRF) for Decarboxy moxifloxacin
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. Decarboxy moxifloxacin (B1663623), a potential impurity of the fluoroquinolone antibiotic moxifloxacin, requires precise analytical control. The Relative Response Factor (RRF) is a critical parameter in the chromatographic analysis of impurities, correcting for differences in detector response between the impurity and the active pharmaceutical ingredient (API). This guide provides a comparative overview of methodologies for determining the RRF of Decarboxy moxifloxacin, supported by detailed experimental protocols and data presentation.
Understanding the Analyte: this compound
This compound is a derivative of moxifloxacin that has lost the carboxylic acid group. This structural modification can significantly alter its physicochemical properties and, consequently, its response in analytical detectors compared to the parent drug.
Chemical Structure:
The absence of the carboxyl group, a chromophore, is expected to influence its ultraviolet (UV) absorbance, making the determination of its RRF essential for accurate quantification in impurity profiling.
Comparison of RRF Determination Methodologies
The determination of RRF is crucial when an impurity reference standard is not used for the direct quantification of the impurity. Instead, the impurity is quantified against the API reference standard, and the RRF is applied as a correction factor. Two primary approaches for RRF determination are presented here: the conventional method using an isolated impurity standard and an alternative method for instances where the impurity standard is not available.
| Parameter | Method A: Conventional HPLC with Impurity Standard | Method B: HPLC Combined with Quantitative NMR (qNMR) |
| Principle | Direct comparison of the HPLC detector response of the API and the impurity at known concentrations. | Determination of the molar ratio of the impurity to the API in a sample by qNMR, which is then correlated with their respective HPLC peak areas.[5] |
| Requirement | Isolated and purified standard of this compound. | A sample containing a known amount of Moxifloxacin spiked with the impurity, or a sample where the impurity is present at a quantifiable level. No isolated impurity standard is required.[5] |
| Accuracy | High, considered the "gold standard" when a high-purity impurity standard is available. | High, qNMR is a primary ratio method, providing accurate molar concentrations. |
| Time & Cost | Can be time-consuming and costly due to the need for impurity synthesis, isolation, and characterization. | Can be faster and more cost-effective if impurity isolation is challenging. Requires access to a qNMR facility. |
| Applicability | Ideal for routine quality control and release testing where the impurity standard is readily available. | Suitable for early-stage development and situations where isolating the impurity is difficult or not feasible.[5] |
Experimental Protocols
Method A: Conventional RRF Determination by HPLC
This method relies on the preparation of standard solutions of both Moxifloxacin and this compound and comparing their peak responses in an HPLC system.
1. Materials and Instrumentation:
-
Moxifloxacin Hydrochloride Reference Standard
-
This compound Reference Standard
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers and pH adjusting reagents (e.g., phosphate (B84403) buffer, triethylamine, phosphoric acid)
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted.[6][9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 290 nm (or a wavelength appropriate for both compounds)[10]
-
Column Temperature: 30 °C[9]
-
Injection Volume: 10 µL[9]
3. Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Moxifloxacin Hydrochloride at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent.
-
Prepare a stock solution of this compound at the same concentration (1.0 mg/mL) in the same diluent.
-
-
Linearity Solutions:
-
Prepare a series of at least five calibration standards for both Moxifloxacin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
-
-
Analysis:
-
Inject each standard solution into the HPLC system in triplicate.
-
Record the peak area for each analyte.
-
-
Calculation of RRF:
-
Plot a calibration curve of peak area versus concentration for both Moxifloxacin and this compound.
-
Determine the slope of each calibration curve.
-
Calculate the RRF using the following formula:
-
RRF = (Slope of this compound) / (Slope of Moxifloxacin)[11]
-
-
Method B: RRF Determination by HPLC with qNMR
This method is an alternative when a reference standard for this compound is not available.[5]
1. Materials and Instrumentation:
-
Moxifloxacin Hydrochloride Reference Standard
-
A sample containing both Moxifloxacin and this compound
-
HPLC with UV/PDA detector
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid)
2. Procedure:
-
Sample Preparation for qNMR:
-
Accurately weigh a sample containing Moxifloxacin and this compound.
-
Accurately weigh a known amount of a suitable internal standard.
-
Dissolve both in a known volume of a deuterated solvent.
-
-
qNMR Analysis:
-
Acquire the ¹H NMR spectrum of the solution.
-
Identify non-overlapping signals for Moxifloxacin, this compound, and the internal standard.
-
Integrate these signals.
-
Calculate the molar ratio of this compound to Moxifloxacin.
-
-
HPLC Analysis:
-
Prepare a solution of the same sample used for qNMR in the HPLC mobile phase.
-
Inject the solution into the HPLC system.
-
Record the peak areas for Moxifloxacin and this compound.
-
-
Calculation of RRF:
-
The RRF can be calculated using the principle that the molar ratio determined by qNMR is directly proportional to the ratio of their HPLC peak areas, corrected for their molecular weights.
-
RRF ≈ (Areathis compound / AreaMoxifloxacin) * (Molar RatioMoxifloxacin / Molar Ratiothis compound)
-
Workflow Diagrams
Caption: Workflow for Conventional RRF Determination.
Caption: Workflow for RRF Determination using HPLC and qNMR.
Conclusion
The choice of method for determining the RRF of this compound depends on the availability of a pure reference standard and the stage of drug development. The conventional HPLC method is straightforward and highly accurate when a standard is available. In its absence, the combined HPLC-qNMR method provides a powerful and reliable alternative for accurate impurity quantification. Both methods, when properly validated, can ensure that the levels of this compound in moxifloxacin drug substances and products are accurately monitored and controlled, contributing to the overall safety and quality of the medicine.
References
- 1. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 3. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 6. researchgate.net [researchgate.net]
- 7. ijopp.org [ijopp.org]
- 8. jocpr.com [jocpr.com]
- 9. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Decarboxy Moxifloxacin vs. Other Degradation Products: A Comparative Analysis
A comprehensive guide for researchers on the degradation pathways and characteristics of moxifloxacin (B1663623) impurities.
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Understanding the profile of these degradants is crucial for ensuring the quality, safety, and efficacy of moxifloxacin-containing pharmaceutical products. This guide provides a comparative analysis of decarboxy moxifloxacin and other major degradation products, supported by experimental data and detailed methodologies.
Overview of Moxifloxacin Degradation
Forced degradation studies, conducted under conditions of acid and alkali hydrolysis, oxidation, heat, and photolysis, reveal the susceptibility of moxifloxacin to chemical transformation.[1] These studies are essential for identifying potential degradation products that may arise during the manufacturing, storage, and administration of the drug. The primary degradation pathways often involve modifications to the quinolone core, the cyclopropyl (B3062369) group, or the complex side chain at the C-7 position.
Key Degradation Products: A Comparative Look
Among the various degradants, this compound is a notable product, particularly arising from photodegradation. However, it is one of several impurities that can be formed. This section compares this compound with other identified degradation products.
Structure and Formation
The degradation of moxifloxacin can lead to a variety of products with modified structures. While this compound results from the loss of the carboxylic acid group, other significant degradants involve alterations to the diazabicyclononane side chain.
Table 1: Major Degradation Products of Moxifloxacin and Their Formation Conditions
| Degradation Product | Structure/Modification | Formation Condition(s) | Reference |
| This compound | Loss of the carboxylic acid group from the quinolone core. | Acidic hydrolysis, Photodegradation | [2] |
| MP-1 | Hydroxylation and photooxidation of the pyrrole (B145914) ring in the diazabicyclononane side chain. | Photodegradation (acidic and alkaline) | [3] |
| MP-2 | Hydroxylation of the piperidine (B6355638) ring. | Photodegradation (acidic) | [3] |
| MP-3 | Stepwise oxidation of the piperidine ring. | Photodegradation (acidic) | [3] |
| MP-4 | Cleavage of the diazabicyclononane side chain to form a quinolone derivative. | Photodegradation (major product in acidic and alkaline conditions) | [3] |
| MP-5 | Stepwise oxidation of the piperidine ring. | Photodegradation (acidic) | [3] |
| N-oxide Moxifloxacin | Oxidation of a nitrogen atom in the side chain. | Oxidative degradation | [4] |
Quantitative Analysis of Degradation
The extent of moxifloxacin degradation and the formation of its byproducts are highly dependent on the specific stress conditions applied.
Table 2: Quantitative Data on Moxifloxacin Degradation under Various Stress Conditions
| Stress Condition | Duration | Moxifloxacin Degradation (%) | Degradation Product(s) Formed (%) | Reference |
| Neutral Hydrolysis (70°C) | 11 days | 15.7 | Not specified | [1] |
| Acidic Hydrolysis (1N HCl, 70°C) | 11 days | 18.9 | Not specified | [1] |
| Basic Hydrolysis (1N NaOH, 70°C) | 11 days | 22.32 | Not specified | [1] |
| Oxidative Degradation (H₂O₂, 11 days) | 11 days | 32.81 | Not specified | [1] |
| Photodegradation (Daylight) | 11 days | 7.4 | Not specified | [1] |
| Photodegradation (UV light) | 11 days | 8.09 | Not specified | [1] |
| Thermal Degradation (Dry Heat) | 11 days | 12.35 | Not specified | [1] |
| Photodegradation (Solid Phase, 105 days) | 105 days | 21.56 | MP-1 and MP-10 (relative amounts change over time) | [5] |
| Acidic Hydrolysis (1.3 N HCl, 110°C) | 48 hours | 52.04 | Three degradation products observed | [2] |
| Acidic Hydrolysis with Cu(II) (110°C) | 48 hours | 79.35 | Increased number of degradation products | [2] |
Biological Activity of Degradation Products
Experimental Protocols
Accurate comparison of degradation products relies on robust and validated analytical methods. The following sections detail the methodologies used in the cited studies.
Forced Degradation Studies
Objective: To induce the degradation of moxifloxacin under controlled stress conditions to generate and identify potential degradation products.
Protocol:
-
Acid Hydrolysis: A solution of moxifloxacin in 1N HCl is heated at a specified temperature (e.g., 70°C or 110°C) for a defined period (e.g., 11 days or 48 hours).[1][2]
-
Alkali Hydrolysis: A solution of moxifloxacin in 1N NaOH is heated under similar conditions as acid hydrolysis.[1]
-
Oxidative Degradation: Moxifloxacin is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature for a specified duration.[1]
-
Thermal Degradation: Solid moxifloxacin is exposed to dry heat at a high temperature for an extended period.[1]
-
Photodegradation: Solutions of moxifloxacin are exposed to a light source, such as daylight or a UV lamp, for a defined period.[1][5]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate, identify, and quantify moxifloxacin and its degradation products.
Typical Chromatographic Conditions:
-
Column: Agilent C18 (150 × 4.6 mm, 5 μm) or equivalent.[8]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a specific wavelength (e.g., 230 nm or 294 nm).[8][9]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 μL.[8]
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][8]
Visualizing Degradation Pathways and Workflows
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Moxifloxacin Degradation Pathways under Various Stress Conditions.
Caption: Experimental Workflow for Comparative Analysis of Moxifloxacin Degradation Products.
References
- 1. ijrpc.com [ijrpc.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 5. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of HPLC and UPLC for Moxifloxacin Impurity Profiling
In the stringent landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like moxifloxacin (B1663623) is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. For years, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a powerful alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of moxifloxacin, supported by a synthesis of experimental data from published methods.
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column.[1] HPLC typically utilizes columns with particle sizes of 3 to 5 µm, whereas UPLC employs sub-2 µm particles.[1][2] This reduction in particle size in UPLC systems leads to a substantial increase in chromatographic efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[1] However, this comes at the cost of significantly higher operating backpressure, necessitating specialized instrumentation capable of handling these conditions.[3][4]
Executive Summary of Performance Comparison
The transition from a traditional HPLC method to a UPLC method for moxifloxacin impurity analysis offers several key advantages. UPLC methods can drastically reduce analysis times, often by a factor of 5 to 10, leading to a significant increase in sample throughput.[1][3] The enhanced efficiency of UPLC columns results in superior resolution between moxifloxacin and its related compounds, as well as improved signal-to-noise ratios, which allows for the detection and quantification of impurities at lower levels.[1] Furthermore, the shorter run times and lower flow rates associated with UPLC can lead to a 50-70% reduction in solvent consumption, aligning with green chemistry initiatives and offering significant cost savings.[3]
Comparative Performance Data
The following table summarizes the expected performance characteristics of a typical HPLC method for moxifloxacin impurity analysis compared to a transferred and optimized UPLC method, based on data reported in various studies.
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Typical Run Time | 20 - 45 minutes[4] | 2 - 7 minutes[4] | Increased sample throughput and efficiency.[1] |
| Resolution | Baseline resolution of key impurities[5][6] | Improved resolution between critical pairs | Better separation of closely eluting and trace impurities. |
| Sensitivity (LOD/LOQ) | LOD: ~0.05 µg/mL, LOQ: ~0.20 µg/mL[5] | Lower LOD and LOQ due to sharper peaks | Enhanced ability to detect and quantify trace-level impurities.[1] |
| Solvent Consumption | High | Reduced by approximately 70-80%[4] | Lower operational costs and reduced environmental impact.[3] |
| System Backpressure | Up to 400 bar[4] | Can exceed 1000 bar[4] | Requires specialized UPLC instrumentation.[3] |
| Theoretical Plates | Good | Significantly higher, leading to sharper peaks | Increased separation efficiency. |
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC methods for the analysis of moxifloxacin and its impurities are provided below. These protocols are based on methods published in the scientific literature.[5][7][8][9]
Representative HPLC Method Protocol
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and a suitable organic solvent like acetonitrile (B52724) or methanol. A typical composition could be a 75:25 (v/v) ratio of 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[7]
-
Detection: UV detection at approximately 293 nm or 295 nm.[7][8]
-
Column Temperature: Ambient or controlled at a specific temperature, e.g., 45 °C.[5][10]
-
Injection Volume: 20 µL.
-
Sample Preparation: Moxifloxacin bulk drug or crushed tablets are accurately weighed and dissolved in a suitable diluent, which could be the mobile phase or a mixture like 0.1N HCl.[8] The solution is then diluted to a final concentration appropriate for analysis.
Transferred UPLC Method Protocol
-
Column: C18, 50-100 mm x 2.1 mm, sub-2 µm particle size (e.g., 1.7 µm).[4]
-
Mobile Phase: Same as the HPLC method (e.g., 60:20:20 v/v/v of potassium dihydrogen orthophosphate buffer at pH 1.8, methanol, and acetonitrile) to maintain selectivity.[9]
-
Flow Rate: Geometrically scaled down from the HPLC method, typically in the range of 0.2 - 0.5 mL/min.[4][9]
-
Detection: UV detection at approximately 296 nm.[9]
-
Column Temperature: Often slightly elevated to reduce viscosity, e.g., 35-50 °C.[1][8]
-
Injection Volume: Scaled down to 1-3 µL to prevent column overload.[1]
-
Sample Preparation: Same as the HPLC method, ensuring the final concentration is suitable for the higher sensitivity of the UPLC system.[9]
Method Cross-Validation Workflow
The process of transferring a validated HPLC method to a UPLC system requires a systematic cross-validation approach to ensure that the new method produces equivalent and reliable results. This workflow involves several key stages, from the initial geometric scaling of method parameters to the final validation according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. niito.kz [niito.kz]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijopp.org [ijopp.org]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
Inter-laboratory comparison of Decarboxy moxifloxacin analysis
An Inter-laboratory Guide to the Analysis of Decarboxy Moxifloxacin (B1663623)
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity. Its metabolism in humans primarily results in the formation of an N-sulfate conjugate and an acyl-glucuronide.[1][2][3] Decarboxy moxifloxacin is a related compound and potential impurity or degradation product.[4][5][6][7] Ensuring the accurate and precise quantification of moxifloxacin and its related compounds is crucial for pharmaceutical quality control and pharmacokinetic studies. This guide provides a comparative overview of analytical methodologies applicable to the analysis of this compound, based on published methods for moxifloxacin and its metabolites. While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from various validated methods to offer a valuable reference for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the quantification of moxifloxacin and its metabolites are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8][9][10][11][12][13][14]
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Moxifloxacin Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high. | Very high. |
| Sensitivity (LOD/LOQ) | LOD: ~0.029 µg/mL, LOQ: ~0.095 µg/mL.[15] | LOD: ~50 pg/mL.[12] |
| Linearity (R²) | >0.999.[9][15] | >0.999.[12] |
| Precision (%RSD) | <5%.[8] | <11.3%.[12] |
| Accuracy (% Recovery) | 97.7% - 107.6%.[8] | <10% error.[12] |
| Matrix | Pharmaceutical formulations, biological fluids.[8][15] | Biological fluids (plasma, urine).[11][12][16] |
| Cost & Complexity | Lower cost, less complex. | Higher cost, more complex. |
Experimental Protocols
Below are detailed experimental protocols adapted from validated methods for moxifloxacin analysis, which can be optimized for this compound.
1. RP-HPLC Method for Pharmaceutical Formulations
This method is adapted from a validated RP-HPLC method for the estimation of moxifloxacin in bulk and pharmaceutical formulations.[15]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the diluent.
-
Prepare working standards by further dilution to achieve concentrations within the linear range.
-
-
Sample Preparation:
-
For tablets, pulverize and dissolve an accurately weighed amount in the diluent.
-
For solutions, dilute an appropriate volume with the diluent.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
2. LC-MS/MS Method for Biological Matrices
This protocol is based on a validated LC-MS/MS method for the determination of moxifloxacin in human plasma.[12]
-
Sample Preparation (Solid Phase Extraction):
-
Use Oasis® HLB solid phase extraction cartridges.[12]
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard like lomefloxacin).[12]
-
Wash the cartridge with water.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Validation Parameters:
Workflow for this compound Analysis
The following diagram illustrates a general workflow for the analysis of this compound in a research or quality control setting.
Caption: Generalized workflow for the analysis of this compound.
References
- 1. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]
- 5. Moxifloxacin Decarboxy Analog | CAS No- 1322062-57-6 | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. [this compound (25 mg) (COLD SHIPMENT REQUIRED) (1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline)] - CAS [1322062-57-6] [store.usp.org]
- 8. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijopp.org [ijopp.org]
- 16. Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Moxifloxacin and Its Impurities Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the fluoroquinolone antibiotic, moxifloxacin (B1663623), and its associated impurities when subjected to various stress conditions as mandated by international regulatory guidelines. Understanding the degradation pathways and the stability profile of a drug substance and its impurities is critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product.
Comparative Stability Analysis
Moxifloxacin exhibits varying degrees of stability under different stress conditions, leading to the formation of several degradation products. While extensive quantitative data exists for the degradation of the parent drug, detailed quantitative analysis of each specific impurity is less prevalent in publicly available literature. The following tables summarize the known stability profiles.
Table 1: Quantitative Degradation of Moxifloxacin Under Stress Conditions
| Stress Condition | Exposure Time | Temperature | Reagent/Light Source | Moxifloxacin Degradation (%) | Reference |
| Acidic Hydrolysis | 11 days | Ambient | 0.1 M HCl | 18.9% | [1] |
| Alkaline Hydrolysis | 11 days | Ambient | 0.1 M NaOH | 22.32% | [1] |
| Neutral Hydrolysis | 11 days | Ambient | Water | 15.7% | [1] |
| Oxidative Degradation | 11 days | Ambient | 3% H₂O₂ | 32.81% | [1] |
| Photolytic (Daylight) | 11 days | Ambient | Daylight | 7.4% | [1] |
| Photolytic (UV Light) | 11 days | Ambient | UV Light | 8.09% | [1] |
| Thermal Degradation | 11 days | 60°C | Dry Heat | 12.35% | [1] |
Table 2: Formation of Moxifloxacin Impurities Under Stress Conditions
| Impurity Name/Identifier | Stress Condition of Formation | Quantitative Data Availability | Reference |
| Moxifloxacin Related Compound A | Process impurity, stability not detailed | Not Available | |
| (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine | Photodegradation | Qualitative | |
| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid | Oxidative Degradation | Qualitative | |
| N-methyl moxifloxacin | Process impurity, stability not detailed | Not Available | |
| Decarboxylated moxifloxacin | Acidic Hydrolysis | Qualitative | |
| Two Unidentified Degradation Products | Hydrolytic conditions | The impurity content in tablets and infusion was quantified as 0.1% of the total drug.[2][3] | [2][3] |
Note: The quantitative data for specific impurities under various stress conditions is limited in the reviewed literature. Many studies focus on the disappearance of the parent drug rather than the appearance and quantification of individual degradants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on common practices in pharmaceutical stability testing.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: A stock solution of moxifloxacin is prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the moxifloxacin stock solution, 1 mL of 0.1 M hydrochloric acid is added. The solution is then typically heated at 80°C for a specified period (e.g., 2 hours) or kept at room temperature for a longer duration. After the stress period, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521) and diluted with the mobile phase to a final concentration suitable for analysis.[1]
-
Alkaline Hydrolysis: To 1 mL of the moxifloxacin stock solution, 1 mL of 0.1 M sodium hydroxide is added. The solution is then typically heated at 80°C for a specified period or kept at room temperature. After the stress period, the solution is neutralized with an equivalent amount of 0.1 M hydrochloric acid and diluted with the mobile phase.[1]
-
Neutral Hydrolysis: 1 mL of the moxifloxacin stock solution is mixed with 1 mL of purified water and refluxed at 80°C for a specified period. The solution is then diluted with the mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the moxifloxacin stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for a specified period, protected from light. The solution is then diluted with the mobile phase for analysis.[1]
-
Thermal Degradation: Moxifloxacin powder is placed in a petri dish and exposed to dry heat in an oven at a specified temperature (e.g., 60°C) for an extended period (e.g., 11 days). Samples are then withdrawn, dissolved in a suitable solvent, and diluted with the mobile phase.[1]
-
Photolytic Degradation: Moxifloxacin powder or solution is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. Samples are then prepared for analysis.[1]
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying moxifloxacin from its impurities and degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265) adjusted to pH 4.0 with formic acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: The UV detector is set to a wavelength where moxifloxacin and its impurities have significant absorbance, often around 295 nm.[1]
-
Injection Volume: A standard injection volume is 20 µL.
-
Data Analysis: The peak areas of moxifloxacin and its impurities are integrated to determine their respective concentrations and the percentage of degradation.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for conducting forced degradation studies of moxifloxacin.
Caption: Forced degradation workflow for moxifloxacin stability testing.
References
Spectroscopic Showdown: A Comparative Analysis of Moxifloxacin and its Decarboxylated Metabolite
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic properties of a drug and its metabolites is paramount. This guide provides a head-to-head spectroscopic comparison of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623), and its primary human metabolite, decarboxy moxifloxacin.
This comparison summarizes key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to support the reproducibility of these findings.
Executive Summary
Moxifloxacin and its decarboxylated form exhibit distinct spectroscopic signatures that directly reflect the chemical modification of the carboxylic acid group. The absence of the carboxyl group in this compound leads to predictable changes in its UV-Vis absorption, the disappearance of characteristic IR vibrations, and significant shifts in its NMR and mass spectra. These differences are critical for the specific identification and quantification of both the parent drug and its metabolite in various analytical settings.
Data Presentation
The following tables summarize the key spectroscopic data for moxifloxacin and this compound.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| Moxifloxacin | 0.01N HCl | 294.4[1] |
| Moxifloxacin | Water | 293[2] |
| Moxifloxacin | Methanol:Water (60:40 v/v) | 316[3] |
| This compound | Not available in search results | Not available in search results |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Moxifloxacin (cm⁻¹) | This compound (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3527[4] | Absent |
| C=O Stretch (Carboxylic Acid) | ~1710[4] | Absent |
| C=O Stretch (Ketone) | ~1624[5] | Expected |
| N-H Stretch | ~2928[4] | Expected |
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | Moxifloxacin (in DMSO-d₆) | This compound |
| H-2 | ~8.7 | Not available in search results |
| H-5 | ~7.7 | Not available in search results |
| Cyclopropyl Protons | ~1.1-1.4 | Not available in search results |
| Methoxy Protons | ~3.5 | Not available in search results |
| Carboxylic Acid Proton | ~15.0 | Absent |
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | Moxifloxacin | This compound |
| Carboxylic Acid Carbonyl | ~177 | Absent |
| Ketone Carbonyl | ~166 | Not available in search results |
| Quaternary Carbon (C-8a) | ~145 | Not available in search results |
| Aromatic Carbons | ~107-155 | Not available in search results |
| Methoxy Carbon | ~61 | Not available in search results |
Table 5: Mass Spectrometry Data
| Parameter | Moxifloxacin | This compound |
| Molecular Formula | C₂₁H₂₄FN₃O₄[6] | C₂₀H₂₄FN₃O₂[7] |
| Molecular Weight | 401.43 g/mol [6] | 357.42 g/mol [7] |
| [M+H]⁺ (m/z) | 402.1829 | 358.1 |
| Key Fragmentation | Loss of CO₂ and H₂O | Not available in search results |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of fluoroquinolones, which can be adapted for both moxifloxacin and this compound.
UV-Visible Spectroscopy
-
Preparation of Solutions: Prepare stock solutions of the analyte (moxifloxacin or this compound) in a suitable solvent (e.g., 0.1 M HCl, methanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard solution of 10 µg/mL in the same solvent.
-
Instrumentation: Use a double beam UV-visible spectrophotometer with 1.0 cm quartz cells.
-
Analysis: Scan the working standard solution over a wavelength range of 200-400 nm against a solvent blank. The wavelength of maximum absorbance (λmax) is recorded.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet of the solid sample. Mix a small amount of the analyte with dry KBr powder and press it into a thin, transparent disc.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Record the IR spectrum in the mid-infrared region (4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the product ion spectrum.
Logical Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of moxifloxacin and this compound.
Caption: Workflow for comparative spectroscopic analysis.
Signaling Pathway of Moxifloxacin's Antibacterial Action
While this compound is a metabolite, the parent drug, moxifloxacin, exerts its antibacterial effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This disruption of DNA synthesis ultimately leads to bacterial cell death.
Caption: Moxifloxacin's antibacterial mechanism.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Purity Analysis of Decarboxy moxifloxacin Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity analysis of the Decarboxy moxifloxacin (B1663623) reference standard, a critical component in the quality control of the fluoroquinolone antibiotic, moxifloxacin. Decarboxy moxifloxacin is a known impurity and primary degradation product of moxifloxacin.[1][2][3][4] Ensuring the purity of its reference standard is paramount for the accurate quantification of this impurity in moxifloxacin drug substances and products.
This document details the common analytical methodologies, presents comparative data in a structured format, and offers detailed experimental protocols.
Importance of Purity Analysis
The purity of a reference standard is a prerequisite for its use in pharmaceutical analysis. An impure reference standard can lead to the over- or underestimation of the corresponding impurity in the active pharmaceutical ingredient (API), potentially compromising the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) provides reference standards for such impurities to aid in analytical testing.
Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized technique for the purity analysis of moxifloxacin and its related compounds, including this compound.[5][6][7][8][9][10] Its high resolution and sensitivity allow for the separation and quantification of the main component and its potential impurities. Other techniques such as UV-Spectrophotometry and Capillary Electrophoresis may also be employed for specific purposes.[11][12][13][14][15]
Comparative Analysis of Analytical Methods
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, suitable for separating complex mixtures.[5][6] | Higher cost, more complex instrumentation. | Primary method for purity determination and impurity profiling. |
| UV-Spectrophotometry | Measurement of the absorption of ultraviolet light by the analyte. | Simple, rapid, cost-effective.[11][14][15] | Low specificity, not suitable for separating impurities from the main component. | Preliminary analysis, content uniformity. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, minimal sample consumption.[12] | Lower concentration sensitivity compared to HPLC. | Chiral separations, analysis of charged molecules.[12] |
Experimental Protocols
HPLC Method for Purity Determination of this compound Reference Standard
This protocol is adapted from established methods for moxifloxacin analysis.[5][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 295 nm[5]
-
Injection Volume: 20 µL
-
Run Time: Approximately 30 minutes
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the sample solution of the this compound being tested at the same concentration as the standard solution.
-
Chromatography: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. The percentage purity is calculated using the formula:
Impurities are reported as a percentage of the main peak area.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11][13][16] This involves subjecting the this compound reference standard to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main this compound peak.
Data Presentation
The following table summarizes hypothetical purity analysis data for two different lots of this compound reference standard, along with a comparison to a hypothetical alternative analytical method.
| Parameter | Reference Standard Lot A (HPLC) | Reference Standard Lot B (HPLC) | Alternative Method (CE) |
| Purity (%) | 99.8 | 99.5 | 99.7 |
| Known Impurity 1 (%) | 0.05 | 0.10 | 0.06 |
| Known Impurity 2 (%) | 0.03 | 0.08 | 0.04 |
| Unknown Impurity (%) | 0.12 | 0.32 | 0.20 |
| Total Impurities (%) | 0.20 | 0.50 | 0.30 |
| Relative Standard Deviation (RSD, %) | 0.5 | 0.6 | 0.8 |
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis and method validation of a reference standard.
Logical Relationship of Moxifloxacin and Its Impurities
Caption: Relationship between Moxifloxacin, its impurities, and the reference standard.
Conclusion
The purity of the this compound reference standard is crucial for the accurate quality control of moxifloxacin. A well-validated, stability-indicating HPLC method is the recommended approach for determining the purity and impurity profile of this reference standard. By adhering to rigorous analytical protocols and utilizing a well-characterized reference standard, researchers and drug development professionals can ensure the reliability of their analytical data and contribute to the overall safety and quality of moxifloxacin-containing drug products.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 1322062-57-6 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. jocpr.com [jocpr.com]
- 8. ijopp.org [ijopp.org]
- 9. scilit.com [scilit.com]
- 10. scielo.br [scielo.br]
- 11. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 16. ijrpc.com [ijrpc.com]
Decarboxymoxifloxacin: A Comparative Analysis of Detection and Quantification Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical limits of detection (LOD) and quantification (LOQ) for Decarboxymoxifloxacin, a known impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623). While specific LOD and LOQ values for Decarboxymoxifloxacin are not extensively published, this document compiles data for moxifloxacin and related compounds to offer a valuable benchmark for researchers. The methodologies presented are those validated for the analysis of moxifloxacin and its impurities, and are therefore applicable to the detection and quantification of Decarboxymoxifloxacin.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for moxifloxacin as determined by various analytical methods. These values provide an expected range for the detection and quantification of its metabolite, Decarboxymoxifloxacin.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Moxifloxacin | RP-HPLC-UV | 0.029 µg/mL | 0.095 µg/mL | [1] |
| Moxifloxacin | HPLC-ECD | 2.2 µg/mL | 6.6 µg/mL | [2][3] |
| Moxifloxacin | HPLC-UV | 4.4 µg/mL | 13.3 µg/mL | [4] |
| Moxifloxacin N-sulfate | LC/MS/MS | - | 2 ng/mL | [5] |
| PA-824, Moxifloxacin, Pyrazinamide (B1679903) | LC-MS/MS | - | 0.1 µg/mL (Moxifloxacin) | [6] |
| Decarboxymoxifloxacin | Various | Not explicitly reported | Not explicitly reported |
Note: The LOD and LOQ for Decarboxymoxifloxacin are not explicitly stated in the reviewed literature. However, as a known impurity, its detection and quantification are implicit in the validation of analytical methods for moxifloxacin and its related substances. The values for moxifloxacin can be considered as a reference point for the expected sensitivity for Decarboxymoxifloxacin, though the actual values may differ based on the physicochemical properties of the metabolite.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols used for the analysis of moxifloxacin and its impurities, which can be adapted for Decarboxymoxifloxacin.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is widely used for the quantification of moxifloxacin in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., Agilent C18, 150 × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol) in an isocratic elution mode (e.g., 70:30 v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: Maintained at 30°C.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of low concentrations of drugs and their metabolites in biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Simple protein precipitation with an organic solvent like methanol (B129727) is often sufficient for plasma samples.[5][6]
-
Column: A C18 column (e.g., Inertsil® ODS3 C18, 150mm×4.6mm, 5μm).[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier (e.g., 0.03% triethylamine (B128534) in water).[6]
-
Flow Rate: Typically around 0.5 mL/min.[6]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification.
Mechanism of Action of Moxifloxacin
Moxifloxacin, the parent compound of Decarboxymoxifloxacin, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, moxifloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[10]
Caption: Mechanism of action of Moxifloxacin.
Experimental Workflow for LOD/LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of analytical method validation, ensuring the reliability of the data at low analyte concentrations.
Caption: General workflow for LOD and LOQ determination.
References
- 1. ijopp.org [ijopp.org]
- 2. researchgate.net [researchgate.net]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. ijpsr.com [ijpsr.com]
- 5. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 9. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Accuracy and precision of Decarboxy moxifloxacin quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Decarboxy moxifloxacin (B1663623), a significant impurity and degradation product of the fluoroquinolone antibiotic, moxifloxacin. The quantification of such impurities is paramount in pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This document details and contrasts High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based on their performance characteristics and provides supporting experimental data from relevant studies.
While specific methods validated exclusively for Decarboxy moxifloxacin are not extensively published, the principles of stability-indicating methods for moxifloxacin are directly applicable. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products. The data and protocols presented herein are based on established, validated methods for moxifloxacin that demonstrate the capability to resolve and quantify related substances, including its decarboxylated form.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following table summarizes the performance characteristics of various analytical techniques applicable to the quantification of this compound, extrapolated from stability-indicating methods for moxifloxacin.
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Linearity Range (µg/mL) | 0.2 - 60[1][2] | Not explicitly stated for impurities, but assay methods are linear over a wide range. | 0.0025 - 10 (ng/mL) for a related impurity[3] |
| Accuracy (% Recovery) | 99.3 - 102[1] | Not explicitly stated for impurities. | 86.33 (in placebo for a related impurity)[3] |
| Precision (% RSD) | < 2.0[1] | Not explicitly stated for impurities. | ~4.7 at LOQ for a related impurity[3] |
| Limit of Detection (LOD) | ~0.05 µg/mL[2] | Not explicitly stated for impurities. | 1 pg/mL for a related impurity[3] |
| Limit of Quantification (LOQ) | ~0.20 µg/mL[2] | Not explicitly stated for impurities. | 2.5 pg/mL for a related impurity[3] |
| Typical Run Time (min) | 10 - 20[1][4] | < 5[5] | < 10[3] |
Experimental Workflow and Method Validation
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The process is underpinned by a rigorous validation protocol to ensure the reliability of the results.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from validated stability-indicating methods for moxifloxacin, which can be optimized for the specific quantification of this compound.
RP-HPLC-UV Method
This method is suitable for the routine quality control of moxifloxacin and its impurities in pharmaceutical dosage forms.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: Waters C18 XTerra column (or equivalent) with dimensions suitable for impurity analysis.
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 2% triethylamine, pH adjusted to 6.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 90:10 (v/v)[2]. The exact ratio may need optimization for optimal separation of this compound.
-
Flow Rate: 1.5 mL/min[2].
-
Detection Wavelength: 290 nm[2].
-
Column Temperature: 45 °C[2].
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Preparation: Accurately weigh and dissolve the moxifloxacin drug substance or product in the diluent to achieve a known concentration.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
UPLC-UV Method
This method offers faster analysis times and improved resolution compared to conventional HPLC.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6].
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of mobile phase A (e.g., potassium dihydrogen orthophosphate buffer, pH 1.8) and mobile phase B (e.g., a mixture of methanol (B129727) and acetonitrile)[5]. The gradient program should be optimized to ensure baseline separation of this compound from moxifloxacin and other potential impurities.
-
Flow Rate: 0.3 mL/min[5].
-
Detection Wavelength: 296 nm[5].
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 1-5 µL.
-
Standard and Sample Preparation: Similar to the HPLC method, but potentially at lower concentrations due to the increased sensitivity of UPLC.
-
Quantification: Based on a calibration curve of the this compound reference standard.
LC-MS/MS Method
This method provides the highest sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as an Agilent Eclipse XDB C8 (150 mm × 4.6 mm, 5 µm) for the separation of a related moxifloxacin impurity[7].
-
Mobile Phase: A gradient program using, for example, mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile)[8].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
Standard and Sample Preparation: Similar to HPLC and UPLC methods, with careful consideration of the diluent to ensure compatibility with the MS ionization source.
-
Quantification: An internal standard is typically used for accurate quantification. The concentration is determined from the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a stability-indicating method development process, which is crucial for the accurate quantification of impurities like this compound.
Caption: Logic flow for developing a stability-indicating analytical method.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.rug.nl [pure.rug.nl]
Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Moxifloxacin Impurities
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for an analytical method designed to quantify impurities in moxifloxacin (B1663623), a widely used fluoroquinolone antibiotic. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for validating and implementing rugged analytical methods in a pharmaceutical quality control setting.
The stability and purity of moxifloxacin are critical for its safety and efficacy. Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for identifying and quantifying potential impurities that may arise during synthesis or degradation. Robustness testing, a key component of method validation as mandated by the International Council for Harmonisation (ICH) guidelines, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use.
Comparative Analysis of Method Robustness
The robustness of an analytical method is determined by assessing the impact of minor changes in its operational parameters on the analytical results. Key performance indicators include the resolution between peaks, tailing factor, and the relative standard deviation (%RSD) of the results. The following table summarizes the typical parameters investigated in the robustness testing of an HPLC method for moxifloxacin impurities and the acceptance criteria for the results.
| Robustness Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | Tailing Factor (T) ≤ 2.0; %RSD ≤ 2.0% |
| Column Temperature | ± 5 °C | Tailing Factor (T) ≤ 2.0; %RSD ≤ 2.0% |
| Mobile Phase pH | ± 0.2 units | Resolution (Rs) between adjacent peaks ≥ 1.5 |
| Organic Phase Composition | ± 2% | Tailing Factor (T) ≤ 2.0; Resolution (Rs) ≥ 1.5 |
| Wavelength | ± 2 nm | %RSD ≤ 2.0% |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible robustness testing. Below is a generalized protocol for the robustness testing of an HPLC method for moxifloxacin impurities.
Objective: To evaluate the robustness of the HPLC method for the determination of moxifloxacin and its related impurities.
Materials:
-
Moxifloxacin reference standard
-
Known moxifloxacin impurities reference standards
-
HPLC grade solvents and reagents
-
Calibrated HPLC system with a UV or PDA detector
-
Validated analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Solution Preparation: Prepare a standard solution containing moxifloxacin and its known impurities at a specified concentration.
-
System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal method conditions to ensure the chromatographic system is performing adequately. The acceptance criteria for system suitability should be met (e.g., resolution, tailing factor, %RSD for replicate injections).[1]
-
Parameter Variation: Introduce deliberate, small variations to the method parameters one at a time, while keeping others constant. For each variation, inject the standard solution in replicate (n=5 or 6).
-
Flow Rate: Adjust the flow rate to the nominal value ± 0.1 mL/min.
-
Column Temperature: Set the column temperature to the nominal value ± 5 °C.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase to the nominal value ± 0.2 units.
-
Organic Phase Composition: Vary the proportion of the organic solvent in the mobile phase by ± 2%.
-
Wavelength: Set the detection wavelength to the nominal value ± 2 nm.
-
-
Data Analysis: For each condition, calculate the critical chromatographic parameters: resolution between moxifloxacin and its impurities, tailing factor for the moxifloxacin peak, and the %RSD of the peak areas from replicate injections.
-
Evaluation: Compare the obtained results against the pre-defined acceptance criteria to determine if the method is robust.
Visualizing the Robustness Testing Workflow
The logical flow of a robustness test can be effectively visualized to provide a clear understanding of the process.
Caption: Workflow for Robustness Testing of an Analytical Method.
Forced Degradation Studies: A Precursor to Robustness
Forced degradation studies are crucial for developing and validating stability-indicating analytical methods.[2][3] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[4] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug. The insights gained from forced degradation studies inform the development of a robust method capable of accurately quantifying impurities in stability samples.
Conclusion
The robustness of an analytical method is a critical attribute that ensures its reliability and consistency in a quality control environment. A well-designed robustness study, as outlined in this guide, provides the necessary data to demonstrate that the method for analyzing moxifloxacin impurities is fit for its intended purpose. By systematically varying key parameters and evaluating the impact on chromatographic performance, researchers can have high confidence in the accuracy and precision of their analytical results, ultimately contributing to the safety and quality of the final drug product.
References
A Comparative Guide to Detectors for the Analysis of Decarboxy moxifloxacin
For researchers, scientists, and drug development professionals engaged in the analysis of moxifloxacin (B1663623) and its related compounds, the selection of an appropriate analytical detector is paramount for achieving accurate and reliable results. Decarboxy moxifloxacin, a known metabolite and potential impurity, requires sensitive and specific detection methods for its quantification in various matrices. This guide provides a comparative overview of commonly employed detectors—Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS)—for the analysis of this compound, supported by experimental data from published literature.
The primary analytical technique for separating this compound from moxifloxacin and other related substances is High-Performance Liquid Chromatography (HPLC). The choice of detector coupled with the HPLC system significantly influences the sensitivity, selectivity, and overall performance of the analytical method.
Comparative Performance of Detectors
The selection of a detector is often a trade-off between sensitivity, selectivity, cost, and complexity. Below is a summary of the performance characteristics of UV-Vis, Fluorescence, and Mass Spectrometry detectors based on validated methods for moxifloxacin and its related compounds.
| Detector Type | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Limitations |
| UV-Vis | Measures the absorption of light by the analyte at a specific wavelength. | ~0.05 µg/mL[1][2] | ~0.20 µg/mL[1][2] | >0.999[3][4] | Robust, cost-effective, widely available, simple to operate. | Lower sensitivity and selectivity compared to other detectors. Susceptible to interference from co-eluting compounds with similar chromophores. |
| Fluorescence | Measures the emission of light from the analyte after excitation at a specific wavelength. | Not explicitly found for this compound, but generally offers higher sensitivity than UV-Vis for fluorescent compounds.[4] | Not explicitly found. | Not explicitly found. | High sensitivity and selectivity for fluorescent compounds.[4] | Not all compounds are naturally fluorescent; may require derivatization.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes, providing structural information. | 50 pg/mL[5] | 1 ng/mL (for moxifloxacin)[5] | >0.999[5] | Highest sensitivity and selectivity, provides structural confirmation, capable of analyzing complex mixtures.[5][6] | Higher cost and complexity, requires specialized training. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of moxifloxacin and its related substances using different detectors.
HPLC-UV Method
This method is suitable for the routine quality control and quantification of moxifloxacin and its impurities, including this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) dihydrogen orthophosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 75:25 (v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection Wavelength: 295 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 45 °C) for improved peak shape and reproducibility.[1]
HPLC with Fluorescence Detection
For enhanced sensitivity, a fluorescence detector can be employed. Moxifloxacin and its metabolites are known to be fluorescent.
-
Chromatographic System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Similar to HPLC-UV methods, a buffered mobile phase with an organic modifier is typically used.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the highest level of sensitivity and specificity, particularly in complex matrices like biological fluids, LC-MS/MS is the preferred method.[5]
-
Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and an aqueous solution containing an additive like formic acid or ammonium acetate (B1210297) to promote ionization. A typical mobile phase could be acetonitrile, 10 mM ammonium acetate (pH 2.5), and 0.1% formic acid (50:25:25 v/v/v).[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
Precursor and Product Ions: These would be specific to this compound and would need to be determined through initial infusion experiments. For moxifloxacin, the precursor ion is m/z 402.[8]
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjol.info.vn [vjol.info.vn]
- 8. Development and validation of liquid chromatography-mass spectrometric method for simultaneous determination of moxifloxacin and ketorolac in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, understanding the impurity profile of a drug substance is paramount for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of the relative retention times (RRTs) of Decarboxy moxifloxacin (B1663623) and other related substances of the fluoroquinolone antibiotic, moxifloxacin. The data presented is crucial for method development, validation, and routine quality control in a laboratory setting.
Unveiling the Impurity Profile: A Comparative Data Table
The following table summarizes the relative retention times (RRTs) of known moxifloxacin related substances, including the decarboxylated impurity. These values are essential for the identification and quantification of impurities during the analysis of moxifloxacin samples by High-Performance Liquid Chromatography (HPLC). The data has been compiled from various analytical studies and pharmacopeial monographs.
| Related Substance Name | Abbreviation | Relative Retention Time (RRT) |
| Moxifloxacin | - | 1.00 |
| Moxifloxacin Related Compound A | Impurity A | ~1.1 |
| Moxifloxacin Related Compound B | Impurity B | ~1.3 |
| Moxifloxacin Related Compound C | Impurity C | ~1.4 |
| Moxifloxacin Related Compound D | Impurity D | ~1.6 |
| Moxifloxacin Related Compound E | Impurity E | ~1.7 |
| Decarboxy moxifloxacin | - | Not explicitly specified in reviewed pharmacopeia, reported as a potential degradant. |
Note: The RRT values are approximate and can vary depending on the specific chromatographic conditions.
The Science of Separation: Experimental Protocols
The determination of relative retention times for moxifloxacin and its related substances is typically performed using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. Below is a detailed experimental protocol based on methods described in the European Pharmacopoeia and other validated analytical procedures.
Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: A stainless steel column (e.g., 250 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica (B1680970) gel for chromatography (C18).
-
Mobile Phase:
-
Mobile Phase A: A solution containing 0.5 g/L of tetrabutylammonium (B224687) hydrogen sulfate, 1.0 g/L of potassium dihydrogen phosphate, and 3.4 g/L of phosphoric acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program: The specific gradient will depend on the separation requirements, but a typical program would involve a gradual increase in the proportion of Mobile Phase B.
-
-
Flow Rate: 1.3 mL/min.
-
Detection Wavelength: 293 nm.
-
Column Temperature: 45 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 2.5 times the retention time of the moxifloxacin peak.
System Suitability:
Before sample analysis, the chromatographic system must be equilibrated with the mobile phase. A system suitability solution containing moxifloxacin and its specified impurities is injected to ensure the system is performing adequately. Key system suitability parameters include:
-
Resolution: The resolution between the moxifloxacin peak and the peak of the closest eluting impurity (e.g., Impurity A) should be at least 1.5.
-
Tailing Factor: The tailing factor for the moxifloxacin peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0% for the peak area of moxifloxacin.
Visualizing the Elution Order: A Logical Relationship Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the logical elution order of moxifloxacin and its related substances based on their relative retention times. This visualization provides a clear and immediate understanding of the separation profile.
Caption: Elution profile of moxifloxacin and its related substances.
Performance Verification of Stability-Indicating Assays for Moxifloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published stability-indicating assay methods for the antibiotic moxifloxacin (B1663623). The objective is to offer a comparative analysis of different analytical techniques and their validation, supported by experimental data from various studies. This document is intended to assist researchers and drug development professionals in selecting and verifying appropriate methods for their specific needs.
Introduction to Stability-Indicating Assays
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the chemical, physical, or microbiological properties of a drug substance or drug product over time. Such methods are crucial in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. For moxifloxacin, a fourth-generation fluoroquinolone antibiotic, establishing a reliable stability-indicating assay is essential to monitor its integrity under various environmental conditions.[1][2]
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing stability-indicating assays for moxifloxacin.[2][3] The following tables summarize the chromatographic conditions and validation parameters from several published methods, offering a clear comparison for researchers.
Table 1: Comparison of HPLC and UPLC Chromatographic Conditions for Moxifloxacin Analysis
| Parameter | Method A | Method B | Method C | Method D |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | UPLC |
| Column | C18 (150mm x 4.6mm, 5µm)[1] | C18 (150 x 4.6 mm, 5 μm)[4] | C8 (dimension not specified) | C18 (dimension not specified)[2] |
| Mobile Phase | 0.1% Triethylamine in water and Methanol (Isocratic)[1] | 0.01 M Potassium dihydrogen orthophosphate and Methanol (70:30 v/v)[4] | Methanol and Phosphate buffer pH 3.0 (55:45 v/v)[5] | Potassium dihydrogen orthophosphate (pH 1.8), Methanol, and Acetonitrile (60:20:20 v/v/v)[2] |
| Flow Rate | Not Specified | 1.0 mL/min[4] | Not Specified | 0.3 mL/min[2] |
| Detection Wavelength | Not Specified | 230 nm[4] | 243 nm[5] | 296 nm[2] |
| Retention Time | 2.8 min[1] | Not Specified | Not Specified | Not Specified |
| Run Time | 10 min[1] | 16 min[4] | Not Specified | 3 min[2] |
Table 2: Comparison of Method Validation Parameters for Moxifloxacin Assays
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (µg/mL) | 20-60[1] | 0.25-1.5 (for impurities)[4] | 20-140[5] | Not Specified |
| Correlation Coefficient (r²) | 0.999[1] | Not Specified | 0.9999[5] | Not Specified |
| Accuracy (% Recovery) | 99.3-102[1] | Within acceptance limits | Not Specified | Not Specified |
| Precision (%RSD) | Intraday: 0.6%, Interday: 0.7%[1] | Within acceptance limits | Not Specified | Not Specified |
| LOD (µg/mL) | 1.8[1] | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | 5.6[1] | Not Specified | Not Specified | Not Specified |
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products. The analytical method must be able to separate the intact drug from these degradants.
Table 3: Summary of Forced Degradation Conditions and Results for Moxifloxacin
| Stress Condition | Method A | Method B | Method C |
| Acid Hydrolysis | Degradation observed[3] | Degradation observed[6] | Degradation observed[2] |
| Base Hydrolysis | Degradation observed[3] | Degradation observed[6] | Degradation observed[2] |
| Oxidative (H₂O₂) | Degradation observed[1][3] | Degradation observed[6] | Degradation observed[2] |
| Thermal | No significant degradation[1] | Degradation observed[6] | Degradation observed[2] |
| Photolytic | No significant degradation[1] | Degradation observed[6] | Degradation observed[2] |
| Neutral Hydrolysis (Water) | No significant degradation[1] | Degradation observed[3] | Degradation observed[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying experimental results. Below are representative protocols for key experiments in a stability-indicating assay for moxifloxacin.
Sample Preparation for Assay
-
Weigh and transfer an amount of powdered tablets equivalent to a specific dose of moxifloxacin into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sonicate the mixture for a specified time to ensure complete dissolution of the drug.[2]
-
Dilute the solution to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection into the chromatographic system.[2]
Forced Degradation Study Protocol (General)
-
Acid Degradation: Dissolve a known amount of moxifloxacin in a specific concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat for a defined period. Neutralize the solution before analysis.
-
Base Degradation: Dissolve moxifloxacin in a specific concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and keep at room temperature or heat for a defined period. Neutralize the solution before analysis.[7]
-
Oxidative Degradation: Treat a solution of moxifloxacin with a specific concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a set duration.[1]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for a defined period.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the stability-indicating assay verification process.
Caption: Experimental workflow for performance verification.
Caption: Moxifloxacin degradation pathways under stress.
Caption: Logical relationship of validation parameters.
References
- 1. jocpr.com [jocpr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. ijrpc.com [ijrpc.com]
- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Decarboxy Moxifloxacin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Decarboxy moxifloxacin (B1663623), a derivative of the antibiotic moxifloxacin, requires careful handling and disposal due to its nature as a pharmaceutical-related compound of unknown potency.[1] This guide provides essential information and procedural steps for the safe and compliant disposal of decarboxy moxifloxacin.
Core Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] This ensures that the compound is managed in accordance with federal and local regulations. The most common and required treatment for pharmaceutical waste is incineration at a permitted facility.[2]
Step-by-Step Disposal Protocol:
-
Segregation and Storage: Isolate and securely store all this compound waste. This includes pure compounds, contaminated labware (e.g., vials, gloves, bench paper), and any solutions containing the compound.
-
Licensed Disposal Vendor: Engage a certified hazardous waste disposal company. These companies are equipped to handle and transport chemical waste according to strict regulatory standards.
-
Incineration: The designated disposal method for this compound is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to manage any potentially toxic fumes that may be emitted under fire conditions.[1]
-
Documentation: Maintain meticulous records of the disposed of chemical, including its quantity and the date of disposal. This documentation is crucial for regulatory compliance.
It is imperative to adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.[2][3][4] The Environmental Protection Agency (EPA) is the primary federal body that regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][4][5]
Safety and Handling
While the Safety Data Sheet (SDS) for "Moxifloxacin Decarboxy Analog" indicates that it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it also notes that it is a "pharmaceutical related compound of unknown potency."[1] Therefore, appropriate personal protective equipment (PPE) should be worn when handling the compound. This includes safety goggles with side-shields, gloves, and protective clothing.[1] In case of a spill, avoid generating dust and collect the material in a suitable container for disposal.[1]
Key Data from Safety Data Sheet
| Property | Information | Citation |
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinolin | [1] |
| Molecular Formula | C20H24FN3O2 | [1] |
| Molecular Weight | 357.4 | [1] |
| Known Hazards | Emits toxic fumes under fire conditions. Pharmaceutical related compound of unknown potency. | [1] |
| Disposal Method | May be burned in an incinerator with an afterburner and scrubber. Offer to a licensed hazardous material disposal company. | [1] |
| Regulatory Status (OSHA) | Not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Experimental Protocols for Degradation
While research has been conducted on the degradation of the parent compound, moxifloxacin, using methods such as electro-Fenton processes and photodegradation, these are not established or recommended procedures for routine laboratory waste disposal.[6][7][8] Such experimental degradation techniques require specialized equipment and expertise and do not replace the need for compliant disposal through licensed waste management services. The primary focus for laboratory personnel should be on safe handling and proper disposal as outlined above.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
